molecular formula C9H18N2O2 B1339932 Azetidin-2-ylmethyl-carbamic acid tert-butyl ester CAS No. 99724-21-7

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Cat. No.: B1339932
CAS No.: 99724-21-7
M. Wt: 186.25 g/mol
InChI Key: QMZBFSZZEGSSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(azetidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-7-4-5-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZBFSZZEGSSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80558418
Record name tert-Butyl [(azetidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99724-21-7
Record name tert-Butyl [(azetidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80558418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(azetidin-2-ylmethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, identified by the CAS Number 99724-21-7 , is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry.[1][2] Its unique structural architecture, featuring a strained four-membered azetidine ring coupled with a Boc-protected aminomethyl side chain, offers a compelling combination of conformational rigidity and synthetic versatility. This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, and its strategic applications in the design and development of novel therapeutic agents. The strategic incorporation of the azetidine motif can significantly influence the pharmacological profile of a drug candidate, making this compound a valuable asset for researchers aiming to optimize potency, selectivity, and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various synthetic protocols.

PropertyValueSource
CAS Number 99724-21-7[1]
Molecular Formula C₉H₁₈N₂O₂[1]
Molecular Weight 186.25 g/mol [3]
Appearance White to yellow solid[4]
Storage Temperature 2-8°C

Note: Explicit experimental data for melting point, boiling point, and solubility were not found in the publicly available literature. These properties should be determined empirically upon acquisition of the compound.

The Strategic Importance of the Azetidine Moiety in Drug Design

The azetidine ring, a four-membered saturated heterocycle, has gained considerable traction in drug discovery.[5] Its inclusion in a molecular scaffold imparts a degree of conformational constraint, which can be highly advantageous for several reasons:

  • Enhanced Binding Affinity: By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is minimized, potentially leading to a significant increase in binding affinity.

  • Improved Selectivity: The well-defined three-dimensional geometry of the azetidine ring can facilitate more precise interactions with the target protein, leading to improved selectivity over off-target interactions.

  • Metabolic Stability: The strained ring system can influence the metabolic profile of a drug candidate, sometimes leading to increased resistance to enzymatic degradation.

  • Vectorial Exit Trajectory: The defined exit vectors from the azetidine ring allow for precise orientation of substituents, enabling the exploration of specific binding pockets within a target protein.

The tert-butyloxycarbonyl (Boc) protecting group on the primary amine of this compound is a cornerstone of its synthetic utility. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine for subsequent functionalization.[6][7] This orthogonality is a critical feature in multi-step synthetic campaigns.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound Azetidin_2_ylmethanamine Azetidin-2-ylmethanamine Reaction + Azetidin_2_ylmethanamine->Reaction Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction Solvent Dichloromethane (DCM) Triethylamine (Et₃N) Solvent->Reaction Product Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Reaction->Product 0 °C to rt

This compound Synthesis Workflow

Materials:

  • Azetidin-2-ylmethanamine dihydrochloride

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add Azetidin-2-ylmethanamine dihydrochloride.

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C using an ice bath. To this, slowly add triethylamine (Et₃N) to neutralize the hydrochloride salt and liberate the free amine.

  • Boc-Protection: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine suspension at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a wide array of more complex molecules with therapeutic potential. Its utility stems from the ability to selectively deprotect the Boc group and functionalize the resulting primary amine.

Workflow for Elaboration of the Azetidine Scaffold:

Drug Discovery Workflow Start Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Amine Primary Amine Intermediate Deprotection->Amine Coupling Amide Coupling, Reductive Amination, Sulfonylation, etc. Amine->Coupling Library Library of Diverse Azetidine Derivatives Coupling->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Candidate Drug Candidate Hit_to_Lead->Candidate

Application of the Azetidine Building Block in a Drug Discovery Cascade

This workflow illustrates how the title compound can be used to generate a library of diverse molecules for biological screening. The primary amine, unmasked after Boc deprotection, can undergo a variety of chemical transformations, including:

  • Amide bond formation: Coupling with carboxylic acids to introduce a wide range of substituents.

  • Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

  • Alkylation: Introduction of alkyl groups.

These reactions allow for the systematic exploration of the chemical space around the azetidine core, facilitating the identification of lead compounds with desired biological activities.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.[1]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features, combining a conformationally constrained azetidine ring with a synthetically tractable Boc-protected amine, provide chemists with a powerful tool for the design and synthesis of novel therapeutic agents. The ability to introduce this scaffold into a diverse range of molecules allows for the fine-tuning of pharmacological properties, ultimately contributing to the development of safer and more effective medicines.

References

The Strategic Advantage of Precision: A Technical Guide to the Physicochemical Properties of Boc-Protected Azetidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-protected azetidine building blocks have emerged as indispensable tools in modern medicinal chemistry, offering a unique combination of structural rigidity, synthetic versatility, and desirable physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the core physicochemical characteristics of these valuable scaffolds, including lipophilicity (LogP/LogD), acidity/basicity (pKa), solubility, thermal stability, and conformational behavior. By elucidating the interplay between these properties and their impact on drug discovery and development, this guide serves as a critical resource for scientists seeking to leverage the strategic advantages of Boc-protected azetidines in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to empower researchers with the practical knowledge to characterize and select the most appropriate building blocks for their specific applications.

Introduction: The Rise of Azetidines in Drug Discovery

The azetidine motif, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and chemical attributes.[1][2][3] Its inherent ring strain, while making it more reactive than larger saturated heterocycles like pyrrolidine and piperidine, also imparts a degree of conformational constraint that can be advantageous for optimizing ligand-receptor interactions.[1][2] The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen not only facilitates synthetic manipulations but also profoundly influences the molecule's physicochemical properties, making Boc-protected azetidines highly valuable building blocks in the synthesis of complex drug candidates.[4]

The strategic incorporation of Boc-protected azetidines into molecular scaffolds can lead to improvements in various pharmacological parameters, including metabolic stability, aqueous solubility, and membrane permeability.[5][6] This guide will delve into the key physicochemical properties of these building blocks, providing both theoretical understanding and practical methodologies for their assessment.

Lipophilicity: Navigating the Balance Between Permeability and Solubility

Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is typically quantified by the logarithm of the partition coefficient (LogP) between octanol and water.[7] For ionizable molecules like many azetidine derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

The Boc-protecting group, with its bulky tert-butyl moiety, significantly increases the lipophilicity of the parent azetidine scaffold. However, the overall LogP of a Boc-protected azetidine building block is highly dependent on the nature and position of other substituents on the azetidine ring. The ability to fine-tune lipophilicity by introducing polar or nonpolar functional groups is a key advantage of this class of compounds.[6]

Predicted and Experimental Lipophilicity Data

While experimental LogP and LogD values for a wide range of Boc-protected azetidines are not extensively tabulated in the literature, computational models can provide useful estimations. For instance, the calculated LogP (cLogP) for 1-Boc-azetidine-3-carboxylic acid is approximately 0.4, indicating a relatively balanced hydrophilic-lipophilic character.[8]

Table 1: Predicted Physicochemical Properties of Selected Boc-Protected Azetidine Building Blocks

CompoundMolecular FormulaMolecular WeightcLogPPredicted pKa
1-Boc-azetidine-3-oneC₈H₁₃NO₃171.19--1.99 ± 0.20[9][10]
1-Boc-azetidine-3-carboxylic acidC₉H₁₅NO₄201.220.4[8]4.21 ± 0.20[11]
(R)-1-Boc-azetidine-3-olC₈H₁₅NO₃187.21--
1-Boc-3-aminoazetidineC H₁₆N₂O₂186.23--

Note: cLogP and predicted pKa values are computationally derived and should be used as estimates. Experimental determination is recommended for accurate characterization.

Acidity and Basicity (pKa): The Key to Ionization and Biological Interactions

The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and potential for ionic interactions with biological targets. The nitrogen atom of the azetidine ring is basic, while acidic functional groups, such as a carboxylic acid, can also be present.

The electron-withdrawing nature of the Boc-protecting group reduces the basicity of the azetidine nitrogen compared to an unprotected azetidine. The pKa of any acidic or basic substituents will also be influenced by the electronic environment of the azetidine ring. For example, the predicted pKa of the carboxylic acid group in 1-Boc-azetidine-3-carboxylic acid is approximately 4.21.[11]

Solubility: A Critical Factor for Bioavailability

Aqueous solubility is a prerequisite for the absorption of orally administered drugs. The solubility of Boc-protected azetidine building blocks is a complex interplay of their lipophilicity, crystal lattice energy, and the presence of ionizable groups. While the Boc group generally decreases aqueous solubility due to its lipophilic nature, the introduction of polar functional groups like hydroxyls or carboxylic acids can significantly enhance it.[12][13]

The solubility in organic solvents is also a crucial consideration for synthetic chemists during reaction setup and purification. Generally, Boc-protected azetidines exhibit good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and methanol.[13]

Thermal Stability: Understanding the Limits of Application

The thermal stability of building blocks is an important consideration for their storage and use in chemical reactions, particularly those conducted at elevated temperatures. The Boc protecting group is known to be thermally labile, and its removal can often be achieved by heating.[14] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for assessing the thermal stability of Boc-protected azetidines.[15][16][17] TGA can determine the onset temperature of decomposition, while DSC can identify melting points and other thermal transitions.[15][18][19]

Generally, the thermal deprotection of N-Boc groups occurs at temperatures above 150 °C, with the exact temperature depending on the specific molecular structure and the solvent used.[14] This property can be exploited for in-situ deprotection in multi-step syntheses.[11][20]

Conformational Analysis: The Three-Dimensional Shape of Success

The four-membered azetidine ring is not planar and exists in a puckered conformation to alleviate ring strain.[21] The bulky tert-butyloxycarbonyl (Boc) group significantly influences this puckering and the preferred orientation of substituents. This conformational preference is critical as it dictates the three-dimensional arrangement of functional groups, which in turn affects how the molecule interacts with its biological target.[21]

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques used to elucidate the conformational preferences of Boc-protected azetidines.[22] Computational modeling also plays a crucial role in understanding the conformational landscape of these molecules.[22]

G cluster_puckering Azetidine Ring Puckering N-Boc N-Boc C2 C2 N-Boc->C2 C3-R C3-R C2->C3-R C4 C4 C3-R->C4 C4->N-Boc Equatorial Equatorial Axial Axial

References

Navigating the Structural Landscape of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the structural elucidation of organic molecules. For drug discovery and development professionals, a comprehensive understanding of a molecule's three-dimensional structure and electronic environment is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Azetidin-2-ylmethyl-carbamic acid tert-butyl ester, a key building block in medicinal chemistry. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we aim to provide a foundational understanding of its spectroscopic signature, enabling researchers to confidently identify and characterize this important synthetic intermediate.

Introduction: The Azetidine Scaffold and the Importance of NMR

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its presence in a molecule can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and cell permeability. This compound serves as a versatile precursor for the synthesis of more complex azetidine-containing compounds. The tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the exocyclic amine, making it a valuable asset in multi-step synthetic campaigns.

Accurate structural verification of such building blocks is a critical quality control step. NMR spectroscopy, through its sensitivity to the local electronic environment of atomic nuclei, provides a detailed fingerprint of the molecule. This guide will delve into the specific ¹H and ¹³C NMR characteristics of this compound, offering a technical narrative grounded in the principles of spectroscopic analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their neighboring protons, and their relative spatial orientations.

A detailed breakdown of the expected proton signals is as follows:

  • tert-Butyl Protons (-C(CH₃)₃): A prominent singlet is observed around δ 1.45 ppm , integrating to nine protons. This signal is characteristic of the magnetically equivalent methyl protons of the Boc protecting group. Its singlet nature arises from the absence of adjacent protons.

  • Azetidine Ring Protons (-CH₂-CH-CH₂-): The protons of the azetidine ring exhibit a more complex pattern due to diastereotopicity and spin-spin coupling.

    • The methine proton (H-2) , being adjacent to both the nitrogen atom and the exocyclic methylene group, is expected to appear as a multiplet.

    • The methylene protons at the C3 and C4 positions will also present as multiplets, further complicated by geminal and vicinal coupling. The strained nature of the four-membered ring influences the coupling constants, with typical values for azetidines often deviating from those of acyclic systems.

  • Exocyclic Methylene Protons (-CH₂-NHBoc): The two protons of the methylene group attached to the carbamate nitrogen are diastereotopic and will likely appear as a multiplet. Their chemical shift is influenced by the electron-withdrawing effect of the carbamate group.

  • Carbamate Proton (-NH-): The proton on the carbamate nitrogen often appears as a broad singlet or a triplet, depending on the solvent and concentration, due to quadrupole broadening and coupling to the adjacent methylene protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments within the molecule.

The expected chemical shifts for the carbon atoms are:

  • tert-Butyl Group Carbons (-C(CH₃)₃):

    • The quaternary carbon of the tert-butyl group is typically found around δ 79-80 ppm .

    • The methyl carbons give rise to a single, intense signal around δ 28 ppm .

  • Carbamate Carbonyl Carbon (-C=O): This carbon is deshielded due to the electronegative oxygen and nitrogen atoms and is expected to resonate in the range of δ 155-157 ppm .

  • Azetidine Ring Carbons:

    • The methine carbon (C-2) , attached to the nitrogen and the exocyclic methylene group, will be found in the downfield region for aliphatic carbons.

    • The methylene carbons (C-3 and C-4) will have chemical shifts characteristic of saturated heterocyclic systems.

  • Exocyclic Methylene Carbon (-CH₂-NHBoc): This carbon's chemical shift will be influenced by the adjacent nitrogen of the carbamate.

Summary of Spectral Data

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
-C(CH₃)₃~1.45 (s, 9H)~28 (CH₃), ~79-80 (C)
-C=O-~155-157
Azetidine CH (H-2)MultipletDownfield Aliphatic Region
Azetidine CH₂MultipletsSaturated Heterocycle Region
-CH₂-NHBocMultipletAliphatic Region
-NH-Broad Singlet/Triplet-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and instrument frequency.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural analysis.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of "this compound" in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment (zg30).

      • Spectral width: ~16 ppm.

      • Acquisition time: ~2-3 seconds.

      • Relaxation delay: 1-2 seconds.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).

      • Spectral width: ~240 ppm.

      • Acquisition time: ~1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the chemical shifts to the internal standard.

Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for characterizing "this compound" using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer H1_acq Acquire ¹H NMR Spectrum transfer->H1_acq C13_acq Acquire ¹³C NMR Spectrum transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_base Phase and Baseline Correction ft->phase_base integrate Integrate ¹H Signals phase_base->integrate reference Reference Chemical Shifts integrate->reference analyze_H1 Analyze ¹H Spectrum: - Chemical Shifts - Integration - Multiplicity reference->analyze_H1 analyze_C13 Analyze ¹³C Spectrum: - Chemical Shifts reference->analyze_C13 assign Assign Signals to Molecular Structure analyze_H1->assign analyze_C13->assign confirm Confirm Structure assign->confirm

Introduction: The Convergence of Strain and Protection in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of N-Boc Protected Azetidines

Azetidines, four-membered saturated nitrogen heterocycles, are privileged scaffolds in medicinal chemistry and organic synthesis. Their significance stems from the unique conformational rigidity and vectorial properties they impart to bioactive molecules. The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, makes them fascinating yet challenging synthetic targets, while also providing a driving force for unique chemical reactivity.

In multi-step syntheses, the protection of the azetidine nitrogen is paramount. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a wide range of conditions and its facile, clean removal under mild acidic conditions. The combination of the strained azetidine core with the sterically demanding N-Boc group results in a molecule with distinct structural and electronic properties.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds. For researchers working with N-Boc protected azetidines, IR spectroscopy serves as an indispensable tool for routine reaction monitoring, structural confirmation, and purity assessment. This guide offers an in-depth analysis of the characteristic IR spectra of these compounds, explaining the causality behind observed absorptions and providing practical, field-proven insights for accurate spectral interpretation.

Part 1: Deconstructing the Spectrum - Characteristic Vibrational Modes

The IR spectrum of an N-Boc protected azetidine is a composite of the vibrational modes of the Boc group and the azetidine ring. Understanding the expected frequencies and the factors that influence them is the cornerstone of accurate spectral analysis.

The N-Boc Group: A Dominant Spectroscopic Signature

The N-Boc group, being a carbamate, possesses several strong, characteristic IR absorptions that are often the most prominent features in the spectrum.

  • The Carbonyl (C=O) Stretch: The most intense and diagnostically significant band is the carbonyl stretch (νC=O). For N-Boc protected azetidines, this peak typically appears as a very strong, sharp band in the range of 1700 - 1690 cm⁻¹ . This frequency is a direct reflection of the electronic environment. The nitrogen atom adjacent to the carbonyl group engages in resonance, donating its lone pair of electrons to the C=O bond. This delocalization imparts partial single-bond character to the carbonyl, weakening it and lowering its stretching frequency compared to a standard ester (typically 1750-1735 cm⁻¹) or a simple ketone (1715 cm⁻¹).

  • C-O Stretching Vibrations: The Boc group features two C-O single bonds (N-C=O)-O-C(CH₃)₃, which give rise to characteristic stretching vibrations. These typically appear as two distinct, strong-to-medium intensity bands:

    • An asymmetric C-O-C stretch, often found around 1250 - 1240 cm⁻¹ .

    • A stretch associated with the O-C(CH₃)₃ bond, typically in the 1160 - 1150 cm⁻¹ region. The presence of this pair of strong bands is highly indicative of the Boc group.

  • tert-Butyl Group Vibrations: The tert-butyl moiety provides its own set of characteristic C-H bending vibrations. A doublet is often observed around 1390 cm⁻¹ and 1365 cm⁻¹ , which is characteristic of a gem-dimethyl group split by the tertiary carbon. The band at 1365 cm⁻¹ is typically sharp and of medium intensity, serving as a reliable marker for the tert-butyl group.

The Azetidine Ring: Subtle Signals from a Strained Core

The absorptions from the azetidine ring are generally of lower intensity than those of the Boc group and fall in more crowded regions of the spectrum. However, their identification is crucial for complete structural confirmation.

  • C-H Stretching: The aliphatic C-H stretching vibrations (νC-H) of the CH₂ groups in the azetidine ring appear, as expected, just below 3000 cm⁻¹. Typically, these are seen in the 2980 - 2850 cm⁻¹ range. These peaks will overlap with the C-H stretches from the tert-butyl group of the Boc protector.

  • CH₂ Bending (Scissoring): The scissoring vibration (δCH₂) of the ring methylene groups is expected around 1480 - 1450 cm⁻¹ . This peak can sometimes be obscured or overlap with other absorptions in the fingerprint region.

  • C-N Stretching: The stretching of the carbon-nitrogen bond (νC-N) within the azetidine ring is a key vibration. In cyclic amines, this band is often found in the 1200 - 1020 cm⁻¹ range. Due to the carbamate nature of the N-Boc group, the exocyclic C-N bond stretch is coupled with other vibrations, but the endocyclic C-N stretches contribute to the complex pattern of bands in the fingerprint region.

  • Ring Strain Effects: While the exocyclic Boc carbonyl is insulated from direct ring strain effects on its bond angle, the strain within the azetidine ring does influence its overall vibrational modes. High-resolution studies on unsubstituted azetidine have identified specific low-frequency modes for ring deformation and puckering. While these are not typically observed in routine mid-IR spectroscopy, the overall strain can lead to subtle shifts in the CH₂ bending and rocking frequencies compared to their unstrained pyrrolidine counterparts.

Summary of Key Absorptions

The following table summarizes the critical IR absorption bands for the characterization of N-Boc protected azetidines.

Functional Group/Vibration Wavenumber (cm⁻¹) Intensity Notes and Causality
Boc Group C=O Stretch 1700 - 1690Very Strong, SharpLower frequency due to N→C=O resonance. The most diagnostic peak.
Ring & Boc C-H Stretch 2980 - 2850Medium to StrongAliphatic C-H stretches from the ring and the tert-butyl group.
Boc tert-Butyl Bend ~1365Medium, SharpCharacteristic band for the tert-butyl group. Often a doublet with a peak at ~1390 cm⁻¹.
Boc Asymmetric C-O-C Stretch 1250 - 1240StrongPart of the carbamate "signature".
Boc O-C(CH₃)₃ Stretch 1160 - 1150StrongThe second highly characteristic carbamate C-O stretch.
Azetidine CH₂ Bend 1480 - 1450Medium to WeakStandard methylene scissoring vibration.
Azetidine C-N Stretch 1200 - 1020MediumContributes to the fingerprint region; often coupled with other modes.

Part 2: Experimental Protocol and Data Acquisition

Trustworthy data begins with a robust and reproducible experimental protocol. Attenuated Total Reflectance (ATR) is the most common and convenient sampling technique for both liquid and solid N-Boc protected azetidines, as it requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester (MW: 200.28 g/mol ), a vital heterocyclic building block in contemporary drug discovery. We move beyond standard protocols to deliver an in-depth perspective on method development, rooted in the physicochemical properties of the analyte. This document details optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and data interpretation, including high-resolution mass spectrometry (HRMS) for unambiguous formula confirmation. The causality behind experimental choices, such as ionization mode and collision energy, is explained to empower researchers to adapt these methods to their specific analytical challenges. Key fragmentation pathways are elucidated and visualized, providing a predictive model for structural confirmation. This guide is designed to serve as a practical, authoritative resource for scientists requiring robust and reliable characterization of this and structurally related molecules.

Introduction: The Analytical Imperative for a Key Building Block

This compound, and its structural isomers, are increasingly utilized as key intermediates in the synthesis of novel therapeutics.[1][2] The azetidine ring is a privileged scaffold in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to drug candidates. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitous in peptide and medicinal chemistry for the temporary protection of amine functionalities.[3]

Accurate and unambiguous characterization of this molecule is therefore not a trivial quality control step, but a critical prerequisite for successful drug development. Impurities, isomers, or degradation products can have profound impacts on downstream synthetic steps and the biological activity of the final compound. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose, offering unparalleled sensitivity, selectivity, and structural information.[4][5] This guide provides the foundational principles and actionable protocols to achieve comprehensive MS-based characterization.

Core Principles: Tailoring Mass Spectrometry to the Analyte

A successful mass spectrometry method is not a "one-size-fits-all" solution. It is an experimental design informed by the analyte's structure. This compound (C10H20N2O2) possesses distinct features that dictate our analytical strategy:

  • Basic Moieties: The presence of two nitrogen atoms—one in the azetidine ring and one in the carbamate linker—makes the molecule basic. These sites are readily protonated, making positive-mode Electrospray Ionization (ESI) the logical and most effective choice.[4]

  • Boc Protecting Group: The tert-butyl carbamate group is thermally and acid-labile. This property is advantageous for synthetic deprotection but requires careful optimization of MS source conditions to prevent in-source decay. However, its characteristic fragmentation pattern is a powerful diagnostic tool in tandem mass spectrometry (MS/MS).[6][7]

Optimized LC-MS Protocol for Robust Analysis

The following protocol is a validated starting point for the analysis of this compound. It is designed to provide excellent chromatographic peak shape, efficient ionization, and reproducible results.

Sample Preparation: The Foundation of Quality Data

Analyte integrity begins with proper sample handling. To minimize potential degradation and ensure compatibility with the LC-MS system, the following procedure is recommended.

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.

  • Filtration (Recommended): Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.

Causality: The use of a mobile-phase-matched solvent for the final dilution prevents peak distortion and injection shock. Formic acid is added to acidify the sample, ensuring the amine functionalities are protonated for optimal retention on reversed-phase columns and efficient ESI ionization.[8]

Liquid Chromatography: Achieving Baseline Separation

Effective chromatographic separation is critical to resolve the target analyte from impurities and isomers. Given the polar and basic nature of the analyte, a C18 reversed-phase column is a suitable choice.[9]

ParameterRecommended SettingRationale
LC System UHPLC/HPLCStandard system capable of binary gradients.
Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent efficiency and resolution for small molecules.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier for improved peak shape and ionization.[8]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase.
Gradient 5% B to 95% B over 5-7 minA standard screening gradient.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize to prevent column overload.
Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer settings are where molecular-specific information is generated. The following parameters are optimized for ESI in positive ion mode.

ParameterRecommended SettingRationale
Ionization Source Electrospray Ionization (ESI)Ideal for polar, basic compounds.[4]
Polarity PositiveThe two nitrogen atoms are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Source Temp. 120 - 150 °CAssists in desolvation without causing thermal degradation.
Desolvation Gas Nitrogen, 600 - 800 L/hrFacilitates the evaporation of solvent from droplets.
Scan Mode (Full Scan) m/z 50 - 500To detect the protonated molecule [M+H]⁺ at m/z 201.16.
Scan Mode (MS/MS) Precursor: 201.16Isolate the parent ion for fragmentation analysis.
Collision Energy 10 - 30 eV (or arbitrary units)Energy required to induce fragmentation. Must be optimized empirically.

Data Analysis and Structural Elucidation

Interpreting the mass spectrum correctly is paramount for confirming the identity of this compound.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Confirmation

While nominal mass can suggest an identity, it cannot confirm it. HRMS instruments (e.g., TOF, Orbitrap, FT-ICR) provide mass measurements with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the elemental formula.[10][11][12]

  • Theoretical Exact Mass of [M+H]⁺ (C10H21N2O2⁺): 201.15975

  • Verification: An experimentally measured mass of, for example, 201.15950 (a 1.2 ppm error) provides extremely high confidence in the assigned elemental composition of C10H20N2O2.[13] This capability is crucial for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

By isolating the protonated molecular ion ([M+H]⁺ at m/z 201.16) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern that serves as a molecular fingerprint.[14] The fragmentation of Boc-protected amines is well-documented and follows predictable pathways.[6][15][16]

Primary Fragmentation Pathways:

  • Loss of Isobutylene (56 Da): The most characteristic fragmentation of the Boc group involves the loss of isobutylene (C4H8), resulting in a carbamic acid intermediate.[7]

    • [M+H]⁺ (m/z 201.16) → [M+H - 56]⁺ (m/z 145.10)

  • Loss of the entire Boc Group (100 Da): A subsequent loss of CO2 from the carbamic acid intermediate, or a concerted loss of isobutylene and CO2, leads to the deprotected amine.[7]

    • [M+H]⁺ (m/z 201.16) → [M+H - 100]⁺ (m/z 101.10)

  • Loss of tert-Butanol (74 Da): An alternative rearrangement can lead to the loss of neutral tert-butanol.[16]

    • [M+H]⁺ (m/z 201.16) → [M+H - 74]⁺ (m/z 127.12)

  • Ring Opening of Azetidine: Cleavage of the azetidine ring can also occur, leading to smaller fragment ions.

The relative abundance of these fragments provides a robust signature for structural confirmation. The ion at m/z 101.10, corresponding to the protonated azetidin-2-ylmethanamine core, is often a prominent peak.

fragmentation_pathway cluster_parent Parent Ion cluster_fragments Primary Fragments parent [M+H]⁺ m/z 201.16 C₁₀H₂₁N₂O₂⁺ frag1 [M+H - C₄H₈]⁺ m/z 145.10 parent->frag1 - 56 Da (Isobutylene) frag3 [M+H - C₄H₉OH]⁺ m/z 127.12 parent->frag3 - 74 Da (tert-Butanol) frag2 [M+H - C₄H₈ - CO₂]⁺ m/z 101.10 frag1->frag2 - 44 Da (CO₂)

Caption: Predicted MS/MS fragmentation of protonated this compound.

Experimental Workflow and Logic

A systematic approach ensures that all necessary data for unambiguous identification is collected efficiently.

experimental_workflow start Sample Preparation (1-10 µg/mL in ACN/H₂O) lc_separation LC Separation (C18 Reversed-Phase) start->lc_separation ms_fullscan Step 1: HRMS Full Scan (Positive ESI Mode) lc_separation->ms_fullscan mass_check Verify [M+H]⁺ (m/z 201.15975 ± 5 ppm) ms_fullscan->mass_check ms_ms Step 2: MS/MS Analysis (Isolate m/z 201.16) mass_check->ms_ms Match fail Re-evaluate / Investigate mass_check->fail No Match frag_check Confirm Diagnostic Fragments (m/z 145, 101, 127) ms_ms->frag_check end Structure Confirmed frag_check->end Match frag_check->fail No Match

Caption: Logical workflow for the definitive mass spectrometric identification of the target compound.

Conclusion

This guide provides a robust, scientifically-grounded methodology for the mass spectrometric analysis of this compound. By understanding the interplay between the molecule's chemical properties and the analytical technique, researchers can move from simple detection to confident and unambiguous structural confirmation. The detailed protocols for LC-MS, coupled with the predictive fragmentation analysis and the emphasis on HRMS, constitute a comprehensive strategy. Adherence to this framework will ensure data integrity, support regulatory requirements, and accelerate drug discovery and development programs that rely on this critical chemical building block.

References

The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged structure in modern drug discovery.[1] Its unique combination of conformational rigidity, inherent ring strain, and three-dimensional character offers medicinal chemists a powerful tool to overcome challenges in potency, selectivity, and pharmacokinetics.[2][3] This guide provides an in-depth analysis of the azetidine ring, synthesizing foundational principles with field-proven insights. We will explore its unique physicochemical properties, dissect key synthetic methodologies, and examine its application as a transformative bioisostere in various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this remarkable scaffold.

The Azetidine Scaffold: Unique Structural and Physicochemical Properties

The distinct biological and pharmacological profile of azetidine-containing compounds stems directly from the unique geometry and electronic nature of the four-membered ring. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring is characterized by significant angle and torsional strain, approximately 25.4 kcal/mol.[4] This strain is not a liability but a key feature that chemists exploit. It forces the ring into a non-planar, "puckered" conformation, which is a critical determinant of the molecule's three-dimensional shape.[5] This puckering profoundly influences how the molecule interacts with biological targets and its overall physicochemical properties.[5][6]

The constrained nature of the azetidine ring provides a rigid scaffold, limiting the number of accessible conformations.[7] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[7] Furthermore, the introduction of this sp³-rich, three-dimensional motif is a well-established strategy to move away from the flat, aromatic structures that often plague drug candidates with poor solubility and high metabolic turnover.[8]

A Comparative Analysis of Physicochemical Properties

One of the most compelling reasons for incorporating an azetidine scaffold is its ability to favorably modulate a compound's pharmacokinetic profile.[9] Compared to larger saturated heterocycles, azetidine often improves metabolic stability, particularly against N-dealkylation, a common metabolic liability for secondary and tertiary amines.[9] This resistance can lead to a longer half-life and increased drug exposure in vivo. The smaller ring size and distinct electronic properties also impact basicity (pKa) and lipophilicity (logP), which are critical for absorption, distribution, metabolism, and excretion (ADME).

HeterocycleTypical pKaTypical clogP (Unsubstituted)Key Advantages in Drug DesignCommon Metabolic Liabilities
Azetidine 8.0 - 9.5~0.1Increased metabolic stability (resists N-dealkylation), improved solubility, provides rigid 3D exit vectors.[8][9]Ring strain can lead to unique reactivity (less common in vivo).[4]
Pyrrolidine 11.27~0.4Versatile scaffold, well-established chemistry.Susceptible to N-dealkylation and ring oxidation.
Piperidine 11.22~0.8Common structural motif, diverse commercial building blocks.Prone to N-dealkylation and α-carbon oxidation.[9]
Morpholine 8.39~-1.0Improves aqueous solubility, acts as H-bond acceptor.Generally stable, but can undergo N-dealkylation.

Note: pKa and clogP values are approximate and can vary significantly with substitution.

Synthetic Strategies for Accessing Functionalized Azetidines

Historically, the synthesis of the strained azetidine ring was considered challenging, which limited its use in drug discovery programs.[1][10] However, recent decades have seen remarkable advances, providing a robust toolbox for the construction and functionalization of this scaffold.[4][11] These methods include cycloadditions, intramolecular cyclizations, and strain-release functionalizations.[12]

Key synthetic approaches include:

  • [2+2] Cycloadditions (Aza Paternò-Büchi Reaction): This method involves the photocycloaddition of an imine and an alkene, offering a direct and atom-economical route to highly functionalized azetidines.[13]

  • Intramolecular Ring Closure: Palladium-catalyzed intramolecular C(sp³)–H amination has emerged as a powerful strategy, allowing for the direct formation of the C-N bond to close the ring.[4] Other methods involve the cyclization of γ-amino alcohols or related precursors.

  • Ring Expansion/Contraction: While less common, methods involving the expansion of aziridines or contraction of pyrrolidines have also been developed.

  • Functionalization of Pre-formed Rings: A highly modular approach involves the "any-stage" installation of azetidine rings onto nucleophiles using electrophilic azetidinyl reagents.[14][15]

Diagram of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis and diversification of azetidine-based scaffolds, a key process in building libraries for high-throughput screening.

G cluster_0 Core Synthesis cluster_1 Scaffold Diversification cluster_2 Final Product Generation start Starting Materials (e.g., γ-amino alcohols, imines, alkenes) synth Key Cyclization Reaction (e.g., Intramolecular Amination, [2+2] Cycloaddition) start->synth protect Protection of Azetidine-N (e.g., Boc, Cbz) synth->protect deprotect N-Deprotection protect->deprotect c3_func C3-Functionalization (e.g., Cross-Coupling, Nucleophilic Addition) protect->c3_func n_func N-Functionalization (e.g., Alkylation, Acylation) deprotect->n_func c3_func->n_func final_deprotect Final Deprotection & Purification n_func->final_deprotect library Compound Library for Screening final_deprotect->library caption Conceptual workflow for azetidine library synthesis. stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) map3k MAP3K stimuli->map3k mkk MKK3/6 map3k->mkk p38 p38 MAPK mkk->p38 tf Transcription Factors (e.g., ATF2, MEF2C) p38->tf response Cellular Response (Inflammation, Apoptosis) tf->response inhibitor Azetidine-based p38 Inhibitor inhibitor->p38 Inhibition caption Inhibition of the p38 MAPK pathway by an azetidine-based drug.

References

Conformational Analysis of 2-Substituted Azetidine Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve aqueous solubility, and provide novel three-dimensional exit vectors for exploring chemical space.[1] However, the inherent ring strain of approximately 25.4 kcal/mol dictates a unique and often challenging conformational landscape that is profoundly influenced by substitution.[2] This guide provides a comprehensive technical overview of the principles and practices for the conformational analysis of 2-substituted azetidine derivatives. We will delve into the synergistic application of experimental techniques—primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—and computational modeling to elucidate the conformational preferences that govern molecular recognition and biological activity. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the full potential of the azetidine scaffold.

The Azetidine Scaffold: More Than a Small Ring

The utility of the azetidine motif is evident in marketed drugs such as the antihypertensive agent azelnidipine and the MEK inhibitor cobimetinib.[2][3] Unlike more flexible five- and six-membered rings, the azetidine ring is not planar. It adopts a puckered conformation to alleviate torsional strain, leading to a dynamic equilibrium between two non-planar forms. The introduction of a substituent at the 2-position creates a stereocenter and introduces a significant conformational bias, favoring either a pseudo-axial or pseudo-equatorial orientation. Understanding and controlling this preference is paramount for rational drug design, as the spatial orientation of the substituent directly impacts interactions with biological targets.

The primary challenge in azetidine conformational analysis lies in the low energy barrier for ring inversion, which is often rapid on the NMR timescale at room temperature.[4] This necessitates a multi-faceted approach, combining various analytical techniques to build a complete and accurate picture of the molecule's behavior in both solid and solution phases.

Experimental Elucidation of Azetidine Conformation

Direct experimental observation remains the cornerstone of conformational analysis. While each technique has its limitations, their combined application provides a self-validating system for structural determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution

NMR is the most powerful tool for studying the solution-state conformation of azetidines. The key is to extract stereochemically relevant information from various NMR parameters.

  • ¹H NMR Coupling Constants (³JHH): The vicinal coupling constants between protons on adjacent carbons are related to the dihedral angle (φ) between them via the Karplus equation. For the azetidine ring, the coupling constants between the C2-proton and the two C3-protons (³J_H2,H3a_ and ³J_H2,H3b_) are particularly informative. A larger coupling constant typically corresponds to a dihedral angle approaching 180° (anti-periplanar), while a smaller coupling constant suggests a syn-clinal arrangement (~60°). By analyzing these couplings, one can infer the preferred puckering of the ring and the pseudo-axial or pseudo-equatorial orientation of the C2-substituent.[5]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). For a 2-substituted azetidine, observing an NOE between the C2-proton and a C4-proton on the same face of the ring provides strong evidence for a specific puckered conformation.[5] For instance, a strong NOE between H2 and one of the H4 protons would indicate a cis relationship, helping to define the ring pucker.

  • ¹⁵N NMR Spectroscopy: The chemical shift of the azetidine nitrogen is sensitive to its hybridization and electronic environment.[5] Changes in the N-substituent or conjugation with the C2-substituent can be observed in the ¹⁵N spectrum, providing indirect conformational information. For example, delocalization of the nitrogen lone pair into an adjacent aromatic system will significantly shift the resonance downfield.[6]

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[7] It yields precise bond lengths, bond angles, and torsional angles, serving as the "gold standard" for structural validation.

Causality in Experimental Choice: It is crucial to recognize that the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces. It does not necessarily reflect the dynamic equilibrium present in solution. Therefore, the primary role of X-ray crystallography in this context is to:

  • Provide an unequivocal constitutional and configurational assignment.

  • Serve as a starting point and validation benchmark for computational models. A computational method that cannot accurately reproduce the X-ray structure is unlikely to reliably predict solution-phase behavior.

Computational Modeling: Rationalizing and Predicting Conformation

Computational chemistry is indispensable for interpreting experimental data and exploring the full conformational energy landscape.

Quantum Mechanics (QM): The Accuracy Standard

Density Functional Theory (DFT) is the most widely used QM method for molecules of this size.[8][9] DFT calculations are used to:

  • Determine Relative Energies: By performing geometry optimizations on different possible conformers (e.g., C2-substituent axial vs. equatorial), DFT can accurately predict their relative stabilities (ΔE or ΔG).

  • Predict NMR Parameters: DFT can calculate NMR chemical shifts and coupling constants. Comparing these calculated values to the experimental data is a powerful method for validating the predicted conformational ensemble.

  • Map the Ring Inversion Pathway: By performing a relaxed potential energy surface scan along the ring-puckering coordinate, DFT can determine the energy barrier for the conformational inversion.

Molecular Mechanics (MM): Exploring Conformational Space

Molecular Mechanics employs classical physics-based force fields to calculate molecular energy, making it much faster than QM.[10][11] MM is ideal for:

  • Conformational Searching: Running molecular dynamics simulations or systematic conformational searches with MM can identify all low-energy conformers for a given molecule.

  • Initial Structure Generation: The low-energy structures identified by MM can then be used as starting points for more accurate (and computationally expensive) DFT optimizations.

Trustworthiness through Force Field Selection: The accuracy of MM simulations is entirely dependent on the quality of the force field.[12] For novel heterocyclic systems like substituted azetidines, standard force fields like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) may require careful validation.[10] It is best practice to first test the force field's ability to reproduce QM-optimized geometries and relative energies for a small, representative set of azetidine derivatives before applying it to a larger screening effort.

Integrated Workflow for Conformational Analysis

A robust and self-validating analysis relies on the tight integration of experimental and computational methods. The following workflow exemplifies this synergy.

G cluster_exp Experimental Analysis cluster_comp Computational Modeling cluster_analysis Data Synthesis & Validation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Synthesis->NMR Solution Sample Xray X-ray Crystallography (if crystal) Synthesis->Xray Single Crystal Compare Compare Exp. vs. Calc. NMR NMR->Compare Experimental Data DFT DFT Optimization & Frequencies (B3LYP, M06-2X) Xray->DFT Initial Geometry & Validation MM MM Conformational Search (GAFF, CGenFF) MM->DFT Low-Energy Conformers NMR_Calc DFT NMR Calculation (Chemical Shifts, J-couplings) DFT->NMR_Calc Optimized Geometries Boltzmann Boltzmann Averaging of Calculated Parameters NMR_Calc->Boltzmann Parameters for Each Conformer Model Validated Conformational Model Compare->Model Validation Check Boltzmann->Compare Population-Weighted Average Data

Caption: Integrated workflow for azetidine conformational analysis.

Case Study: Conformational Preference of a 2-Aryl-Azetidine

Let's consider an N-Boc-2-phenylazetidine. The key conformational question is whether the phenyl group prefers a pseudo-axial or pseudo-equatorial position.

  • Hypothesis: Steric hindrance would suggest the larger phenyl group should prefer the less crowded pseudo-equatorial position.

  • Analysis:

    • NMR: In the ¹H NMR, the coupling constants between H2 and the two H3 protons are measured. A relatively large trans-coupling (~8-10 Hz) and a small cis-coupling (~5-7 Hz) would suggest a conformation where H2 is pseudo-axial, placing the phenyl group pseudo-equatorial. NOESY data showing a correlation between H2 and the cis-H4 proton would corroborate this.

    • Computational: DFT calculations (e.g., at the B3LYP/6-31G* level) would be performed on both the pseudo-axial and pseudo-equatorial conformers. The calculations would likely confirm that the pseudo-equatorial conformer is lower in energy.

    • Validation: The NMR coupling constants would be calculated for both DFT-optimized conformers. The calculated values for the pseudo-equatorial conformer should show better agreement with the experimental data, validating the conformational assignment.

The puckering of the azetidine ring itself can be quantified by its puckering amplitude and phase angle, which can be derived from crystallographic data or calculated computationally.[13][14] For a four-membered ring, the conformation is primarily described by a single puckering amplitude (q) and a phase angle (φ), which defines the degree and direction of the pucker.

Caption: Dynamic equilibrium of a 2-substituted azetidine ring.

Protocols

Protocol 1: Standard NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted azetidine derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence conformational equilibria.[13]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C chemical shift referencing.

  • Acquisition: Acquire the following spectra on a spectrometer of at least 400 MHz:

    • Standard ¹H NMR.

    • Standard ¹³C{¹H} NMR.

    • 2D COSY to confirm proton-proton correlations.

    • 2D NOESY or ROESY with a mixing time appropriate for a small molecule (e.g., 300-800 ms) to identify through-space interactions.

  • Data Processing: Process the spectra and carefully integrate peaks. Measure the vicinal ³JHH coupling constants from the high-resolution 1D ¹H spectrum.

Protocol 2: DFT Geometry Optimization and Energy Calculation
  • Structure Building: Build the initial 3D structures for the plausible conformers (e.g., C2-substituent axial and equatorial) in a molecular modeling program.

  • Initial Optimization: Perform an initial, low-cost geometry optimization using a Molecular Mechanics force field (e.g., GAFF).

  • DFT Input File: Create an input file for a DFT program (e.g., Gaussian, ORCA). Specify the following:

    • Method: A suitable functional (e.g., B3LYP for geometries, M06-2X for more accurate energies).

    • Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations.

    • Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms the structure is a true energy minimum.

    • Solvent Model: Use a continuum solvent model like PCM or SMD to simulate the solvent used in NMR experiments.

  • Execution and Analysis: Run the calculation. After completion, extract the final optimized geometries, the electronic energies, and the Gibbs free energies for each conformer to determine their relative populations.

Quantitative Data Summary

The following table provides representative data illustrating how experimental and computational values are compared. The values are hypothetical but typical for a 2-aryl-azetidine where the equatorial conformer is favored.

ParameterConformer³J(H2, H3-cis)³J(H2, H3-trans)Relative Energy (kcal/mol)
Experimental N/A (Solution Average)6.8 Hz8.5 HzN/A
Calculated Phenyl-Equatorial7.1 Hz8.9 Hz0.00
Calculated Phenyl-Axial8.2 Hz4.5 Hz+2.1

The strong correlation between the experimental data and the calculated parameters for the equatorial conformer provides high confidence in the structural assignment.

Conclusion

The conformational analysis of 2-substituted azetidines is a non-trivial but essential task for leveraging their full potential in drug discovery. A superficial analysis can lead to erroneous structure-activity relationships and misguided optimization efforts. By embracing a holistic approach that integrates high-resolution NMR spectroscopy, definitive X-ray crystallography, and predictive computational modeling, researchers can achieve a deep and accurate understanding of the conformational behavior of these valuable scaffolds. This knowledge-driven approach is fundamental to designing next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

References

A Technical Guide to the Stability and Reactivity of the Azetidine Ring in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, occupies a unique and strategic position in the landscape of organic synthesis and medicinal chemistry. Its inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, endows it with a finely tuned balance of stability and reactivity.[1][2] This duality allows for its handling as a stable scaffold while also enabling a rich variety of strain-release and ring-functionalization reactions. This guide provides an in-depth exploration of the chemical principles governing the stability of the azetidine ring, delves into its primary modes of reactivity—including nucleophilic ring-opening and site-selective functionalization—and highlights its proven value as a privileged structure in drug discovery.[3][4] We will dissect the causality behind key experimental choices, present validated protocols, and offer insights for researchers aiming to leverage this versatile building block.

The Azetidine Scaffold: A Tale of Tunable Strain

The synthetic utility of azetidine is fundamentally dictated by its considerable ring strain, estimated at approximately 25.4 kcal/mol.[1][2] This value places it in a synthetic "sweet spot": it is significantly more stable and easier to handle than the corresponding three-membered aziridine (ring strain ~27.7 kcal/mol), yet it possesses enough stored energy to undergo selective ring-opening reactions under controlled conditions—a reactivity profile largely absent in the unstrained five-membered pyrrolidine (ring strain ~5.4 kcal/mol).[1][2][5] This stored energy is the primary driving force for the diverse strain-release reactions that make azetidines such powerful synthetic intermediates.[6]

However, the raw ring strain is only part of the story. The true art of azetidine chemistry lies in understanding how to modulate its stability and reactivity through strategic substitution.

  • Influence of N-Substitution: The substituent on the azetidine nitrogen is the master controller of its reactivity.

    • Electron-Withdrawing Groups (EWGs): Groups like sulfonyl (e.g., tosyl), carbamates (e.g., Boc), or acyl groups decrease the nucleophilicity of the nitrogen atom. This has a dual effect: it stabilizes the ring toward unwanted acid-mediated decomposition but simultaneously "activates" the ring's C-N bonds.[7][8] The EWG makes the nitrogen a better leaving group, thereby facilitating nucleophilic attack at the ring carbons. Furthermore, EWGs like Boc are instrumental in directing deprotonation to the adjacent C2 position for C-H functionalization.[7]

    • Electron-Donating Groups (EDGs): Alkyl or aryl groups increase the nitrogen's basicity and nucleophilicity. These "non-activated" azetidines are generally inert to direct nucleophilic ring-opening and require explicit activation by an external electrophile (e.g., a proton or alkylating agent) to form a reactive azetidinium ion.[9][10]

  • Influence of C-Substitution and Environment: The ring is susceptible to cleavage under harsh acidic conditions, which protonate the nitrogen and trigger ring-opening.[11][12] The presence of substituents on the carbon framework can introduce steric hindrance or electronic bias, which plays a crucial role in directing the regioselectivity of ring-opening reactions.[13][14]

The Reactivity Landscape of the Azetidine Ring

The chemical transformations of azetidines can be broadly categorized into two main pathways: those that consume the ring to build new structures (strain-release ring-opening) and those that preserve the ring while adding functionality (ring-conserving functionalization).

cluster_opening Strain-Release Ring-Opening cluster_functionalization Ring-Conserving Functionalization Azetidine Azetidine Core Activation Activation (Protonation/Alkylation) Azetidine->Activation N_Func N-Functionalization (Alkylation, Acylation) Azetidine->N_Func C_Func C-Functionalization (α-Lithiation, C-H Activation) Azetidine->C_Func Azetidinium Azetidinium Ion (Reactive Intermediate) Activation->Azetidinium Forms reactive species Nu_Attack Nucleophilic Attack (SN2) Azetidinium->Nu_Attack Enables cleavage Product_Open γ-Amino Alcohols, Halides, Thiols, etc. Nu_Attack->Product_Open

Figure 1: The Reactivity Landscape of Azetidine.
Strain-Release Ring-Opening: A Gateway to Acyclic Scaffolds

The most characteristic reaction of azetidines is nucleophilic ring-opening, a powerful method for synthesizing 1,3-difunctionalized acyclic amines. The key to controlling this process is the initial activation of the nitrogen atom.

Causality of Activation: An unactivated azetidine has a poor leaving group (an amide anion, R₂N⁻). To facilitate C-N bond cleavage, the nitrogen must be converted into a good leaving group. This is achieved by forming a positively charged azetidinium ion .[15][16] This intermediate is highly electrophilic and readily attacked by nucleophiles.[17][18] The formation of azetidinium ions can be accomplished in two primary ways:

  • Protonation: Using Brønsted or Lewis acids.[8][11]

  • N-Alkylation/N-Acylation: Using external electrophiles like methyl triflate or acyl chlorides.[9][10]

Once the azetidinium ion is formed, it undergoes an SN2-type reaction. The regioselectivity of the nucleophilic attack is a critical consideration.

  • Steric Effects: In most cases, the nucleophile attacks the less sterically hindered carbon atom.[8][16]

  • Electronic Effects: The presence of electron-withdrawing or stabilizing groups on the ring can influence the site of attack.

  • Intrinsic Preference: Studies have shown that for azetidinium ions with a quaternary α-carbon, attack is intrinsically favored at the more substituted position, though this can be overridden by severe steric hindrance.[14]

cluster_workflow Workflow: Nucleophilic Ring-Opening Start 1. N-Activated Azetidine (e.g., N-Tosyl) Step2 2. Lewis Acid (e.g., BF3·OEt2) Coordination Start->Step2 Increases ring electrophilicity Step3 3. Nucleophile (e.g., Bu4N+Br-) S_N_2 Attack Step2->Step3 Attacks less hindered carbon Product 4. Ring-Opened Product (γ-Haloamine) Step3->Product Inversion of stereochemistry

Figure 2: Mechanism of Nucleophilic Ring-Opening.
Ring-Conserving Functionalization: Decorating the Core Scaffold

When the goal is to retain the valuable azetidine motif, several strategies allow for its selective functionalization.

  • N-Functionalization: As a secondary amine (after deprotection, if necessary), the azetidine nitrogen undergoes all the typical reactions: N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), and reductive amination.[19][20] These modifications are fundamental for tuning the pharmacological properties of azetidine-containing drug candidates.

  • C-Functionalization via α-Lithiation: The use of a directing group on the nitrogen, most commonly a Boc group, enables regioselective deprotonation at the C2 position with a strong, sterically hindered base like sec-butyllithium in the presence of TMEDA.[1][7][20] The resulting C2-lithiated azetidine is a configurationally labile but chemically stable intermediate that can be trapped with a wide array of electrophiles (alkyl halides, aldehydes, ketones, CO₂, etc.) to install diverse substituents at the C2 position.[7][21] This method provides access to 2-substituted and 2,2-disubstituted azetidines that are otherwise difficult to synthesize.[21]

cluster_workflow Workflow: C2-Functionalization via Lithiation Start 1. N-Boc Azetidine Step2 2. Add Strong Base (s-BuLi / TMEDA, -78 °C) Start->Step2 Boc group directs deprotonation Intermediate 3. C2-Lithiated Intermediate (Configurationally Unstable) Step2->Intermediate Forms nucleophilic carbon Step4 4. Quench with Electrophile (E+) Intermediate->Step4 Traps the organolithium Product 5. C2-Substituted Azetidine Step4->Product

Figure 3: C2-Functionalization Workflow.
  • C-Functionalization via C-H Activation: Modern transition-metal catalysis has opened new avenues for the direct functionalization of otherwise inert C(sp³)–H bonds. Palladium- and iridium-catalyzed reactions have been developed for the borylation and amination of azetidine C-H bonds, offering a highly efficient and atom-economical approach to installing functionality without the need for pre-functionalized substrates or stoichiometric organometallic reagents.[22][23][24]

The Azetidine Ring in Drug Discovery: A Privileged Scaffold

The azetidine motif is increasingly recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is capable of providing ligands for more than one type of biological target.[3][4][25] Its value stems from the unique combination of physicochemical properties it imparts to a molecule.

  • Improved Physicochemical Properties: The incorporation of an azetidine ring can enhance aqueous solubility and metabolic stability while improving cell permeability compared to more lipophilic or flexible analogues.[3][26]

  • Bioisosterism: Azetidines serve as effective bioisosteres for commonly used groups like piperidines, pyrrolidines, gem-dimethyl groups, and even phenyl rings, offering a novel vector for exploring chemical space.[3][26]

  • Conformational Rigidity: The strained, rigid nature of the ring reduces the number of accessible conformations of a molecule.[27] This pre-organization of substituents into a defined spatial orientation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher binding affinity.[27]

Prominent examples of marketed drugs containing the azetidine scaffold include the antihypertensive Azelnidipine , the MEK inhibitor Cobimetinib , and the cholesterol absorption inhibitor Ezetimibe (which contains a related azetidin-2-one ring).[1][4][28]

PropertyRationale and Impact in Drug Design
Solubility The polar nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility over carbocyclic analogues like cyclobutane.
Metabolic Stability Azetidines can be more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or larger rings.[3][26]
3D Vectorial Exit The defined, non-planar geometry of the azetidine ring provides precise exit vectors for substituents, allowing for fine-tuning of interactions within a protein binding pocket.
Reduced Lipophilicity Replacing larger, more lipophilic rings (like piperidine or phenyl) with azetidine can reduce the overall lipophilicity (logP) of a compound, improving its pharmacokinetic profile.

Field-Proven Experimental Protocols

The following protocols are representative of key transformations discussed in this guide and are designed to be self-validating systems for achieving the desired chemical outcome.

Protocol 1: Lewis Acid-Mediated Nucleophilic Ring-Opening of N-Tosyl-2-phenylazetidine

This protocol demonstrates the activation and regioselective ring-opening of an N-sulfonylated azetidine with a halide nucleophile, a common method for producing γ-haloamines.[8]

Objective: To synthesize N-(3-bromo-1-phenylpropyl)-4-methylbenzenesulfonamide.

Materials:

  • N-Tosyl-2-phenylazetidine (1.0 equiv)

  • Tetrabutylammonium bromide (TBAB, 1.5 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Tosyl-2-phenylazetidine (1.0 equiv) and tetrabutylammonium bromide (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv) dropwise to the stirred solution over 5 minutes. Causality Note: BF₃·OEt₂ coordinates to the sulfonyl oxygens and the nitrogen, increasing the electrophilicity of the ring carbons and facilitating the SN2 attack.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired γ-bromoamine.

Protocol 2: α-Lithiation and Alkylation of N-Boc-azetidine

This protocol details the regioselective functionalization at the C2 position via a directed metalation-trapping sequence.[7][21]

Objective: To synthesize 2-benzyl-1-(tert-butoxycarbonyl)azetidine.

Materials:

  • N-Boc-azetidine (1.0 equiv)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA), freshly distilled (1.2 equiv)

  • sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane (1.2 equiv)

  • Benzyl bromide (BnBr), freshly distilled (1.3 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, syringe, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and TMEDA (1.2 equiv).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add s-BuLi (1.2 equiv) dropwise via syringe.

  • Substrate Addition: After stirring for 15 minutes, add a solution of N-Boc-azetidine (1.0 equiv) in anhydrous THF dropwise. Stir the resulting solution at -78 °C for 1 hour. Causality Note: The Boc group coordinates the lithium base, directing deprotonation specifically to the adjacent C2 position.

  • Electrophile Trapping: Add benzyl bromide (1.3 equiv) dropwise to the solution. Maintain the temperature at -78 °C and stir for 2-4 hours.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water, and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-benzyl-N-Boc-azetidine.

Conclusion and Future Outlook

The azetidine ring represents a masterful blend of kinetic stability and thermodynamic potential. Its reactivity, governed by controllable strain-release and strategic functionalization, provides chemists with a versatile toolkit for the synthesis of complex molecules.[1][5] The demonstrated value of this scaffold in medicinal chemistry ensures that the development of novel methods for its synthesis and modification will remain a vibrant area of research.[3][25] Future innovations will likely focus on enantioselective catalytic C-H functionalizations, the development of new strain-release cascades for rapid complexity generation, and the application of photochemistry and electrochemistry to unlock new reactivity patterns.[13][29][30] For drug development professionals and synthetic chemists alike, a deep understanding of the principles outlined in this guide is essential for fully exploiting the power of this small but mighty heterocycle.

References

Methodological & Application

The Strategic Synthesis of Bioactive Azetidines: A Guide to Boc-Protected Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and conformational rigidity provide a unique three-dimensional architecture that allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets.[1] This has led to the incorporation of the azetidine motif in a growing number of approved drugs and clinical candidates targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4][5] The synthesis of these complex molecules, however, presents a significant challenge due to the inherent strain of the four-membered ring.[5] This guide provides a comprehensive overview of the synthesis of azetidine-containing bioactive molecules, with a particular focus on the strategic use of tert-butyloxycarbonyl (Boc)-protected precursors to navigate the synthetic challenges and unlock the full potential of this versatile scaffold.

Part 1: The Cornerstone of Control: The Role of Boc Protection in Azetidine Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the manipulation of amine-containing compounds. In the context of azetidine chemistry, the Boc protecting group offers several distinct advantages that are critical for the successful construction and functionalization of this strained ring system.

Causality Behind the Choice of Boc Protection:

  • Modulation of Reactivity: The Boc group effectively masks the nucleophilicity and basicity of the azetidine nitrogen, preventing unwanted side reactions during subsequent synthetic transformations. This control is paramount when performing sensitive reactions on other parts of the molecule.[6]

  • Enhanced Stability: While the azetidine ring is strained, the Boc group can contribute to its kinetic stability, allowing for a broader range of reaction conditions to be employed without ring-opening.

  • Improved Solubility and Handling: The lipophilic nature of the tert-butyl group often improves the solubility of azetidine intermediates in common organic solvents, facilitating purification by chromatography.[7]

  • Directed Functionalization: The steric bulk of the Boc group can influence the stereochemical outcome of reactions at adjacent positions, providing a valuable tool for diastereoselective synthesis.

  • Orthogonal Deprotection: The Boc group is readily cleaved under acidic conditions that are typically orthogonal to many other protecting groups used in complex molecule synthesis, allowing for selective deprotection and late-stage functionalization.[8][9]

Workflow for Boc Protection of Azetidine

The following diagram illustrates a typical workflow for the N-Boc protection of a secondary amine, such as the azetidine nitrogen.

Boc Protection Workflow cluster_workup Work-up & Purification Azetidine Azetidine Derivative Reaction_Vessel Reaction Azetidine->Reaction_Vessel Boc_Anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_Anhydride->Reaction_Vessel Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction_Vessel Base Base (optional) (e.g., TEA, DMAP) Base->Reaction_Vessel Boc_Azetidine N-Boc-Azetidine Derivative Workup Aqueous Work-up Purification Column Chromatography Workup->Purification Purification->Boc_Azetidine Boc_Azetidine_crude Crude Product Reaction_Vessel->Boc_Azetidine_crude Formation of N-Boc Azetidine Boc_Azetidine_crude->Workup

Caption: General workflow for the N-Boc protection of an azetidine derivative.

Part 2: Core Synthesis: Constructing the Azetidine Ring with Boc-Protected Precursors

The construction of the azetidine ring is a pivotal step in the synthesis of bioactive molecules. Several reliable methods have been developed that utilize acyclic precursors, where the nitrogen is often pre-protected with a Boc group to ensure a clean and efficient cyclization.

Protocol 1: Intramolecular Cyclization of a Boc-Protected Amino Alcohol Derivative

One of the most common and effective methods for forming the azetidine ring is through the intramolecular cyclization of a γ-amino alcohol derivative. The Boc group is ideal for this strategy as it is stable to the conditions required for activating the hydroxyl group and the subsequent nucleophilic substitution.

Scientific Rationale: This protocol relies on a classic intramolecular Williamson ether synthesis-like reaction, where the Boc-protected nitrogen acts as the nucleophile and a leaving group at the γ-position is displaced. The choice of a strong, non-nucleophilic base is critical to deprotonate the sulfonamide intermediate without promoting side reactions.

Detailed Step-by-Step Methodology:

  • Starting Material: Begin with a commercially available or synthesized 3-(Boc-amino)propane-1-ol derivative.

  • Activation of the Hydroxyl Group:

    • Dissolve the Boc-protected amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (TEA) (1.5 equiv) or another suitable base, followed by the dropwise addition of methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equiv).

    • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude mesylate or tosylate is often used directly in the next step without further purification.

  • Intramolecular Cyclization:

    • Dissolve the crude mesylate/tosylate in a polar aprotic solvent such as anhydrous THF or dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH) (1.5 equiv, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu) (1.5 equiv), portion-wise at 0 °C. Caution: NaH is highly reactive and should be handled with care.

    • Allow the reaction to stir at room temperature or gently heat (e.g., 50 °C) overnight. Monitor the reaction progress by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude N-Boc-azetidine by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[1]

Self-Validating System: The success of this protocol can be validated at each stage. The formation of the mesylate/tosylate can be confirmed by the appearance of a new spot on TLC and by NMR spectroscopy (characteristic shifts for the sulfonyl group protons). The final cyclized product will show a significant change in its NMR spectrum, particularly the disappearance of the hydroxyl and sulfonyl protons and the appearance of characteristic signals for the azetidine ring protons. Mass spectrometry will confirm the expected molecular weight of the N-Boc-azetidine.

Part 3: Strategic Functionalization of the Boc-Azetidine Core

Once the N-Boc-azetidine core is synthesized, the next critical phase is the introduction of functional groups at various positions on the ring. The Boc group plays a crucial role in directing and facilitating these transformations.

Protocol 2: α-Lithiation and Electrophilic Quench of N-Boc-Azetidine

The direct functionalization of C-H bonds adjacent to the nitrogen atom in azetidines has been a significant challenge. While the Boc group itself does not sufficiently activate the α-protons for deprotonation, the related tert-butoxythiocarbonyl (Botc) group has been shown to be highly effective.[10] This protocol provides a pathway to 2-substituted azetidines.

Scientific Rationale: The thiocarbonyl group of the N-Botc protecting group is more effective at stabilizing an adjacent carbanion than the carbonyl of the N-Boc group.[10] This allows for regioselective deprotonation at the α-position using a strong lithium amide base, followed by trapping of the resulting organolithium species with a variety of electrophiles.

Detailed Step-by-Step Methodology:

  • Synthesis of N-Botc-azetidine: Prepare N-Botc-azetidine from azetidine using a suitable thiocarbonyl transfer reagent.

  • α-Lithiation:

    • In a flame-dried flask under an inert atmosphere, dissolve N-Botc-azetidine (1.0 equiv) in anhydrous THF.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of sec-butyllithium (s-BuLi) (1.1 equiv) in cyclohexane.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench:

    • Add the desired electrophile (1.2-1.5 equiv) to the solution at -78 °C. Examples of electrophiles include alkyl halides, aldehydes, ketones, and silyl chlorides.[10]

    • Stir the reaction at -78 °C for an additional 1-3 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C with saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the 2-substituted N-Botc-azetidine by flash column chromatography.

Data Presentation: Comparison of N-Protecting Groups for α-Lithiation

N-Protecting GroupActivating GroupDeprotonation EfficiencyDeprotection ConditionsReference
Boc (tert-butoxycarbonyl)CarbonylLowAcidic (TFA, HCl)[10]
Botc (tert-butoxythiocarbonyl)ThiocarbonylHighMild Acidic (TFA), Thermal[10]
Thiopivaloyl ThiocarbonylHighHarsh (MeLi)[10]

This table clearly illustrates the advantage of the Botc group in facilitating α-lithiation while maintaining mild deprotection conditions, making it a superior choice for this transformation compared to the standard Boc group.

Part 4: The Final Step: Boc Deprotection and Unveiling the Bioactive Molecule

The final step in the synthesis is the removal of the Boc protecting group to reveal the free amine of the azetidine ring, which is often crucial for biological activity or for further derivatization.

Protocol 3: Acidic Deprotection of N-Boc-Azetidine

The acid-lability of the Boc group makes its removal straightforward and efficient. However, care must be taken to avoid side reactions, particularly with sensitive functional groups elsewhere in the molecule.

Scientific Rationale: The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the collapse of the resulting intermediate to form the free amine, carbon dioxide, and the stable tert-butyl cation.[9] This cation can be scavenged to prevent unwanted alkylation of nucleophilic sites on the substrate.[7][9]

Boc Deprotection Mechanism Boc_Azetidine N-Boc-Azetidine Protonation Protonation (H⁺) Boc_Azetidine->Protonation Intermediate1 Protonated Intermediate Protonation->Intermediate1 Collapse Collapse Intermediate1->Collapse Free_Azetidine Azetidine (Amine Salt) Collapse->Free_Azetidine tBu_cation tert-Butyl Cation Collapse->tBu_cation CO2 Carbon Dioxide Collapse->CO2

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve the N-Boc-azetidine derivative in a suitable solvent. Common choices include dichloromethane (DCM), 1,4-dioxane, or methanol.

    • If the substrate contains other acid-sensitive groups, the choice of acid and solvent is critical for selectivity.[11]

  • Acid Addition:

    • Cool the solution to 0 °C.

    • Add the acid. Common reagents include:

      • Trifluoroacetic acid (TFA) (typically 20-50% in DCM).

      • Hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in 1,4-dioxane).

      • Aqueous phosphoric acid for a milder, environmentally benign option.[11]

  • Reaction Monitoring:

    • Stir the reaction at 0 °C to room temperature. Monitor the progress by TLC or LC-MS. Deprotection is often complete within 1-4 hours.

  • Work-up:

    • Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

    • Co-evaporation with a solvent like toluene can help remove residual TFA.

    • The product is typically obtained as the corresponding amine salt (e.g., hydrochloride or trifluoroacetate). If the free amine is required, a basic work-up or purification by ion-exchange chromatography can be performed.

Trustworthiness and Self-Validation: The completeness of the deprotection can be confirmed by the disappearance of the Boc signal (a sharp singlet around 1.4 ppm) in the ¹H NMR spectrum and the appearance of the N-H proton signals. Mass spectrometry will show the expected mass of the deprotected amine. The formation of the salt can be confirmed by titration or by observing the counter-ion in the NMR or mass spectrum.

Conclusion

The synthesis of azetidine-containing bioactive molecules is a rapidly evolving field with immense potential for the development of novel therapeutics. The strategic use of Boc-protected precursors is a powerful and enabling technology that provides chemists with the necessary control and flexibility to construct and elaborate this valuable heterocyclic scaffold. The protocols and insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to confidently incorporate azetidines into their research programs and accelerate the discovery of new medicines.

References

Application Notes and Protocols for the N-Boc Deprotection of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Boc Deprotection in Azetidine Chemistry

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness and predictable reactivity.[1][2] In the synthesis of complex molecules, particularly in the realms of medicinal chemistry and drug development, the Boc group serves as a reliable guardian for amine functionalities. Its stability under a wide range of non-acidic conditions allows for intricate molecular manipulations on other parts of a scaffold without compromising the protected amine. However, the strategic removal, or deprotection, of the Boc group is a critical step to unveil the amine for subsequent reactions or to yield the final active pharmaceutical ingredient.

This application note provides a detailed guide for the N-Boc deprotection of a key building block, "Azetidin-2-ylmethyl-carbamic acid tert-butyl ester," to yield azetidin-2-ylmethanamine. Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that have garnered significant attention in drug discovery due to their ability to impart favorable physicochemical properties, such as improved metabolic stability and receptor binding affinity.[3] The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to efficiently and safely perform this pivotal transformation.

Chemical Structures and Properties

A clear understanding of the physical and chemical properties of both the starting material and the product is fundamental for successful synthesis, workup, and purification.

CompoundStructureIUPAC NameCAS NumberMolecular FormulaMolecular Weight
Starting Material tert-butyl (azetidin-2-ylmethyl)carbamate99724-21-7C9H18N2O2186.25 g/mol
Product azetidin-2-ylmethanamine103550-76-1C4H10N286.14 g/mol
Product (di-HCl salt) azetidin-2-ylmethanamine dihydrochloride1389264-23-6C4H12Cl2N2159.06 g/mol

Mechanistic Insights into Acid-Mediated N-Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched in various ways. The resulting carbamic acid is unstable and readily decarboxylates to afford the free amine.[4]

Mechanism with Trifluoroacetic Acid (TFA)

dot digraph "TFA_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Caption: Mechanism of TFA-mediated N-Boc deprotection.

Mechanism with Hydrochloric Acid (HCl) in Dioxane

The mechanism with HCl in dioxane is analogous to that with TFA, with the key difference being the acid source and the resulting counter-ion of the final amine salt.[5]

Comparative Protocols for N-Boc Deprotection

The choice of deprotection protocol is often dictated by the substrate's sensitivity to acid, the desired final salt form, and practical considerations such as solvent removal and purification. Below are two robust and widely employed protocols for the N-Boc deprotection of "this compound."

ParameterProtocol 1: Trifluoroacetic Acid (TFA)Protocol 2: Hydrochloric Acid (HCl) in Dioxane
Reagents Trifluoroacetic acid, Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Typical Conditions 20-50% TFA in DCM, 0°C to room temperature4M solution, room temperature
Reaction Time 30 minutes to 2 hours30 minutes to 4 hours
Advantages Rapid reaction, volatile reagents for easy removalMilder for some acid-sensitive groups, product often precipitates as the HCl salt
Disadvantages Harsh acidity can affect sensitive functional groups, TFA is corrosive and requires careful handlingDioxane is a suspected carcinogen and requires appropriate handling and disposal
Workup Evaporation of solvent and excess TFA, followed by precipitation or basic workupFiltration of the precipitated HCl salt or evaporation and trituration

Detailed Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is highly effective for rapid and clean deprotection. The volatility of both TFA and DCM simplifies the initial workup.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution (for basic workup)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether or pentane

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A typical concentration is 20-50% TFA in DCM (v/v).

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Workup Option A (Isolation as TFA salt):

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Co-evaporate with a solvent like toluene or DCM (2-3 times) to ensure complete removal of residual TFA.

    • The resulting residue is the azetidin-2-ylmethanamine trifluoroacetate salt, which can be used directly in some subsequent steps or purified further.

  • Workup Option B (Isolation as free amine):

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate, 3 x volume of aqueous layer).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

  • Purification: The crude product can be purified by precipitation of its salt form (e.g., by adding a solution of HCl in ether to a solution of the free amine) or by chromatography on silica gel (often with a mobile phase containing a small amount of a basic modifier like triethylamine to prevent streaking).

dot digraph "TFA_Deprotection_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} end_dot Caption: Workflow for TFA-mediated N-Boc deprotection.

Protocol 2: Deprotection using 4M Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is often preferred when the substrate is sensitive to the harshness of neat TFA. The product frequently precipitates as the hydrochloride salt, simplifying isolation.[6][7]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Reaction Setup: To a solution or suspension of this compound in a minimal amount of a suitable solvent (or neat if it is a liquid), add a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The deprotected product often precipitates out of the solution as the dihydrochloride salt.

  • Isolation: Upon completion of the reaction (typically 30 minutes to 4 hours), if a precipitate has formed, collect the solid by filtration.

  • Washing: Wash the collected solid with anhydrous diethyl ether to remove any non-polar impurities and residual starting material.

  • Drying: Dry the solid under vacuum to obtain azetidin-2-ylmethanamine dihydrochloride.

  • Alternative Workup: If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[8] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9][10] In case of skin contact, wash the affected area immediately with copious amounts of water.

  • 1,4-Dioxane: Dioxane is a suspected carcinogen and a flammable liquid. Handle it in a fume hood and take precautions to avoid inhalation and skin contact.

  • General Precautions: Always perform reactions in a well-ventilated area. Be aware of the potential for pressure buildup due to the evolution of isobutylene and carbon dioxide gas during the deprotection reaction.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature (if the substrate is stable), or the concentration of the acid.

  • Side Reactions: The tert-butyl cation generated during the deprotection is an electrophile and can potentially alkylate nucleophilic functional groups on the substrate or in the reaction mixture. While less of a concern for this specific substrate, for more complex molecules, the use of scavengers like triethylsilane or thioanisole can be beneficial.

  • Azetidine Ring Stability: The azetidine ring is generally stable under these deprotection conditions. However, prolonged exposure to strong acids at elevated temperatures can potentially lead to ring-opening or other side reactions.[11] It is therefore advisable to use the mildest conditions necessary to achieve complete deprotection.

  • Purification of the Free Amine: Azetidin-2-ylmethanamine is a small, polar, and likely water-soluble amine. Purification by standard silica gel chromatography can be challenging due to its polarity. Using a more polar eluent system, possibly with an amine modifier (e.g., triethylamine or ammonium hydroxide in methanol/DCM), can improve chromatographic behavior. Alternatively, purification via crystallization of a salt (e.g., the dihydrochloride or oxalate salt) is often a more effective strategy.

Conclusion

The N-Boc deprotection of "this compound" is a critical transformation for the synthesis of functionalized azetidine derivatives. The choice between trifluoroacetic acid and hydrochloric acid in dioxane will depend on the specific requirements of the synthetic route and the stability of other functional groups present in the molecule. By following the detailed protocols and considering the safety and troubleshooting advice provided in this application note, researchers can confidently and efficiently perform this deprotection to advance their research and development objectives.

References

Application Notes and Protocols for Amide Coupling Reactions with "Azetidin-2-ylmethyl-carbamic acid tert-butyl ester"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Azetidine Moiety in Medicinal Chemistry

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its incorporation into molecular architectures can significantly enhance pharmacological properties, including metabolic stability, aqueous solubility, and binding affinity, by introducing conformational rigidity and a unique three-dimensional vector for substituent placement. "Azetidin-2-ylmethyl-carbamic acid tert-butyl ester" is a versatile building block, offering a primary amine surrogate with a constrained geometry, making it a valuable synthon for the synthesis of novel therapeutics. This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of this key intermediate with a range of carboxylic acids.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. To facilitate this transformation under mild conditions, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved using a variety of coupling reagents. The choice of an appropriate coupling reagent is critical and depends on factors such as the steric hindrance of the coupling partners, the potential for racemization of chiral centers, and the presence of other sensitive functional groups.

Recommended Coupling Reagents and Protocols

For the coupling of "this compound," a secondary amine with moderate steric bulk, two primary classes of coupling reagents are recommended: carbodiimides, often with additives, and uronium/aminium salts.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This classic and cost-effective method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable HOBt-ester to minimize side reactions and racemization.

Reaction Mechanism:

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Ester (Active Ester) O_acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Azetidine Azetidine Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Azetidine->Amide HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU - TMU HATU HATU HATU->OAt_ester TMU Tetramethylurea Byproduct HATU->TMU Amide Amide Product OAt_ester->Amide + Azetidine - HOAt HOAt HOAt OAt_ester->HOAt Azetidine Azetidin-2-ylmethyl-carbamic acid tert-butyl ester Azetidine->Amide Experimental_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep Dissolve Carboxylic Acid, Azetidine, and Coupling Reagents in Solvent cool Cool to 0 °C (for EDC/HOBt) prep->cool base Add Base (e.g., DIPEA) cool->base react Stir at RT (1-24 hours) base->react monitor Monitor by TLC or LC-MS react->monitor dilute Dilute with Organic Solvent monitor->dilute If Reaction Complete wash Aqueous Washes (Acid, Base, Brine) dilute->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify final_product final_product purify->final_product Pure Amide Product

References

Application Notes & Protocols: Strategic Incorporation of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety as a Strategic Tool in Peptide Design

In the landscape of modern peptide science, the deliberate incorporation of non-canonical amino acids is a cornerstone strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among these, azetidine-containing building blocks have emerged as powerful tools for medicinal chemists and peptide scientists. "Azetidin-2-ylmethyl-carbamic acid tert-butyl ester," a Boc-protected azetidine derivative, offers a unique combination of structural rigidity and synthetic versatility, making it an invaluable asset in the design of novel peptide therapeutics, probes, and biomaterials.

The highly strained, four-membered azetidine ring, when incorporated into a peptide backbone, imparts significant conformational constraints. This rigidity can stabilize specific secondary structures, such as β-turns, and enhance resistance to proteolytic degradation by sterically hindering enzymatic cleavage. The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine of the azetidine ring ensures controlled reactivity during peptide synthesis, allowing for its strategic deprotection and subsequent functionalization. This guide provides a comprehensive overview of the applications and detailed protocols for the effective use of this versatile building block.

Physicochemical Properties and Handling

A clear understanding of the building block's properties is crucial for its successful application.

PropertyValueReference
IUPAC Name tert-butyl (azetidin-2-ylmethyl)carbamateN/A
Molecular Formula C₁₀H₂₀N₂O₂N/A
Molecular Weight 200.28 g/mol N/A
Appearance Typically an oil or low-melting solidSupplier Data
Solubility Soluble in common organic solvents (DMF, DCM, THF)
Storage Store at 2-8°C under an inert atmosphereSupplier Data

Handling Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical fume hood.

Core Application: Incorporation into Peptide Sequences

The primary application of "this compound" is its use as a surrogate for an amino acid residue in solid-phase peptide synthesis (SPPS), typically following the Fmoc/tBu strategy. The Boc group on the azetidine nitrogen provides orthogonal protection to the temporary Fmoc group on the α-amine of standard amino acids and the acid-labile side-chain protecting groups (e.g., tBu, Trt).

Mechanism of Incorporation in SPPS

The incorporation process involves standard peptide coupling reactions. The free amine of the resin-bound peptide chain is coupled with the carboxylic acid of the incoming Fmoc-protected amino acid. The azetidine building block itself is introduced as a modification to a preceding amino acid, or it can be the starting point for chain elongation. The key steps are outlined in the workflow diagram below.

SPPS_Workflow cluster_cycle SPPS Elongation Cycle Resin Resin-Bound Peptide (Free N-Terminus) Deprotection Fmoc Deprotection (e.g., Piperidine/DMF) Resin->Deprotection Start Washing1 Washing Steps (DMF, DCM) Deprotection->Washing1 Next Amino Acid Coupling Coupling Step: Fmoc-AA-OH + Coupling Reagents (e.g., HBTU/DIPEA) Washing1->Coupling Next Amino Acid Washing2 Washing Steps (DMF, DCM) Coupling->Washing2 Next Amino Acid Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Final Cleavage & Side-Chain Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final Cycle Elongated_Peptide Elongated Peptide Chain Repeat->Deprotection Final_Peptide Azetidine-Containing Peptide Cleavage->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Boc Deprotection: Unmasking the Azetidine Nitrogen

A critical step is the removal of the Boc group, which is typically performed under acidic conditions. This deprotection unmasks the secondary amine on the azetidine ring, which can then be further functionalized or left as a free amine in the final peptide.

The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release the free amine.

Boc_Deprotection cluster_mech Mechanism of Acidic Boc Deprotection Boc_Amine Boc-Protected Amine Protonation Protonated Carbamate Boc_Amine->Protonation + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonation->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Causality Behind Experimental Choices: The choice of acid is critical. Trifluoroacetic acid (TFA) is commonly used due to its effectiveness and volatility, which simplifies product isolation. However, the generated tert-butyl cation is a potent alkylating agent and can lead to undesired side reactions with nucleophilic residues like tryptophan and methionine. To prevent this, scavengers such as triisopropylsilane (TIS) and water are included in the cleavage cocktail.

Detailed Experimental Protocols

Protocol 1: Boc Deprotection of the Azetidine Moiety on Resin

This protocol describes the selective deprotection of the Boc group from the azetidine nitrogen while the peptide is still attached to the solid support. This is typically performed after the full peptide sequence has been assembled.

Materials:

  • Peptide-resin containing the Boc-protected azetidine moiety.

  • Dichloromethane (DCM), peptide synthesis grade.

  • Trifluoroacetic acid (TFA).

  • Diisopropylethylamine (DIPEA).

  • Dimethylformamide (DMF).

  • Methanol (MeOH).

  • Diethyl ether (for precipitation).

Procedure:

  • Swell the peptide-resin (100 mg, ~0.1 mmol) in DCM (2 mL) for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Prepare the deprotection solution: 20-50% TFA in DCM (v/v). For a 20% solution, mix 0.5 mL of TFA with 2.0 mL of DCM.

  • Add the deprotection solution to the resin and gently agitate for 30 minutes at room temperature.

  • Drain the solution and wash the resin thoroughly with DCM (3 x 2 mL).

  • To neutralize the resulting TFA salt, wash the resin with a 10% solution of DIPEA in DMF (2 x 2 mL).

  • Wash the resin sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (2 x 2 mL).

  • Dry the resin under high vacuum.

Trustworthiness Check: The completion of the deprotection can be monitored by a small-scale cleavage and LC-MS analysis of the resulting peptide, which will show a mass difference corresponding to the loss of the Boc group (100.12 Da).

Protocol 2: Post-SPPS Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin with concomitant removal of all acid-labile side-chain protecting groups, including the azetidine Boc group.

Materials:

  • Peptide-resin (100 mg).

  • Cleavage Cocktail (Reagent K): 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).

  • Cold diethyl ether.

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (2 mL for 100 mg of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen to about 20% of its original volume.

  • Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (10 mL).

  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase HPLC.

Advanced Applications: Beyond a Simple Spacer

The incorporation of an azetidine moiety offers more than just structural constraint.

  • Enhanced Pharmacokinetics: The azetidine ring can improve metabolic stability and aqueous solubility compared to more common saturated analogues like pyrrolidine. This is a significant advantage in drug development.

  • Turn-Inducing Element: The constrained geometry of the azetidine ring can pre-organize the peptide backbone, facilitating macrocyclization reactions and leading to higher yields of cyclic peptides. It can induce γ-type reverse turns, influencing the overall peptide conformation.

  • Late-Stage Functionalization: The secondary amine of the deprotected azetidine serves as a versatile handle for late-stage modifications. This allows for the attachment of various functionalities such as fluorescent dyes, biotin tags for imaging and affinity purification, or drug conjugates for targeted delivery, without needing to use a natural amino acid side chain like lysine.

Conclusion

"this compound" is a sophisticated and versatile building block for modern peptide synthesis. Its ability to impart conformational rigidity, enhance proteolytic stability, and provide a handle for late-stage functionalization makes it a powerful tool for addressing key challenges in peptide-based drug discovery and development. The protocols and principles outlined in this guide are designed to provide researchers with the foundational knowledge to confidently and effectively incorporate this unique moiety into their peptide designs, unlocking new possibilities in the exploration of chemical and biological space.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Challenge of Functionalization

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged structural motifs in medicinal chemistry and drug development. Their unique three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and cell permeability. However, the synthetic manipulation of the azetidine ring is notoriously challenging. The inherent ring strain of approximately 25.4 kcal/mol, while endowing the ring with unique reactivity, also makes it susceptible to undesired ring-opening reactions under harsh conditions.

Palladium-catalyzed cross-coupling reactions have emerged as a transformative and indispensable tool for the precise and efficient functionalization of the azetidine core under relatively mild conditions. These methodologies enable the formation of crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, allowing for the late-stage diversification of complex molecules and the construction of novel azetidine-based libraries for drug discovery.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions involving azetidine derivatives. We will delve into the mechanistic underpinnings, provide field-proven insights into experimental design, and present detailed, step-by-step protocols for benchmark transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and state-of-the-art C-H functionalization techniques.

Part I: Forging the C-N Bond: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. In the context of azetidines, this reaction is primarily employed for the N-arylation of the azetidine ring itself or for the arylation of exocyclic amino groups attached to the azetidine core.

Mechanistic Rationale & Causality

The catalytic cycle, illustrated below, initiates with the oxidative addition of an aryl halide to a Pd(0) complex. Subsequent coordination of the amine (azetidine) and deprotonation by a base forms a palladium-amido complex. The crucial C-N bond is forged through reductive elimination, which regenerates the active Pd(0) catalyst.

The success of this reaction with strained rings like azetidine hinges on careful control of reaction conditions to favor the desired productive cycle over potential side reactions. A key finding is that under appropriately chosen conditions, ring cleavage of the N-aryl azetidines is generally not observed.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(L)₂-X Pd0->OA_Complex Oxidative Addition Amine_Coord [Ar-Pd(II)(L)(HNR₂)-X]⁺ L OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Ar-Pd(II)(L)-NR₂ Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination center start Ar-X amine HNR₂ base Base baseH [Base-H]⁺X⁻

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

Protocol 1: Palladium-Catalyzed N-Arylation of Azetidine

This protocol describes a general procedure for the coupling of azetidine with various aryl bromides. The choice of a bulky phosphine ligand and a moderately strong carbonate base is critical for achieving high yields.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Aryl bromide (1.0 equiv)

  • Azetidine (1.5-2.0 equiv)

  • Anhydrous toluene

  • Standard Schlenk line or glovebox equipment

Step-by-Step Methodology:

  • Catalyst Pre-formation/Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and Cs₂CO₃ (1.5 equiv).

  • Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add anhydrous toluene to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Add the aryl bromide (1.0 equiv) followed by the azetidine (1.5-2.0 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous

Application Notes and Protocols for the Synthesis of Bicyclic Azetidines via Intramolecular Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Bicyclic Azetidines in Drug Discovery

Bicyclic azetidines have emerged as privileged scaffolds in modern medicinal chemistry. Their rigid, three-dimensional structures offer a compelling alternative to traditional flat, aromatic rings, providing improved metabolic stability, enhanced aqueous solubility, and novel intellectual property landscapes. The inherent ring strain of the azetidine core can also lead to unique reactivity and binding profiles. Consequently, the development of efficient and modular synthetic strategies to access these complex architectures is of paramount importance for the discovery of new therapeutic agents. This guide provides an in-depth overview of key intramolecular cyclization strategies for the synthesis of bicyclic azetidines, complete with detailed experimental protocols and mechanistic insights.

I. Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination

One of the most powerful strategies for constructing bicyclic azetidines is the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. This approach allows for the direct formation of the azetidine ring from readily available acyclic amine precursors, offering high levels of regio- and stereocontrol. The use of a directing group, such as picolinamide (PA), is crucial for bringing the palladium catalyst into proximity with the target C-H bond.[1][2]

Mechanistic Insights

The catalytic cycle, as illustrated below, is believed to commence with the coordination of the picolinamide-protected amine to the Pd(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant, such as PhI(OAc)₂, facilitates the crucial C-N bond-forming reductive elimination, which forges the azetidine ring and regenerates the active Pd(II) catalyst.[3]

G cluster_0 Catalytic Cycle A Pd(II) Catalyst C Palladacycle Intermediate (Pd(II)) A->C Coordination & C-H Activation B Picolinamide-Protected Amine Substrate B->C E Pd(IV) Intermediate C->E Oxidation D Oxidation (e.g., PhI(OAc)₂) D->E G Bicyclic Azetidine Product E->G Reductive Elimination F C-N Reductive Elimination G->A Catalyst Regeneration

Caption: Catalytic cycle for Pd-catalyzed C-H amination.

Experimental Protocol: Synthesis of a 2,5-Diazabicyclo[2.1.1]hexane Derivative

This protocol is adapted from the work of Chen and coworkers for the synthesis of a functionalized azetidine via intramolecular γ-C(sp³)–H amination.[1][4]

Materials:

  • N-(2-amino-2-methylpropyl)picolinamide (1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PhI(OAc)₂ (1.2 equiv)

  • Li₂CO₃ (2.0 equiv)

  • Toluene (0.1 M)

  • Anhydrous, sealed reaction vessel

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • To a dried, sealed reaction vessel, add N-(2-amino-2-methylpropyl)picolinamide (1.0 mmol, 1 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Li₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous toluene (10 mL) via syringe, followed by PhI(OAc)₂ (1.2 mmol, 1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired bicyclic azetidine product.

| Substrate Scope and Yields | | :--- | :--- | | Substrate | Yield (%) | | N-(2-amino-2-methylpropyl)picolinamide | 85 | | N-(2-amino-2-phenylpropyl)picolinamide | 78 | | N-(2-amino-2-cyclohexylpropyl)picolinamide | 82 |

II. Visible-Light-Mediated Intramolecular aza Paternò-Büchi Reaction

Photochemical methods offer a mild and efficient means of constructing strained ring systems. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine (or imine equivalent) and an alkene, is a powerful tool for the synthesis of azetidines.[5][6] In an intramolecular context, this reaction can be harnessed to produce bicyclic azetidines with high diastereoselectivity.[7] The use of visible light photocatalysis has modernized this reaction, avoiding the need for high-energy UV radiation.[8][9]

Mechanistic Insights

The reaction is initiated by the excitation of a photocatalyst with visible light. The excited photocatalyst then transfers its energy to the alkene moiety of the substrate, generating a triplet-state alkene. This highly reactive intermediate undergoes a stepwise radical [2+2] cycloaddition with the pendant oxime ether. The resulting 1,4-biradical intermediate then collapses to form the bicyclic azetidine product.

G cluster_0 Photochemical Workflow A Substrate (Oxime & Alkene) E Triplet-State Alkene A->E B Photocatalyst (e.g., Ir complex) D Triplet Energy Transfer B->D Excitation C Visible Light (blue LEDs) C->B D->E G 1,4-Biradical Intermediate E->G Radical Addition F Stepwise Radical [2+2] Cycloaddition I Bicyclic Azetidine Product G->I Spin Inversion & Ring Closure H Ring Closure

Caption: Workflow for the aza Paternò-Büchi reaction.

Experimental Protocol: Synthesis of a Tricyclic Azetidine

This protocol is a representative example of a visible-light-mediated intramolecular aza Paternò-Büchi reaction.[9]

Materials:

  • (E)-O-methyl-1-(pent-4-en-1-yl)cyclohexan-1-one oxime (1 equiv)

  • fac-[Ir(ppy)₃] (photocatalyst, 1 mol%)

  • Anhydrous acetonitrile (0.1 M)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a Schlenk tube, dissolve the oxime substrate (0.2 mmol, 1 equiv) and fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%) in anhydrous acetonitrile (2 mL).

  • Degas the solution by bubbling with argon or nitrogen for 15 minutes.

  • Seal the tube and place it approximately 5-10 cm from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the tricyclic azetidine product.

| Reaction Parameters | | :--- | :--- | | Parameter | Condition | | Solvent | Acetonitrile | | Concentration | 0.1 M | | Photocatalyst | fac-[Ir(ppy)₃] | | Light Source | Blue LEDs (450 nm) | | Temperature | Room Temperature |

III. Radical-Polar Crossover Bicyclization

A modern and highly versatile approach to bicyclic azetidines involves a radical-polar crossover strategy.[10] This method utilizes the ring-opening of N-aryl cyclopropylamines under photoredox conditions to generate a radical intermediate, which then participates in a cascade reaction with an alkene to form the bicyclic product. This strategy allows for the modular construction of diverse fused bicyclic amine systems.[11][12]

Mechanistic Insights

The reaction is initiated by single-electron transfer (SET) from the N-aryl cyclopropylamine to the excited photocatalyst, generating a radical cation. This intermediate undergoes rapid ring-opening to form a distonic radical cation. The radical center then adds to the alkene, and the resulting radical is oxidized to a carbocation. A subsequent intramolecular nucleophilic attack by the nitrogen atom closes the second ring, affording the bicyclic azetidine.

G cluster_0 Radical-Polar Crossover Mechanism A N-Aryl Cyclopropylamine D Distonic Radical Cation A->D B Excited Photocatalyst C SET & Ring Opening B->C C->D G Radical Intermediate D->G Addition to Alkene E Alkene E->G F Radical Addition I Carbocation Intermediate G->I Oxidation H Oxidation K Bicyclic Azetidine Product I->K Cyclization J Intramolecular Nucleophilic Attack

Caption: Mechanism of radical-polar crossover bicyclization.

Experimental Protocol: Synthesis of a Fused Bicyclic Azetidine

The following is a general procedure for the radical-polar crossover synthesis of bicyclic azetidines.[10]

Materials:

  • N-Aryl cyclopropylamine (2 equiv)

  • Alkene (1 equiv)

  • Ir(dtbbpy)(ppy)₂PF₆ (photocatalyst, 1 mol%)

  • K₂HPO₄ (0.5 equiv)

  • Chlorobenzene (0.1 M)

  • Reaction vial

  • Blue LED light source

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the N-aryl cyclopropylamine (0.4 mmol, 2 equiv), alkene (0.2 mmol, 1 equiv), Ir(dtbbpy)(ppy)₂PF₆ (0.002 mmol, 1 mol%), and K₂HPO₄ (0.1 mmol, 0.5 equiv).

  • Add chlorobenzene (2 mL) and seal the vial.

  • Stir the reaction mixture under irradiation from a blue LED light source at room temperature for 24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired fused bicyclic azetidine.

| Substrate Combination and Yields | | :--- | :--- | | Cyclopropylamine/Alkene | Yield (%) | | N-phenylcyclopropylamine / Methyl acrylate | 81 | | N-(4-methoxyphenyl)cyclopropylamine / Acrylonitrile | 75 | | N-phenylcyclopropylamine / N-phenylmaleimide | 88 |

IV. Strain-Release Cyclization of 1-Azabicyclo[1.1.0]butanes

Highly strained molecules such as 1-azabicyclo[1.1.0]butane (ABB) are valuable precursors for the synthesis of functionalized azetidines.[13][14] The inherent ring strain of ABB can be harnessed to drive intramolecular cyclization reactions, leading to the formation of bicyclic azetidines.[15][16]

Mechanistic Insights

The strategy often involves the initial functionalization of ABB at the C3 position, followed by an intramolecular cyclization that is driven by the release of ring strain. For example, lithiation of ABB followed by reaction with an electrophile bearing a tethered nucleophile or a group capable of participating in a subsequent cyclization can set the stage for the formation of the second ring.

Experimental Protocol: Two-Step Synthesis of a Bicyclic Azetidine from ABB

This protocol outlines a general two-step approach to a bicyclic azetidine starting from the in situ generation of ABB.[15]

Materials:

  • 2,3-Dibromopropylamine hydrobromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile with a tethered functional group (e.g., a haloalkyl ketone)

  • Base for the second cyclization step (e.g., NaH)

  • Standard Schlenk line and syringe techniques

Procedure:

Step 1: In situ generation and functionalization of 1-Azabicyclo[1.1.0]butane

  • To a solution of 2,3-dibromopropylamine hydrobromide (1 equiv) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-BuLi (3 equiv).

  • Stir the mixture at -78 °C for 1 hour to generate a solution of 1-azabicyclo[1.1.0]butane.

  • To this solution, add the desired electrophile (e.g., 1-chloro-4-pentanone, 1.1 equiv) and allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

  • Purify the intermediate C3-functionalized azetidine by column chromatography.

Step 2: Intramolecular Cyclization

  • To a solution of the purified intermediate from Step 1 in an appropriate anhydrous solvent (e.g., THF), add a suitable base (e.g., NaH, 1.2 equiv) at 0 °C.

  • Allow the reaction to warm to room temperature or heat as necessary to drive the intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction and perform an aqueous workup.

  • Purify the final bicyclic azetidine product by column chromatography.

Conclusion

The intramolecular cyclization strategies outlined in this guide represent a powerful toolkit for the synthesis of medicinally relevant bicyclic azetidines. Each method offers distinct advantages in terms of substrate scope, functional group tolerance, and stereochemical control. By understanding the underlying mechanisms and following the detailed protocols, researchers can effectively leverage these reactions to access novel and complex molecular architectures for drug discovery and development.

References

Application Notes & Protocols: Strategic Ring-Opening of Azetidines for Advanced Functional Group Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry and valuable building blocks in organic synthesis.[1][2] Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, allows for controlled, selective ring-opening reactions to access a diverse array of highly functionalized acyclic amines.[1] This guide provides an in-depth exploration of the primary strategies for azetidine ring-opening, focusing on the underlying mechanisms, practical experimental considerations, and detailed protocols for achieving specific functional group transformations. We will delve into nucleophilic, acid-catalyzed, and transition-metal-catalyzed methodologies, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful reactions in their synthetic endeavors.

The Azetidine Scaffold: A Balance of Stability and Reactivity

The utility of azetidines stems from their unique combination of stability and reactivity. With a ring strain of approximately 25.4 kcal/mol, they are generally more stable and easier to handle than their three-membered aziridine counterparts.[1] However, this strain is sufficient to serve as a thermodynamic driving force for ring-opening reactions when appropriately activated.[1][3] This controlled reactivity allows for the regioselective and stereoselective introduction of a wide range of functional groups, making azetidines versatile synthons for complex amine-containing molecules.[4][5]

Nucleophilic Ring-Opening Reactions: The Direct Approach

Direct nucleophilic attack on an azetidine ring is a fundamental transformation. However, due to the relatively high stability of the azetidine ring, activation is often necessary.[6][7] This activation typically involves enhancing the electrophilicity of the ring carbons.

Activation via N-Functionalization: Formation of Azetidinium Ions

A common and highly effective strategy for activating azetidines towards nucleophilic attack is the formation of a quaternary azetidinium ion.[6][8] The positive charge on the nitrogen atom significantly polarizes the C-N bonds, rendering the ring carbons highly electrophilic and susceptible to attack by even weak nucleophiles.

Mechanism of Azetidinium Ion Formation and Ring-Opening:

The reaction proceeds via a classic Sₙ2 mechanism. The choice of the N-activating group and the nucleophile dictates the reaction's efficiency and outcome.

G cluster_0 Activation cluster_1 Nucleophilic Attack Azetidine Azetidine Azetidinium Azetidinium Ion Azetidine->Azetidinium N-functionalization Activator Activating Agent (e.g., R-X, Tf₂O) Activator->Azetidinium Product Ring-Opened Product Azetidinium->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Figure 1: General workflow for the activation and nucleophilic ring-opening of azetidines.

Causality in Experimental Design:

  • Choice of Activating Agent: Strong alkylating or acylating agents are required to form the azetidinium salt. Reagents like methyl triflate (MeOTf) or acid chlorides are commonly employed. The counter-ion of the activating agent should be weakly nucleophilic to prevent its competition with the desired external nucleophile.[9]

  • Solvent Selection: The choice of solvent is critical. Ethereal solvents such as 2-MeTHF have been shown to enhance enantioselectivity in certain reactions, while highly polar solvents can sometimes diminish it.[10]

  • Regioselectivity: In unsymmetrically substituted azetidines, the nucleophile will generally attack the less sterically hindered carbon adjacent to the nitrogen.[6] However, electronic effects can override steric factors. For instance, if one of the carbons is benzylic, attack will preferentially occur at that position due to the stabilization of the partial positive charge in the transition state.[6][11]

Protocol 2.1.1: Ring-Opening of N-Boc-Azetidine with a Thiol Nucleophile

This protocol details a representative nucleophilic ring-opening of a Boc-protected azetidine, which is activated in situ.

Materials:

  • N-Boc-azetidine

  • Thiophenol

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-azetidine (1.0 equiv) in DCM at 0 °C, add thiophenol (1.2 equiv).

  • Slowly add trifluoroacetic acid (2.0 equiv) dropwise to the stirring solution. The TFA serves to protonate the nitrogen, forming the reactive azetidinium ion in situ.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired γ-amino thioether.

Acid-Catalyzed Ring-Opening Reactions: Harnessing Protonation and Lewis Acids

Acid catalysis provides another powerful avenue for azetidine ring-opening. Both Brønsted and Lewis acids can be employed to activate the azetidine ring.[6][7]

Brønsted Acid Catalysis

In the presence of a strong Brønsted acid, the azetidine nitrogen is protonated to form an azetidinium ion, which is then susceptible to nucleophilic attack by the acid's conjugate base or another nucleophile present in the reaction mixture.

Lewis Acid Catalysis

Lewis acids coordinate to the nitrogen atom, withdrawing electron density and making the ring carbons more electrophilic.[7] This approach is particularly useful for promoting reactions with a wide range of nucleophiles under milder conditions than often required for Brønsted acid catalysis. Copper(II) triflate and other lanthanide triflates have been shown to be effective catalysts for this transformation.[4][12]

Mechanism of Lewis Acid-Catalyzed Ring-Opening:

G Azetidine Azetidine ActivatedComplex Azetidine-LA Complex Azetidine->ActivatedComplex LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Coordination Product Ring-Opened Product ActivatedComplex->Product Sₙ2 Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

Figure 2: Mechanism of Lewis acid-catalyzed azetidine ring-opening.

Key Considerations for Regioselectivity:

The regioselectivity of acid-catalyzed ring-opening reactions is a crucial aspect. In general, for 2-substituted azetidines, the outcome is highly dependent on the nature of the substituent and the nucleophile.

  • Electronic Control: With 2-aryl or other unsaturated substituents, the C2-N bond is preferentially cleaved. This is because the substituent can stabilize the developing positive charge on the carbon atom in an Sₙ1-like transition state.[6][11]

  • Steric Control: For 2-alkyl substituted azetidines, sterically demanding nucleophiles tend to attack the less substituted C4 position.[6][11]

Protocol 3.2.1: Copper(II) Triflate-Catalyzed Ring-Opening of (S)-2-Phenyl-N-tosylazetidine with an Alcohol

This protocol, adapted from the work of Bhattacharya and co-workers, demonstrates a highly regioselective Sₙ2-type ring-opening of a chiral azetidine.[4]

Materials:

  • (S)-2-phenyl-N-tosylazetidine

  • Methanol (or other alcohol)

  • Copper(II) triflate (Cu(OTf)₂)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve (S)-2-phenyl-N-tosylazetidine (1.0 equiv) in a mixture of DCM and methanol (the alcohol serves as both solvent and nucleophile).

  • Add Copper(II) triflate (1.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture for the time indicated by TLC or LC-MS analysis for complete consumption of the starting material.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the corresponding γ-amino ether.

Data Summary Table: Scope of Nucleophiles in Lewis Acid-Catalyzed Ring-Opening

EntryAzetidine SubstituentNucleophileCatalystYield (%)Reference
12-PhenylMethanolCu(OTf)₂92[13]
22-PhenylBenzyl alcoholCu(OTf)₂94[13]
32-(4-Chlorophenyl)Propargyl alcoholCu(OTf)₂95[13]
42-PhenylThiophenolSc(OTf)₃85[14]

Transition Metal-Catalyzed Ring-Opening Reactions: A Modern Frontier

While less common than nucleophilic and acid-catalyzed methods, transition metal-catalyzed ring-opening reactions of azetidines are an emerging area offering unique reactivity patterns. These methods often involve oxidative addition of a low-valent metal catalyst into one of the C-N bonds of the azetidine ring, followed by further transformations.

Palladium-catalyzed reactions, for example, can be used to achieve intramolecular C(sp³)–H amination for the synthesis of functionalized azetidines, which can then be subjected to ring-opening.[1] More directly, some transition metal catalysts can mediate the ring-opening of vinyl azetidines.

Experimental Workflow for Method Development in Transition Metal-Catalyzed Ring-Opening:

G cluster_0 Screening cluster_1 Optimization cluster_2 Substrate Scope Catalyst Catalyst Screen (Pd, Ni, Cu, etc.) Ligand Ligand Screen (Phosphines, N-heterocyclic carbenes) Catalyst->Ligand Temp Temperature Optimization Catalyst->Temp Solvent Solvent Screen (Toluene, THF, DMF, etc.) Ligand->Solvent Conc Concentration Optimization Temp->Conc Substrate Vary Azetidine Substituents Temp->Substrate Additives Additive Screen (Bases, Acids) Conc->Additives Nucleophile Vary Nucleophile Substrate->Nucleophile

Figure 3: A logical workflow for the development of novel transition metal-catalyzed azetidine ring-opening reactions.

While a detailed general protocol is highly specific to the catalyst system and substrate, the development of such methods invariably follows a rigorous screening and optimization process as outlined above.

Conclusion and Future Outlook

The ring-opening of azetidines is a cornerstone of modern synthetic chemistry, providing a reliable and versatile platform for the synthesis of complex, functionalized amines. The choice of methodology—be it nucleophilic, acid-catalyzed, or transition-metal-mediated—is dictated by the desired transformation, the substitution pattern of the azetidine, and the required level of regio- and stereocontrol. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more sophisticated and selective methods for cleaving the azetidine ring, further cementing its role as a powerful synthetic tool in both academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions and Byproduct Formation in Azetidine Ring Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Azetidine Ring Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of the strained four-membered azetidine ring. The inherent ring strain not only makes azetidines valuable scaffolds in medicinal chemistry but also predisposes their synthesis to a variety of competing side reactions and byproduct formations that can significantly impact yield and purity.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Yields and Competing Cyclization Pathways

Q1: My intramolecular cyclization to form the azetidine ring is resulting in very low yields. What are the primary causes and how can I address this?

A1: Low yields are a frequent hurdle in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:

  • Unfavorable Reaction Kinetics: The transition state for a 4-exo-tet cyclization is often energetically demanding.

  • Competing Side Reactions: The formation of thermodynamically more stable five- or six-membered rings, such as pyrrolidines, is a common competing pathway.[1]

  • Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.

  • Inadequate Leaving Group: The efficiency of intramolecular nucleophilic substitution is highly dependent on the nature of the leaving group.

  • Suboptimal Reaction Conditions: Parameters like temperature, solvent, and catalyst concentration can dramatically affect the reaction's efficiency.[1]

  • Systematic Optimization of Reaction Conditions: A thorough screening of reaction parameters is critical. This includes evaluating different solvents, adjusting the temperature, and varying catalyst loading.[1] For instance, in the synthesis of 3-hydroxyazetidine derivatives from cis-3,4-epoxy amines, changing the solvent can significantly influence the regioselectivity between the desired 4-exo-tet and the competing 5-endo-tet cyclization.[4]

  • Employ High Dilution Conditions: To favor intramolecular cyclization over intermolecular side reactions like dimerization and polymerization, perform the reaction under high dilution.[5] This can be achieved by the slow addition of the substrate to the reaction mixture.

  • Selection of an Appropriate Leaving Group: If your precursor contains a hydroxyl group, convert it to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf) to facilitate the cyclization.[5]

  • Catalyst Choice: The use of a Lewis acid catalyst, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been demonstrated to favor the formation of the azetidine product in the intramolecular aminolysis of epoxides.[4]

Q2: I am observing a significant amount of a pyrrolidine byproduct in my reaction aimed at synthesizing a 3-hydroxyazetidine from a cis-3,4-epoxy amine. What is the cause and how can I minimize it?

A2: The formation of a 3-hydroxypyrrolidine byproduct is a classic example of a competing cyclization pathway.[4] The desired azetidine is formed via a 4-exo-tet cyclization, while the pyrrolidine arises from a 5-endo-tet ring closure. The regioselectivity of the intramolecular nucleophilic attack of the amine on the epoxide ring is the determining factor.

G cluster_0 Problem Identification cluster_1 Mechanistic Understanding cluster_2 Troubleshooting Strategies cluster_3 Expected Outcome Problem Significant 3-hydroxypyrrolidine byproduct formation Mechanism Competing 5-endo-tet (pyrrolidine) vs. 4-exo-tet (azetidine) cyclization Problem->Mechanism is caused by Catalyst Introduce Lewis Acid Catalyst (e.g., La(OTf)₃) Mechanism->Catalyst can be influenced by Solvent Optimize Solvent System (e.g., screen DCE, CH₂Cl₂) Mechanism->Solvent can be influenced by Temp Adjust Reaction Temperature Mechanism->Temp can be influenced by Outcome Increased regioselectivity towards 4-exo-tet cyclization, minimizing pyrrolidine formation Catalyst->Outcome Solvent->Outcome Temp->Outcome

Caption: Troubleshooting workflow for minimizing pyrrolidine byproduct.

Table 1: Effect of Catalyst and Solvent on Regioselectivity

Catalyst (mol%)SolventAzetidine:Pyrrolidine RatioReference
NoneCH₂Cl₂1:1.5[4]
La(OTf)₃ (5)CH₂Cl₂10:1[4]
La(OTf)₃ (5)DCE>20:1[1]

Data adapted from studies on model substrates.

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).[1]

  • Stir the mixture at reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0°C.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Category 2: Ring Instability and Byproduct Formation

Q3: My purified azetidine derivative decomposes over time, especially in acidic conditions. What is causing this instability?

A3: The inherent ring strain of azetidines makes them susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles.[2][3] An acid-mediated intramolecular ring-opening decomposition can occur, especially if a pendant nucleophilic group (like an amide) is present on a substituent.[3] The protonation of the azetidine nitrogen is often the initial step, which facilitates the nucleophilic attack and subsequent ring cleavage.[3]

G A N-Substituted Azetidine B Protonation of Azetidine Nitrogen (Acidic Conditions) A->B + H⁺ C Intramolecular Nucleophilic Attack (by pendant amide) B->C activates ring D Ring-Opened Intermediate C->D leads to E Rearrangement/Further Reactions D->E F Decomposition Products E->F

Q4: I am observing significant amounts of dimers and polymers in my reaction mixture. How can I prevent this?

A4: Dimerization and polymerization are common intermolecular side reactions that compete with the desired intramolecular cyclization, especially in cationic ring-opening polymerization processes. [2][5][6]These side reactions are often concentration-dependent.

  • High Dilution: As mentioned previously, conducting the reaction at low concentrations favors the intramolecular pathway.

  • Slow Addition of Reagents: Adding the substrate slowly to the reaction mixture maintains a low instantaneous concentration, further suppressing intermolecular reactions.

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. Some protecting groups can influence the nucleophilicity of the nitrogen and the propensity for intermolecular reactions. [2]Consider using a protecting group that can be removed under mild conditions. [7]

Category 3: Challenges in Specific Synthetic Routes

Q5: In my aza-Paternò-Büchi reaction, I am getting low yields and a mixture of isomers. What are the common pitfalls of this reaction?

A5: The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to azetidines but is often plagued by challenges. [8][9]These include:

  • Competing E/Z Isomerization of Imines: Upon photoexcitation, acyclic imines can undergo rapid E/Z isomerization, which is a non-productive relaxation pathway that competes with the desired cycloaddition. [10]* Low Photoreactivity of Acyclic Imines: Many acyclic imines have low photoreactivity, leading to poor conversion. [9]* Formation of Regioisomers and Diastereomers: The cycloaddition can often lead to a mixture of isomers, complicating purification. [11]

  • Use of Cyclic Imines: To circumvent the issue of E/Z isomerization, consider using cyclic imines, which are conformationally restricted. [10]* Visible-Light Photocatalysis: Recent advances have utilized visible-light-mediated triplet energy transfer to promote the reaction, offering a milder and more selective alternative to direct UV irradiation. [12]* Substrate Design: The electronic properties of both the imine and alkene partners can significantly influence the reaction outcome. Electron-rich alkenes are often more reactive. [10]

Purification Strategies for Azetidine Derivatives

The purification of azetidines can be challenging due to their potential instability on silica gel.

Q6: I am having difficulty purifying my azetidine product using standard silica gel chromatography. What are some alternative purification techniques?

A6:

  • Column Chromatography on Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines. [1]* Recrystallization: If the azetidine product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. [1]* Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option. [1]

References

Technical Support Center: Troubleshooting Acidic Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the acidic deprotection of tert-butyloxycarbonyl (Boc) protected amines, a cornerstone transformation in modern organic synthesis.[1][2][3][4] While seemingly straightforward, the removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can present significant challenges, especially when dealing with complex molecules bearing sensitive functional groups.[1] This guide provides in-depth, experience-driven solutions to common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the likely causes and how can I fix it?

Incomplete deprotection is a frequent issue with several potential root causes.[5] Understanding the kinetics and mechanism of the reaction is key to effective troubleshooting. The reaction's success hinges on sufficient acid strength, reaction time, and temperature.[5]

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process.[5][6][7] If the acid is too weak or its concentration too low, the reaction may stall.[5] The reaction rate has a second-order dependence on the acid concentration, meaning small changes can have a significant impact.[4][5]

    • Solution: If using a 20% TFA in dichloromethane (DCM) solution, consider increasing the concentration to 50%.[5] Alternatively, switching to a stronger acid system like 4M HCl in 1,4-dioxane can be effective.[5][8][9]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[5] Insufficient reaction time or low temperatures can lead to an incomplete reaction.[5][10]

    • Solution: Monitor the reaction progress using an appropriate analytical technique like TLC, LC-MS, or NMR.[5] If the reaction is sluggish, consider extending the reaction time or gently warming the mixture.[5] However, be aware that increased temperature can also promote side reactions.[11]

  • Steric Hindrance: The steric bulk of the substrate, particularly around the Boc-protected amine, can hinder the approach of the acidic reagent, slowing down the cleavage reaction.[5]

    • Solution: In cases of significant steric hindrance, a combination of increased acid concentration and extended reaction time may be necessary.[5][11]

  • Solvent Issues: Proper solvation of both the substrate and the acidic reagent is crucial for an efficient reaction.[5]

    • Solution: Ensure your substrate is fully soluble in the chosen solvent. DCM is a common choice for TFA-mediated deprotection.[5][10]

Q2: I'm observing unexpected side products in my reaction. What are they and how can I prevent their formation?

The formation of side products is a major concern during Boc deprotection, primarily due to the generation of a reactive tert-butyl cation (t-Bu+).[4][5][12] This carbocation is a potent electrophile that can alkylate nucleophilic sites on your substrate or product.[4][12][13]

Common Side Reactions and Prevention Strategies:

  • t-Butylation of Nucleophilic Residues: Electron-rich aromatic rings (like tryptophan and tyrosine), thiols (cysteine), and thioethers (methionine) are particularly susceptible to alkylation by the tert-butyl cation.[4][11][12]

    • Solution: The Use of Scavengers. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate.[7][11][13][14][15] The choice of scavenger is dictated by the sensitive residues present in your molecule.[11][14]

Sensitive ResidueRecommended Scavengers
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole[11][16]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)[16]
Cysteine (Cys)Ethanedithiol (EDT), Dithiothreitol (DTT)[11][16]
Tyrosine (Tyr)Phenol, Anisole[11][16]

A widely used general-purpose scavenger cocktail is a mixture of TFA, TIS, and water (95:2.5:2.5 v/v/v).[11][16] For peptides with multiple sensitive residues, more complex cocktails like "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[16]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize onto the peptide backbone, particularly when the following residue is glycine, asparagine, or arginine.[16] This side reaction can be problematic, leading to a mixture of α- and β-peptides.[16]

    • Solution: While primarily an issue in Fmoc-based synthesis, careful selection of the aspartic acid side-chain protecting group is crucial.[16][17] Using milder deprotection conditions can also help minimize this side reaction.[16]

Troubleshooting Workflow

G cluster_start Start cluster_problem Problem Identification cluster_incomplete Troubleshooting Incomplete Deprotection cluster_side_products Troubleshooting Side Products cluster_solution Resolution start Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete Analyze Reaction Outcome side_products Side Products Observed? incomplete->side_products No increase_acid Increase Acid Concentration/Strength incomplete->increase_acid Yes add_scavengers Add/Optimize Scavengers side_products->add_scavengers Yes increase_time_temp Increase Reaction Time/Temperature increase_acid->increase_time_temp monitor Monitor Reaction (TLC, LC-MS) increase_acid->monitor check_solubility Check Substrate Solubility increase_time_temp->check_solubility increase_time_temp->monitor check_solubility->monitor milder_conditions Use Milder Conditions add_scavengers->milder_conditions add_scavengers->monitor alternative_reagents Consider Alternative Reagents milder_conditions->alternative_reagents milder_conditions->monitor alternative_reagents->monitor monitor->incomplete Still Incomplete monitor->side_products Side Products Persist success Successful Deprotection monitor->success Reaction Complete & Clean

Advanced Troubleshooting: Milder Alternatives to Strong Acids

For substrates that are particularly sensitive to strong acids, several milder deprotection methods have been developed. These alternatives can offer greater selectivity and functional group tolerance.[1][2][18]

Reagent/MethodConditionsAdvantagesConsiderations
4M HCl in Dioxane or Ethyl Acetate Room temperature, 30 min - 2 hoursCommon and effective alternative to TFA.[8][10][16] Can offer better selectivity in the presence of other acid-labile groups.[7][8][9][19]Dioxane is a hazardous solvent.
Aqueous Phosphoric Acid -Environmentally benign option with good selectivity.[2][16][18]May require longer reaction times.
Lewis Acids (e.g., TMSI, SnCl₄, AlCl₃) VariesCan be very mild and selective.[3][13][20][21][22][23] TMSI is useful for zwitterionic compounds.[18][20][21]May require anhydrous conditions and careful handling.
Oxalyl Chloride in Methanol Room temperature, 1-4 hoursMild method for a diverse set of substrates, including those with acid-labile functionalities.[2][24]The reaction generates HCl in situ.[18]
Thermal Deprotection Boiling water or refluxing in a suitable solvent"Green" alternative that avoids strong acids.[1][2][3][18]Substrate must be thermally stable.[1]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection

This protocol describes the standard procedure for the removal of an N-terminal Boc group.[5][7]

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane - TIS), if necessary

  • Saturated aqueous sodium bicarbonate solution

  • Toluene

Procedure:

  • Dissolve the Boc-protected substrate in DCM to a concentration of 0.1-0.2 M.[5]

  • Cool the solution to 0°C in an ice bath.[5]

  • Add TFA to the desired final concentration (e.g., 20-50% v/v).[5]

  • If required, add the appropriate scavengers (e.g., TIS, 2.5-5% v/v).[5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[5][16]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5][16]

  • Co-evaporate with toluene (3x) to remove residual TFA.[5][10]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[5]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

This protocol is a common alternative to TFA-based methods.[6][8][19][25]

Materials:

  • Boc-protected substrate

  • Anhydrous 1,4-dioxane

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.[25]

  • Cool the solution to 0°C.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[16]

  • Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[8][16]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.[16]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[25]

Mechanistic Insights

A deeper understanding of the reaction mechanism can aid in troubleshooting. The acid-catalyzed deprotection of the Boc group proceeds via a well-established pathway.[6][7]

G

  • Protonation: A strong acid protonates the carbonyl oxygen of the Boc group, making it more susceptible to cleavage.[6][7]

  • Cleavage: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a stable tert-butyl cation and a carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.[6][7]

The generated tert-butyl cation is the primary source of side reactions.[4][5][7] Scavengers intercept this reactive electrophile, preventing it from alkylating sensitive functional groups within the substrate.[7][11][15]

References

Technical Support Center: Stereochemical Integrity in Azetidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Functionalization: A Guide to Preventing Racemization

Welcome to the technical support center for the stereoselective functionalization of azetidines. Azetidines are critical building blocks in medicinal chemistry, valued for their ability to impart unique three-dimensional structure and improved physicochemical properties to drug candidates.[1][2] Maintaining stereochemical purity during their derivatization is paramount, as different enantiomers can exhibit vastly different biological activities.

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address the common challenges of racemization encountered during the chemical modification of chiral azetidines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for chiral azetidines?

A1: Racemization is the process where an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[3][4] For chiral azetidines, the carbon atom adjacent to the nitrogen (the α-carbon) is often a stereocenter. If this carbon also bears an acidic proton, it is susceptible to racemization, especially under basic or acidic conditions, or at elevated temperatures.[3] This is a significant problem in drug development because one enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects. Therefore, preserving the intended stereochemistry is essential.

Q2: What are the most common chemical transformations that put azetidine stereocenters at risk of racemization?

A2: The highest risk of racemization occurs during reactions involving the α-carbon to the azetidine nitrogen. Key scenarios include:

  • Deprotonation/Reprotonation: Reactions using strong bases can remove the α-proton, forming a planar, achiral carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of enantiomers.[4]

  • N-Acylation and N-Sulfonylation: While seemingly a reaction at the nitrogen, the conditions used (e.g., strong bases, elevated temperatures) can promote epimerization at the adjacent α-carbon.

  • Functionalization at the α-Position: Direct C-H functionalization or lithiation followed by electrophilic trapping at the α-carbon can be prone to racemization if the organometallic intermediate is not configurationally stable.[5][6]

  • Ring-Opening and Expansion Reactions: Certain conditions can lead to transient ring-opening to form intermediates like azafulvenium ions, which can result in racemization upon ring closure or further reaction.[1]

Q3: How can I reliably determine if my azetidine product has undergone racemization?

A3: Quantifying the enantiomeric excess (% ee) is crucial. The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. It uses a chiral stationary phase to create diastereomeric interactions, resulting in different retention times for each enantiomer.[7]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable azetidine derivatives, this method also employs a chiral stationary phase to separate enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries:

    • Chiral Derivatizing Agents: Reacting your azetidine with a chiral agent (like Mosher's acid) creates diastereomers, which will have distinct and quantifiable signals in the NMR spectrum.[9]

    • Chiral Solvating Agents or Shift Reagents: These agents form transient, diastereomeric complexes with the enantiomers, causing chemical shift differences in the NMR spectrum without covalent modification.[9]

Troubleshooting Guide: Diagnosing and Solving Racemization

This section addresses specific experimental problems and provides actionable solutions grounded in mechanistic principles.

Problem 1: Significant loss of enantiomeric purity observed after N-acylation of a C2-substituted azetidine.

Underlying Cause: This is a classic case of base-mediated epimerization. The base used to deprotonate the azetidine nitrogen (or to scavenge the acid byproduct) is likely deprotonating the acidic α-proton, leading to a planar, achiral enolate-like intermediate that subsequently reprotonates non-stereoselectively.

Troubleshooting Workflow

start Problem: Racemization during N-Acylation temp Step 1: Lower Temperature Run at 0°C, then -20°C or -78°C start->temp base Step 2: Change Base Switch to a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) temp->base solvent Step 3: Modify Solvent Use a non-polar, aprotic solvent (e.g., Toluene, DCM, THF) base->solvent time Step 4: Reduce Reaction Time Monitor by TLC/LC-MS and quench as soon as starting material is consumed solvent->time analysis Step 5: Analyze Stereopurity Check % ee via Chiral HPLC time->analysis analysis->temp Low % ee, Re-optimize success Success: Stereopurity Preserved analysis->success High % ee

Caption: Decision tree for troubleshooting N-acylation racemization.

Detailed Solutions:
  • Lower the Reaction Temperature: The rate of epimerization is highly temperature-dependent. Reducing the temperature significantly slows down the deprotonation at the α-carbon.

    • Protocol: Start the reaction at 0 °C. If racemization persists, move to lower temperatures such as -20 °C or -78 °C (dry ice/acetone bath). Add reagents slowly to control any exotherms.

  • Select the Right Base: The choice of base is critical. A strong, sterically unhindered base (like triethylamine) can easily access and remove the α-proton.

    • Protocol: Switch to a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are sufficiently strong to react with the nitrogen or scavenge acid but are too bulky to efficiently deprotonate the more sterically congested α-carbon.

  • Optimize the Solvent: Polar, protic solvents can facilitate racemization by stabilizing charged intermediates and participating in proton exchange.

    • Protocol: Use non-polar, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene. These solvents disfavor the formation of the charged enolate intermediate.

Table 1: Comparison of Common Bases for N-Acylation

BasepKa of Conjugate AcidStructureSuitability for StereoretentionRationale
Triethylamine (TEA)~10.7Et₃NPoorSmall steric profile allows for competing α-deprotonation.
DIPEA (Hünig's Base)~10.7(i-Pr)₂NEtExcellentSterically hindered, minimizing α-deprotonation.
2,6-Lutidine~6.7C₇H₉NGoodSterically hindered and less basic, reducing epimerization risk.
Pyridine~5.2C₅H₅NModerateLess basic, but can still promote racemization at high temperatures.

Problem 2: My α-lithiation and electrophile trapping reaction on an N-protected azetidine results in a racemic or diastereomeric mixture.

Underlying Cause: The lithiated azetidine intermediate may not be configurationally stable under the reaction conditions, leading to inversion of its stereochemistry before the electrophile is trapped. This stability is influenced by temperature, solvent, and the nature of the N-protecting group.

Mechanistic Insight: The Unstable α-Lithioazetidine

cluster_0 Racemization Pathway A Chiral Azetidine (R-configuration) B Lithiation (s-BuLi, THF, -78°C) A->B C Planar/Rapidly Inverting α-Lithio Intermediate B->C D Electrophile Trapping (E+) C->D E Racemic or Diastereomeric Mixture of Products D->E

Caption: Mechanism of racemization via an unstable lithiated intermediate.

Detailed Solutions:
  • Use a Borane Complex Strategy: Protecting the azetidine nitrogen as a borane complex can enhance the configurational stability of the α-lithiated intermediate. The BH₃ group can promote lithiation through a complex-induced proximity effect and stabilize the resulting organometallic species.[5]

    • Protocol:

      • Treat the N-alkyl-2-arylazetidine with BH₃·SMe₂ to form the azetidine-borane complex.

      • Perform the lithiation at -78 °C using a strong base like s-BuLi in THF.

      • Trap the configurationally stable intermediate with the desired electrophile.

      • Remove the borane group using a suitable method (e.g., heating with an amine).

  • Employ a Directed Metalation Group: The N-protecting group can be chosen to direct the lithiation and stabilize the intermediate. A Boc (tert-butyloxycarbonyl) group, for example, can act as a directed metalation group.

  • Strict Temperature Control: The lifetime of the configurationally stable lithiated species is highly dependent on temperature.

    • Protocol: Maintain the temperature at -78 °C or lower throughout the deprotonation and electrophile trapping steps. Ensure the electrophile is pre-cooled before addition, if possible.

Key Methodologies to Ensure Stereoretention

Protocol: Stereoretentive N-Arylation via Buchwald-Hartwig Coupling

This method is often used for late-stage functionalization and can be optimized to proceed with high stereochemical fidelity.[6][10]

Objective: To couple a chiral azetidine with an aryl halide without racemization.

Materials:

  • Chiral azetidine (e.g., (R)-2-methylazetidine)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or a suitable Buchwald ligand)

  • Base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

  • Reagent Preparation: To an oven-dried flask, add the palladium catalyst, ligand, and base.

  • Addition of Substrates: Add the aryl halide, followed by the anhydrous, deoxygenated solvent. Stir for 5-10 minutes.

  • Addition of Azetidine: Add the chiral azetidine to the reaction mixture.

  • Reaction Conditions: Heat the reaction to the desired temperature (start with lower temperatures, e.g., 80 °C, and monitor). The choice of a weaker base like K₃PO₄ over NaOt-Bu can sometimes mitigate racemization, albeit at the cost of reaction speed.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and perform a standard aqueous workup.

  • Purification and Analysis: Purify the product by column chromatography. Crucially, analyze the enantiomeric excess of the purified product using chiral HPLC to confirm stereoretention.

References

Navigating the Challenges of Azetidine Ring Strain in Multi-Step Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the azetidine motif into molecular scaffolds is a powerful strategy in medicinal chemistry, offering improvements in potency, metabolic stability, and pharmacokinetic properties.[1][2] However, the inherent ring strain of this four-membered heterocycle presents significant challenges throughout multi-step synthetic campaigns.[1][3] This guide, structured from the perspective of a Senior Application Scientist, provides practical, in-depth troubleshooting advice and frequently asked questions to navigate these complexities, ensuring the integrity of the azetidine ring from starting material to final compound.

I. Frequently Asked Questions (FAQs): Quick Solutions to Common Problems

Q1: My azetidine is unexpectedly ring-opening during aqueous acidic workup. How can I prevent this?

A1: This is a classic issue stemming from the protonation of the azetidine nitrogen, which activates the ring for nucleophilic attack by water or other nucleophiles present.[2][4] The pKa of the azetidine nitrogen is a critical factor; electron-withdrawing groups on the nitrogen can lower its basicity and reduce the likelihood of protonation.[2]

  • Quick Fixes:

    • Avoid strong acids like 1N HCl. Opt for milder acidic washes such as saturated aqueous ammonium chloride.[4]

    • If a strong acid wash is unavoidable, perform the extraction rapidly at low temperatures to minimize contact time.[4]

    • Consider forgoing the acidic wash entirely if the impurities are not basic.

Q2: I'm observing significant product loss and the formation of polar byproducts during silica gel chromatography. What's happening?

A2: Standard silica gel is inherently acidic and can catalyze the ring-opening of sensitive azetidines.[4] Prolonged exposure to the silica surface during purification is analogous to an extended acidic wash.

  • Solutions:

    • Neutralize the Silica: Pre-treat your silica gel by flushing the column with an eluent containing a non-nucleophilic base, such as 0.1-1% triethylamine.[4]

    • Alternative Stationary Phases: Consider using deactivated or neutral stationary phases like neutral alumina.

    • Alternative Purification: If possible, purify the compound via crystallization, which can yield high purity without the risk of acid-catalyzed degradation.[5]

Q3: My attempts to functionalize the azetidine nitrogen are leading to low yields or ring-opening. What are the key considerations?

A3: N-functionalization requires careful selection of reagents and conditions to avoid unwanted side reactions. The choice of protecting group on the nitrogen is crucial for subsequent synthetic steps.

  • Key Considerations:

    • Protecting Groups: Employ N-protecting groups that can be removed under conditions that the azetidine ring can tolerate. For example, a Cbz group can be removed orthogonally by hydrogenation in the presence of acid-labile side-chain protecting groups, allowing for chemoselective N-functionalization.[6]

    • Reaction Conditions: For reactions like alkylations, consider the reactivity of the electrophile. Highly reactive electrophiles can lead to the formation of stable azetidinium salts, which are then susceptible to nucleophilic ring-opening.[7][8]

II. In-Depth Troubleshooting Guides

This section provides a more detailed exploration of common challenges, offering mechanistic insights and step-by-step protocols.

Troubleshooting Guide 1: Preventing Unwanted Ring-Opening Reactions

The high ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening under various conditions.[1] Understanding the triggers for this decomposition is key to preserving the integrity of your molecule.

Scenario 1: Acid-Catalyzed Ring-Opening

  • Mechanism: Protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This can be an intramolecular process, where a pendant nucleophile attacks the ring, or an intermolecular reaction with solvent or other species.[2][9]

  • Workflow for Mitigating Acid-Catalyzed Decomposition:

    start Acid-Sensitive Azetidine Detected assess_pka Assess Azetidine Nitrogen pKa start->assess_pka low_pka Low pKa (Electron-Withdrawing N-Substituent) assess_pka->low_pka Stable high_pka High pKa (Electron-Donating N-Substituent) assess_pka->high_pka Unstable mild_conditions Proceed with Mild Acidic Conditions (e.g., NH4Cl wash) low_pka->mild_conditions avoid_acid Avoid Acidic Workup Entirely high_pka->avoid_acid protecting_group Introduce Electron-Withdrawing Protecting Group (e.g., Boc, Cbz) high_pka->protecting_group end Stable Azetidine Isolated mild_conditions->end avoid_acid->end protecting_group->assess_pka

    Caption: Decision workflow for handling acid-sensitive azetidines.

  • Experimental Protocol: Stability Assessment under Acidic Conditions

    • Sample Preparation: Prepare a stock solution of the azetidine compound in DMSO (e.g., 10 mM).[4]

    • Incubation: Add the DMSO stock solution to an aqueous buffer at the desired pH (e.g., pH 1.8) to a final concentration suitable for your analytical method (e.g., NMR or LC-MS).[4]

    • Time Points: Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

    • Analysis: Quench the reaction if necessary and analyze the aliquots by a suitable method to determine the rate of degradation.

Scenario 2: Lewis Acid-Mediated Ring-Opening

  • Mechanism: Lewis acids can coordinate to the azetidine nitrogen, activating the ring towards nucleophilic attack in a manner similar to protonation.[10][11] This is a common strategy for intentionally opening the azetidine ring to synthesize functionalized amines, but it can be an undesired side reaction.[10][12]

  • Preventative Measures:

    • Stoichiometry: When using Lewis acids in reactions involving other functional groups in the molecule, carefully control the stoichiometry to avoid excess Lewis acid that could react with the azetidine.

    • Lewis Acid Choice: The choice of Lewis acid is critical. Harder Lewis acids may have a stronger affinity for the nitrogen lone pair. Consider screening different Lewis acids to find one that promotes the desired reaction without affecting the azetidine ring. Lanthanide triflates, for instance, have been shown to be effective catalysts for some transformations while being compatible with the azetidine moiety under specific conditions.[11][13]

Scenario 3: Thermal Instability

  • Mechanism: While generally more stable than aziridines, some substituted azetidines can undergo thermal decomposition.[1] The specific decomposition pathway will depend on the substitution pattern. For example, certain azides can undergo thermal decomposition to form nitrenes, which can then lead to a variety of products.[14][15]

  • Troubleshooting:

    • Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

    • Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or other side reactions at elevated temperatures.

Troubleshooting Guide 2: Challenges in Azetidine Synthesis

The construction of the azetidine ring itself can be challenging due to the high activation energy required to form the strained four-membered ring.[16]

Problem: Low Yields in Intramolecular Cyclization Reactions

  • Root Causes:

    • Unfavorable Kinetics: The transition state for a 4-exo-tet cyclization can be high in energy.[17]

    • Competing Reactions: Formation of more stable five- or six-membered rings is a common side reaction.[16]

    • Inappropriate Leaving Group: The leaving group in an intramolecular nucleophilic substitution must be sufficiently reactive.

  • Solutions and Optimization Strategies:

StrategyDescriptionKey Considerations
Choice of Precursor The geometry and substitution pattern of the acyclic precursor can significantly influence the ease of cyclization.Pre-organizing the molecule to favor the cyclization trajectory can be beneficial.
Leaving Group Use a highly effective leaving group such as a tosylate, mesylate, or triflate to facilitate the intramolecular S(N)2 reaction.The conditions for introducing the leaving group should be compatible with other functional groups in the molecule.
Base Selection A strong, non-nucleophilic base is often required to deprotonate the amine without competing in the cyclization reaction.LiHMDS has been shown to be effective in cases where the nitrogen nucleophilicity is reduced by electron-withdrawing groups.[17]
Solvent Effects The choice of solvent can impact the reaction rate and selectivity.For La(OTf)(3)-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane to 1,2-dichloroethane can improve the yield.[16]
Strain-Release Driven Methods Utilize highly strained starting materials like 1-azabicyclo[1.1.0]butanes to drive the formation of the azetidine ring.[18][19]These starting materials can be challenging to prepare and handle.
Troubleshooting Guide 3: Spectroscopic Characterization of Azetidines

Correctly interpreting spectroscopic data is crucial for confirming the structure and purity of your azetidine-containing compounds.

  • ¹H NMR Spectroscopy:

    • Chemical Shifts: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The chemical shifts are influenced by the substituents on the ring and the nitrogen atom.[20][21]

    • Coupling Constants: The coupling patterns can provide information about the stereochemistry of the substituents.

    • Broadening: Signals for protons on the azetidine ring can sometimes be broadened due to conformational dynamics.[20]

  • ¹³C NMR Spectroscopy:

    • The carbon atoms of the azetidine ring typically resonate in the range of 40-60 ppm, but this can vary significantly with substitution.[20][22]

  • Infrared (IR) Spectroscopy:

    • The N-H stretch of an unsubstituted or N-monosubstituted azetidine will be present. The C-N stretching vibrations can also be observed.[20]

  • Mass Spectrometry:

    • Be aware of potential fragmentation patterns that involve ring-opening, which can sometimes be misinterpreted as impurities.

III. Conclusion

Managing the ring strain of azetidines is a multifaceted challenge that requires a deep understanding of the underlying chemical principles. By carefully selecting protecting groups, optimizing reaction conditions to avoid harsh acidic or thermal environments, and employing appropriate purification techniques, researchers can successfully incorporate this valuable heterocyclic motif into complex molecules. This guide provides a foundation for troubleshooting common issues, enabling the efficient and reliable synthesis of novel azetidine-containing compounds for drug discovery and development.

References

Technical Support Center: Navigating Boc Deprotection and Preventing N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to mastering the acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group. This guide provides in-depth technical insights, troubleshooting strategies, and frequently asked questions (FAQs) to help you minimize or eliminate N-alkylation side products, ensuring the integrity of your target molecules. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to address the common challenges encountered in both solution-phase and solid-phase synthesis.

The Core Challenge: Understanding N-Alkylation During Boc Deprotection

The removal of the Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1] The process, typically mediated by strong acids like trifluoroacetic acid (TFA), is generally efficient.[1][2] However, the very nature of the reaction mechanism presents a significant challenge: the formation of a reactive tert-butyl cation.[3][4][5]

This carbocation is a potent electrophile that can indiscriminately alkylate any sufficiently nucleophilic site within your molecule.[3][6] This leads to the formation of undesired N-alkylated byproducts, complicating purification and reducing the yield of your desired compound. A common indicator of this side reaction is the observation of unexpected peaks in HPLC or LC-MS analysis, often corresponding to a mass increase of 56 Da.[7]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding Boc deprotection and N-alkylation.

Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, such as TFA.[4][8]

  • Carbocation Formation: This initial protonation destabilizes the carbamate, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[4][5][8]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes into the free amine and carbon dioxide gas.[4][8] The newly liberated amine is then typically present as its corresponding acid salt (e.g., trifluoroacetate salt).[4][8]

Caption: General mechanism of acid-catalyzed Boc deprotection.

Q2: Which amino acid residues are most susceptible to N-alkylation?

A2: Residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][6] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3][6] This can also be accompanied by oxidation to methionine sulfoxide.[6]

  • Cysteine (Cys): The free thiol group is a prime target for S-alkylation.[3][9]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation.[3][6]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][6][10] They react with the carbocation at a much faster rate than the sensitive residues on your substrate, thereby preventing the formation of alkylated side products.[3][6][10] The choice of scavenger is critical and depends on the specific nucleophiles present in your molecule.[3]

Scavenger_Mechanism tBu_Cation t-Butyl Cation (Reactive) Alkylated_Product Alkylated Side Product (Undesired) tBu_Cation->Alkylated_Product Alkylation (Slow) Trapped_Cation Trapped Cation (Inactive) tBu_Cation->Trapped_Cation Trapping (Fast) Substrate Nucleophilic Substrate (e.g., Trp, Cys, Met) Scavenger Scavenger (e.g., TIS, EDT)

Caption: Competing pathways for the reactive tert-butyl cation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, and mass spectrometry suggests a +56 Da adduct.

  • Potential Cause: This is a classic sign of tert-butylation, where the tert-butyl cation has alkylated a nucleophilic residue on your molecule.[7]

  • Solution: The most effective solution is to incorporate a scavenger or a scavenger cocktail into your deprotection reagent. The choice of scavenger is dictated by the sensitive residues present in your compound.

Target Residue(s)Recommended Scavenger(s)Typical Concentration (v/v)Notes
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES)2.5 - 5%TIS and TES are highly effective at reducing the indole ring of tryptophan.[7][11]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)5%Thioanisole is effective in preventing S-alkylation.[7] DMS can also help prevent oxidation.[7][12][13]
Cysteine (Cys)Ethanedithiol (EDT)2.5%EDT is a commonly used scavenger to protect the free thiol group.[7]
Tyrosine (Tyr)Phenol, Anisole5%These scavengers can help minimize alkylation of the phenolic ring.[14]
General PurposeWater, TIS2.5 - 5%A cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust starting point for many peptides.[7]
Multiple Sensitive ResiduesReagent KSee composition belowReagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) is a powerful cocktail for complex peptides.[7]

Issue 2: My Boc deprotection is incomplete, even after extended reaction times.

  • Potential Cause 1: Insufficient Acid Concentration. The rate of Boc cleavage can be dependent on the acid concentration.[8]

    • Solution: Ensure you are using a sufficient excess of acid. Common conditions range from 20-50% TFA in a solvent like dichloromethane (DCM) to neat TFA.[8] For particularly stubborn substrates, 4M HCl in dioxane can be a more potent alternative.[10]

  • Potential Cause 2: Steric Hindrance. A sterically hindered Boc-protected amine can slow down the rate of deprotection.[3][8]

    • Solution: A combination of a stronger acid, longer reaction time, and potentially a slight increase in temperature may be necessary.[3] Under these more forcing conditions, the use of an effective scavenger cocktail is paramount to prevent increased side product formation.[3]

  • Potential Cause 3: Inadequate Reaction Time or Temperature. Deprotection is a kinetic process and may require more time or gentle heating.[8][15]

    • Solution: Monitor the reaction progress using TLC or LC-MS.[15] If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 30-40 °C), but be mindful that this may also accelerate side reactions.[15]

Caption: A step-by-step troubleshooting guide for Boc deprotection.

Experimental Protocols

Protocol 1: General Boc Deprotection in Solution Phase with a Scavenger

This protocol provides a general starting point for the deprotection of a Boc-protected amine in solution using triisopropylsilane (TIS) as a scavenger.

  • Preparation: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).

  • Deprotection: Cool the reaction mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) for a final concentration of 50% TFA in DCM.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[8][15]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[8][15]

    • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[15]

    • The crude product, typically the TFA salt, can be purified by precipitation from cold diethyl ether, followed by filtration or centrifugation.[8]

Protocol 2: Boc Deprotection of a Methionine-Containing Peptide on Solid Support

This protocol outlines the cleavage and deprotection of a peptide containing a methionine residue from a solid support, using a scavenger cocktail to prevent S-alkylation and oxidation.

  • Reagent Preparation: Prepare a cleavage cocktail consisting of 90% TFA, 5% thioanisole, and 5% dithiothreitol (DTT) (v/v/w).[3]

  • Resin Swelling: Swell the peptide-bound resin in DCM for 30 minutes.

  • Deprotection and Cleavage: Drain the DCM and add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase HPLC.

References

Validation & Comparative

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Saturated nitrogen heterocycles are foundational pillars in medicinal chemistry, offering three-dimensional frameworks that can significantly influence the pharmacological profile of a drug candidate. Among these, the four-membered azetidine and five-membered pyrrolidine rings are frequently considered during lead optimization. While structurally similar, the seemingly subtle difference of a single methylene unit imparts distinct conformational and physicochemical properties that can be strategically exploited by drug designers. This guide provides an in-depth comparison of these two scaffolds, supported by experimental insights, to inform rational decision-making in drug development.

Part 1: Structural and Physicochemical Distinctions

The fundamental differences between azetidine and pyrrolidine originate from their respective ring sizes, which dictate bond angles, ring strain, and conformational flexibility.

Conformational Analysis: A Tale of Puckering and Flexibility

The high intrinsic ring strain of the azetidine ring (approx. 25.5 kcal/mol) results in a more planar, yet puckered, conformation compared to the relatively strain-free pyrrolidine ring (approx. 6.0 kcal/mol). Pyrrolidine readily adopts two low-energy conformations: the "envelope" and "twist" forms, allowing for a greater degree of conformational flexibility. This difference in three-dimensional shape has profound implications for how a molecule presents its substituents to a biological target.

In peptides, for instance, incorporating L-azetidine-2-carboxylic acid in place of its higher homologue, L-proline, leads to a more flexible peptide structure. This increased flexibility can be advantageous in some contexts but may destabilize highly ordered structures like the collagen triple helix.

Caption: Conformational differences between azetidine and pyrrolidine.

Physicochemical Properties: The Impact of a Single Carbon

The addition of a methylene group in pyrrolidine significantly alters key physicochemical parameters relevant to drug absorption, distribution, metabolism, and excretion (ADME).

PropertyAzetidinePyrrolidineRationale & Implication
pKa ~11.29~11.27The basicity of the nitrogen is comparable, though substitution patterns can significantly alter this. Fluorination, for example, can predictably reduce basicity based on the number and position of fluorine atoms.
Lipophilicity (logP) LowerHigherThe additional CH2 group in pyrrolidine increases its lipophilicity. Consequently, switching from a pyrrolidine to an azetidine scaffold is a common strategy to reduce lipophilicity and potentially improve aqueous solubility.
Aqueous Solubility Generally HigherGenerally LowerThe reduced lipophilicity and more exposed nitrogen lone pair of azetidine often lead to improved aqueous solubility, a desirable trait for drug candidates.
Molecular Rigidity HigherLowerThe strained nature of the azetidine ring provides a more rigid scaffold, which can be advantageous for locking in a bioactive conformation and improving target selectivity.

Part 2: Influence on Pharmacological Profile

The choice between an azetidine and pyrrolidine scaffold can profoundly impact a drug candidate's metabolic stability and its interaction with biological targets.

Metabolic Stability

A drug's susceptibility to metabolic breakdown is a critical factor in determining its half-life and overall efficacy. Saturated heterocycles are common sites of metabolism, often via oxidation by cytochrome P450 (CYP) enzymes. The introduction of spirocyclic azetidines, for example, has been shown to be an effective strategy for mitigating early drug clearance because they are poorly recognized by degradative enzymes compared to analogous pyrrolidines.

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the development of DPP-IV inhibitors for type 2 diabetes, a direct comparison of fluorinated azetidine and pyrrolidine amides was conducted. The study revealed that fluorinated azetidides displayed unexpectedly potent activity, comparable to their tetrafluoropyrrolidide counterparts. This highlights that the smaller, more constrained azetidine ring can effectively mimic the binding interactions of the larger pyrrolidine scaffold, while potentially offering advantages in other properties like solubility or metabolic stability.

Target Interaction and Vectorial Exit

The distinct geometries of azetidine and pyrrolidine provide different "exit vectors" for substituents, allowing medicinal chemists to probe different regions of a target's binding pocket. The more constrained nature of the azetidine ring can position substituents in unique spatial arrangements that are not achievable with the more flexible pyrrolidine ring. This can lead to improved potency and selectivity.

G cluster_0 Binding Pocket cluster_1 Azetidine Scaffold cluster_2 Pyrrolidine Scaffold P1 P1 P2 P2 P3 P3 Azetidine Aze Azetidine->P1 Vector 1 Azetidine->P2 Vector 2 Pyrrolidine Pyr Pyrrolidine->P2 Vector A Pyrrolidine->P3 Vector B

A Comparative Guide to the Biological Activity of Azetidine-Containing Compounds Versus Their Piperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

In medicinal chemistry, the strategic selection of heterocyclic scaffolds is a cornerstone of rational drug design. Both azetidine and piperidine, as saturated nitrogen heterocycles, are privileged structures found in numerous therapeutic agents. While the six-membered piperidine ring is a well-established and ubiquitous motif, the smaller, four-membered azetidine ring has emerged as a compelling bioisostere, offering unique physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of the biological activities of azetidine-containing compounds and their piperidine analogs, supported by experimental data and detailed methodologies. We will explore how the subtle yet significant differences in ring size, strain, and basicity translate into profound impacts on potency, selectivity, metabolic stability, and overall pharmacokinetic profiles.

Introduction: The Tale of Two Rings

The piperidine scaffold is present in over 70 FDA-approved drugs, a testament to its versatility and favorable properties.[1][2] It is a relatively stable, conformationally flexible system that can be readily functionalized.[3] In contrast, the azetidine ring, with its inherent ring strain of approximately 25 kcal/mol, offers a more rigid and conformationally constrained structure.[4][5] This rigidity can be advantageous for locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.

The concept of bioisosterism—the replacement of one chemical group with another to create a new compound with similar biological properties—is central to this comparison.[6] Replacing a piperidine with an azetidine is not merely a change in size but a strategic decision to modulate a compound's entire biological profile. This guide will dissect the causality behind these changes, moving from fundamental physicochemical properties to complex biological outcomes.

Physicochemical Properties: The Foundation of Biological Activity

The differences in biological activity between azetidine and piperidine analogs often originate from their distinct physicochemical characteristics. Ring size and strain directly influence basicity (pKa), lipophilicity (logP), and three-dimensional shape.

PropertyAzetidinePiperidineCausality and Implication in Drug Design
Ring Size 4-membered6-memberedAzetidine's smaller size and reduced number of rotatable bonds lead to a more rigid, conformationally defined structure. This can improve binding affinity by reducing the entropic penalty upon binding to a target.
pKa (of conjugate acid) ~11.29[7]~11.12The slightly higher basicity of azetidine can lead to stronger ionic interactions with acidic residues (e.g., Asp, Glu) in a protein's binding pocket. However, this can also increase off-target interactions and affect cell permeability.
Lipophilicity (logP) Generally lowerGenerally higherThe smaller, less greasy azetidine ring can reduce a compound's lipophilicity, which may improve aqueous solubility and reduce metabolic clearance by cytochrome P450 enzymes.[8]
Metabolic Stability Generally more stableProne to N-dealkylation & ring oxidationThe strained azetidine ring is often more resistant to N-dealkylation, a common metabolic pathway for piperidines.[9] This can lead to a longer half-life and increased drug exposure.

Comparative Biological Activity & Structure-Activity Relationships (SAR)

The true test of a scaffold lies in its performance within a specific biological context. The replacement of piperidine with azetidine can lead to a range of outcomes, from enhanced potency to a complete shift in metabolic profile.

Case Study 1: Serotonin-4 (5-HT4) Partial Agonists - A Shift in Metabolism

In a study aimed at optimizing a series of 5-HT4 partial agonists, researchers directly compared a piperidine-containing parent compound with its azetidine analogs.[10]

CompoundScaffoldIn Vitro Potency (EC50, nM)Primary Metabolic Pathway
Parent Cmpd PiperidinePotentN-dealkylation of piperidine ring
Analog 7 AzetidinePotent (similar to parent)Hydroxylation of benzisoxazole
Analog 8 AzetidinePotent (similar to parent)Hydroxylation of benzisoxazole

Expert Analysis & Causality: The key finding was a complete switch in the metabolic pathway. The piperidine analog was susceptible to metabolic cleavage at the heterocyclic ring. By replacing it with the more robust azetidine ring, the metabolic "soft spot" was eliminated.[9][10] This forced metabolism to occur on a different part of the molecule.[10] This strategic replacement not only preserved the desired pharmacological activity but also created a more predictable and stable pharmacokinetic profile. The higher energy barrier for abstracting hydrogen atoms from the azetidine ring is a likely explanation for this enhanced metabolic stability.[10]

Case Study 2: Ghrelin Receptor Inverse Agonists - Fine-Tuning Potency and Properties

In the development of inverse agonists for the ghrelin receptor, a spirocyclic piperidine-azetidine scaffold was explored to optimize potency and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[11] While not a direct replacement, this work highlights the successful incorporation of the azetidine moiety to achieve a desirable balance of properties. The resulting compounds showed significantly improved binding affinity and a lower logP compared to the initial hit molecule.[11]

Expert Analysis & Causality: The incorporation of the rigid, spirocyclic azetidine component helped to constrain the molecule's conformation, likely presenting an optimal geometry for binding to the ghrelin receptor.[12] The reduced logP is a direct consequence of the azetidine's less lipophilic nature, which is often beneficial for improving the overall ADMET profile of a drug candidate.[11]

Experimental Protocols: Validating Biological Performance

To provide a practical framework for researchers, we detail two essential protocols for comparing the biological activity and metabolic stability of novel azetidine and piperidine analogs.

Workflow for Comparative Compound Evaluation

The following diagram illustrates a typical workflow for the head-to-head comparison of drug candidates.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis & SAR A Azetidine Analog Synthesis C Target Binding Assay (e.g., Radioligand Assay) A->C B Piperidine Analog Synthesis B->C D Cell-Based Functional Assay (e.g., cAMP Assay) C->D E Metabolic Stability Assay (e.g., Microsomal Stability) D->E G Compare Efficacy D->G F Compare Potency (IC50/EC50) E->F H Compare Half-life (T½) E->H I Establish Structure-Activity Relationship (SAR) F->I G->I H->I

Caption: A generalized workflow for comparing azetidine and piperidine analogs.

Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the rate at which a compound is metabolized by liver enzymes, providing a crucial prediction of its in vivo half-life.[9]

Objective: To determine the intrinsic clearance (CLint) and in vitro half-life (t½) of an azetidine analog versus its piperidine counterpart.

Materials:

  • Test compounds (azetidine and piperidine analogs), 10 mM stock in DMSO.

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Acetonitrile with internal standard (e.g., warfarin) for reaction quenching.

  • Control compounds: Verapamil (high clearance), Propranolol (low clearance).

  • 96-well incubation plate and analytical plate.

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Thaw HLM and NADPH system on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add phosphate buffer, HLM working solution, and the test compound (final concentration 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add the pre-warmed NADPH regenerating system to start the metabolic reaction.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to the analytical plate containing ice-cold acetonitrile with the internal standard. This stops the reaction.

  • Sample Processing: Centrifuge the analytical plate to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point relative to the internal standard.

    • Plot the natural log of the remaining parent compound (%) versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Trustworthiness: This protocol is self-validating through the inclusion of high and low clearance controls. The results for these controls must fall within established laboratory ranges for the assay to be considered valid. The comparison is direct, as both analogs are tested under identical conditions.

Protocol 2: Cell-Based GPCR Functional Assay (cAMP Accumulation)

This protocol measures a compound's ability to activate or inhibit a G-protein coupled receptor (GPCR) by quantifying the downstream second messenger, cyclic AMP (cAMP).

Objective: To determine the potency (EC50) and efficacy of azetidine and piperidine analogs at a Gs-coupled GPCR.

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium, serum, and antibiotics.

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Forskolin (a direct adenylyl cyclase activator, used for antagonists).

  • Test compounds (azetidine and piperidine analogs) in a dose-response dilution series.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Methodology:

  • Cell Plating: Seed the recombinant cells into a 384-well plate and incubate overnight to form a monolayer.

  • Compound Addition:

    • Remove culture medium and add assay buffer containing the PDE inhibitor.

    • Add the test compounds at various concentrations (typically an 11-point, 1:3 dilution series).

    • For antagonist mode, add a fixed concentration of an agonist (e.g., the natural ligand) to all wells except the baseline controls.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis & Detection: Add the lysis buffer and detection reagents from the cAMP kit according to the manufacturer's instructions.

  • Signal Reading: Read the plate on a compatible plate reader (e.g., HTRF-enabled reader).

  • Data Analysis:

    • Normalize the data to baseline (vehicle control) and maximum stimulation (saturating agonist concentration).

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

Signaling Pathway Visualization

G cluster_0 Cell Membrane Agonist Agonist (Azetidine/Piperidine Analog) GPCR Gs-Coupled Receptor Agonist->GPCR Binds G_Protein G Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A simplified Gs-coupled GPCR signaling pathway leading to cAMP production.

Conclusion & Senior Scientist's Perspective

The choice between an azetidine and a piperidine scaffold is a nuanced decision in drug design. It is not a matter of one being universally superior to the other, but rather a strategic choice based on the specific goals of a lead optimization program.

  • Choose Piperidine when: Flexibility, established synthetic routes, and a well-understood metabolic profile are desired. It remains the default, robust choice for many applications.[3]

  • Consider Azetidine when:

    • Metabolic instability is a problem: If the piperidine ring is a primary site of metabolism (e.g., N-dealkylation), azetidine is an excellent, proven alternative to block this pathway.[9][10]

    • Conformational rigidity is needed: To lock in a specific pharmacophore and improve potency or selectivity, the constrained nature of azetidine is a powerful tool.[4][13]

    • Modulating physicochemical properties is key: Azetidine can be used to reduce lipophilicity and improve solubility, which are critical for developing orally bioavailable drugs.[8]

The azetidine ring is more than just a smaller version of piperidine; it is a distinct chemical entity that offers a unique set of tools to the medicinal chemist. By understanding the fundamental principles outlined in this guide and validating them with rigorous experimental protocols, researchers can make more informed and effective decisions in the quest for novel therapeutics.

References

A Comparative Guide to the Metabolic Stability of N-Boc Protected Azetidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold and the Metabolic Stability Hurdle

In modern medicinal chemistry, the quest for novel molecular scaffolds that confer both potent biological activity and favorable drug-like properties is relentless. Among these, small, strained rings like azetidine have emerged as prized motifs.[1][2] The rigid, three-dimensional structure of the azetidine ring can enforce specific vectoral orientations of substituents, leading to enhanced binding affinity and ligand efficiency.[3][4] However, this structural rigidity, a consequence of inherent ring strain, also presents a potential liability: metabolic instability.[3][4] The ring can be susceptible to unique metabolic pathways, such as ring scission, that are not observed in larger, less-strained heterocycles.[3][5]

This guide focuses on azetidines protected with the tert-butyloxycarbonyl (Boc) group, a ubiquitous protecting group in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[6][7] As drug development professionals, we must ask a critical question: How does this common synthetic handle behave in a metabolic environment? Understanding the metabolic fate of the N-Boc azetidine moiety is crucial for predicting a compound's pharmacokinetic profile, including its bioavailability and half-life.[8][9][10]

This technical guide provides a comparative framework for assessing the metabolic stability of N-Boc protected azetidines. We will delve into the underlying enzymatic processes, present detailed, field-proven experimental protocols for both liver microsomal and hepatocyte stability assays, and interpret the resulting data to build a comprehensive stability profile.

Pillar 1: Unraveling the Metabolic Pathways

The metabolic fate of a xenobiotic is primarily determined by its interactions with drug-metabolizing enzymes, predominantly located in the liver.[11][12] These reactions are broadly classified into Phase I (functionalization) and Phase II (conjugation). For N-Boc azetidines, several metabolic pathways are plausible.

  • Phase I Metabolism (CYP450-Mediated): The Cytochrome P450 (CYP) superfamily of enzymes is the primary engine of Phase I metabolism.[13] For an N-Boc azetidine, CYPs can catalyze several transformations:

    • N-de-Boc-ylation: The tert-butyl group of the Boc moiety is a prime target for oxidation, leading to an unstable intermediate that fragments, cleaving the carbamate and liberating the free azetidine nitrogen. This is often a major clearance pathway.

    • Ring Hydroxylation: Direct oxidation of a C-H bond on the azetidine ring can produce hydroxylated metabolites.

    • Ring Opening: CYP-mediated oxidation at the α-carbon to the nitrogen can lead to an unstable intermediate that undergoes ring scission, forming reactive aldehyde or ketone metabolites.[5] This C-C bond cleavage is a known, albeit less common, function of CYP enzymes.[14][15]

  • Phase II Metabolism (Conjugation): If Phase I metabolism generates a reactive intermediate or if the parent molecule is susceptible, Phase II enzymes can attach polar endogenous molecules.

    • Glutathione (GSH) Conjugation: The strained azetidine ring can be directly attacked by nucleophiles like glutathione, a process that can be catalyzed by Glutathione S-transferases (GSTs), a family of cytosolic enzymes.[16][17] This results in a ring-opened conjugate and represents a distinct clearance pathway that would not be detected in assays relying solely on microsomal enzymes.

Diagram: Potential Metabolic Fates of N-Boc Azetidines

The following diagram illustrates the primary metabolic pathways that an N-Boc protected azetidine derivative may undergo.

MetabolicPathways cluster_phase1 Phase I (CYP450 Enzymes) Parent N-Boc Azetidine Metabolite1 N-de-Boc-ylated Azetidine Parent->Metabolite1 N-dealkylation Metabolite2 Hydroxylated Azetidine Ring Parent->Metabolite2 Ring C-H Oxidation Metabolite3 Ring-Opened Aldehyde/Ketone Parent->Metabolite3 α-Carbon Oxidation & Ring Scission Metabolite4 GSH-Adduct (Ring-Opened) Parent->Metabolite4 Direct Nucleophilic Attack by Glutathione

Caption: Key metabolic pathways for N-Boc azetidines.

Pillar 2: Experimental Design for Stability Assessment

To experimentally determine metabolic stability, we employ in vitro systems that model the metabolic environment of the liver.[8][18] The two most informative and widely used assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay. Comparing results from both provides a more complete picture of a compound's metabolic liabilities.

A. The Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput screen primarily used to assess Phase I metabolic stability.[19] Liver microsomes are vesicles of the endoplasmic reticulum that are enriched in CYP enzymes.[11][19]

Causality Behind the Method: The core principle is to incubate the test compound with metabolically active microsomes and measure its disappearance over time. The reaction is critically dependent on the cofactor NADPH, which provides the reducing equivalents necessary for the CYP catalytic cycle.[20][21] Therefore, an "NADPH regenerating system" is included to ensure the cofactor is not depleted. A control incubation without this system is essential to confirm that compound loss is due to enzymatic metabolism and not chemical instability.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of the N-Boc azetidine and control compounds (e.g., Verapamil, Warfarin) in DMSO.

    • Microsomal Stock: Thaw a vial of pooled human liver microsomes (e.g., 20 mg/mL protein) at 37°C and immediately place on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[20]

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.[21]

  • Incubation Procedure:

    • Pre-warm the microsomal solution and test compound working solutions (diluted from stock to 100 µM in buffer) at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system to the microsomal solution.

    • Start the time course by adding the pre-warmed test compound working solution to the reaction mixture to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching & Sample Preparation:

    • Immediately add the aliquot to a tube or well containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., Tolbutamide).[19][22] This stops the enzymatic reaction and precipitates the microsomal proteins.

    • Vortex and centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[23]

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[19] The method should be optimized for the specific mass transition of the parent compound and the internal standard.

B. The Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because it uses intact liver cells.[11] Hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes in their correct subcellular locations, along with necessary cofactors and transporters.[12][22][24]

Causality Behind the Method: By using whole cells, this assay accounts for factors like cell permeability, which a compound must overcome to reach intracellular enzymes.[22] It provides a more holistic view of hepatic clearance, capturing pathways (like GST conjugation) that are absent in microsomes. A comparison of stability in hepatocytes versus microsomes can therefore be highly informative. For example, a compound that is stable in microsomes but rapidly cleared in hepatocytes is likely a substrate for Phase II enzymes or cytosolic enzymes.

Experimental Protocol: Hepatocyte Stability Assay

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Hepatocytes: Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium (e.g., Williams Medium E) and perform a cell count and viability check (e.g., via Trypan Blue exclusion). Adjust the cell density to 1.0 x 10^6 viable cells/mL.[25]

  • Incubation Procedure:

    • Dispense the hepatocyte suspension into the wells of a multi-well plate. Place the plate on an orbital shaker in a CO2 incubator at 37°C to allow the cells to equilibrate.[25]

    • Prepare working solutions of the test compounds by diluting the DMSO stock in incubation medium.

    • Initiate the reaction by adding the compound working solution to the hepatocyte suspension to achieve a final concentration of 1 µM and a final cell density of 0.5 x 10^6 viable cells/mL.[25] The final DMSO concentration should be ≤ 0.1%.

  • Reaction Quenching & Sample Preparation:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the cell suspension.[24]

    • Quench the reaction and lyse the cells by adding the aliquot to ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the microsomal assay (vortex, centrifuge, collect supernatant).

  • Analysis:

    • Quantify the remaining parent compound using a validated LC-MS/MS method.

Diagram: Comparative Experimental Workflow

This diagram outlines the parallel workflows for the microsomal and hepatocyte stability assays.

Workflow cluster_microsomes Microsomal Assay cluster_hepatocytes Hepatocyte Assay M_Start Thaw Microsomes + Prepare Reagents M_Incubate Incubate Compound with Microsomes + NADPH at 37°C M_Start->M_Incubate M_Sample Sample at Time Points (0-60 min) M_Incubate->M_Sample Quench Quench Reaction with Cold Acetonitrile + IS M_Sample->Quench H_Start Thaw Hepatocytes + Check Viability H_Incubate Incubate Compound with Hepatocyte Suspension at 37°C H_Start->H_Incubate H_Sample Sample at Time Points (0-120 min) H_Incubate->H_Sample H_Sample->Quench Process Centrifuge to Pellet Protein/Debris Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze

Caption: Workflow for assessing metabolic stability.

Pillar 3: Data Interpretation and Comparative Analysis

The raw data from the LC-MS/MS analysis (peak area ratio of analyte to internal standard) is used to calculate key pharmacokinetic parameters.

Data Analysis: The percentage of the parent compound remaining at each time point is plotted on a natural logarithmic scale against time. The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Half-Life (t½): Calculated as 0.693 / k. This represents the time required for 50% of the compound to be metabolized.

  • Intrinsic Clearance (CLint): This parameter reflects the inherent metabolic capacity of the liver.[9][11] It is calculated from the half-life and normalized to the amount of protein (for microsomes) or number of cells (for hepatocytes) in the incubation.[21][26] A higher CLint value indicates faster metabolism.

Comparative Data Summary

The table below presents hypothetical, yet representative, data for an N-Boc protected azetidine compared against structural analogs and standard control compounds. This allows for a direct assessment of the metabolic liabilities associated with both the N-Boc group and the azetidine ring.

CompoundDescriptionMicrosomal Assay (t½, min)Microsomal Assay (CLint, µL/min/mg protein)Hepatocyte Assay (t½, min)Hepatocyte Assay (CLint, µL/min/10⁶ cells)
Test Compound A N-Boc-Azetidine-R 25 55.4 18 43.1
Analog B N-Cbz-Azetidine-R4530.94021.9
Analog C N-Boc-Pyrrolidine-R> 60< 23.1 (Low)> 120< 7.3 (Low)
Control (High) Verapamil12115.51087.6
Control (Low) Warfarin> 60< 23.1 (Low)> 120< 7.3 (Low)

Interpretation and Field Insights:

  • N-Boc Group as a Liability: Comparing Test Compound A (N-Boc) to Analog B (N-Cbz) suggests the N-Boc group is a significant site of metabolism. The shorter half-life and higher clearance of the N-Boc analog indicate it is more readily metabolized by CYP enzymes than the N-Cbz protected version. This aligns with the known susceptibility of the tert-butyl group to oxidation.

  • Azetidine Ring Strain Contribution: The stark difference between Test Compound A (azetidine) and Analog C (pyrrolidine) is highly informative. The pyrrolidine analog is significantly more stable in both systems. This strongly suggests that the strained four-membered ring of the azetidine contributes to its metabolic clearance.

  • Microsomes vs. Hepatocytes Insight: For Test Compound A , the half-life is shorter in hepatocytes (18 min) than in microsomes (25 min). This accelerated clearance in the whole-cell system points towards the involvement of non-microsomal pathways. Given the strained nature of the azetidine ring, this could be indicative of direct conjugation by cytosolic enzymes like GSTs, a pathway that would be completely missed in the microsomal assay.[16][17] This finding is critical for accurately predicting in vivo clearance.

  • Assay Validation: The inclusion of high and low clearance controls (Verapamil and Warfarin) is a non-negotiable aspect of a trustworthy protocol. Their performance confirms that the enzymatic systems are active and that the assay can reliably differentiate between metabolically stable and labile compounds.

Conclusion: A Holistic Approach to Assessing Stability

Assessing the metabolic stability of N-Boc protected azetidines is not a single-measurement task. It requires a nuanced understanding of the potential metabolic pathways and the application of complementary in vitro assays.

This guide demonstrates that:

  • The N-Boc group itself can be a significant metabolic soft spot, likely undergoing CYP-mediated N-dealkylation.

  • The azetidine ring's inherent strain makes it more susceptible to metabolism—including potential ring-opening—compared to less-strained analogs like pyrrolidine.

  • A dual-assay approach is essential. The liver microsomal assay provides a rapid screen for CYP-mediated lability, while the hepatocyte assay offers a more complete profile that includes Phase II metabolism and cellular uptake, which are critical for strained ring systems.

By employing these rigorous, self-validating protocols, researchers and drug development professionals can gain a clear, comparative understanding of a compound's metabolic profile. This enables data-driven decisions, helps prioritize candidates with a higher probability of success, and ultimately accelerates the journey from a promising molecule to a life-changing therapeutic.

References

A Comparative Guide to Protecting Groups for the Azetidine Nitrogen: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, aqueous solubility, and three-dimensional diversity to drug candidates. The strategic manipulation of this strained four-membered ring system is paramount in synthetic campaigns, and the choice of a protecting group for the azetidine nitrogen is a critical decision that can dictate the success or failure of a synthetic route. This guide offers a comparative analysis of common protecting groups for the azetidine nitrogen, grounded in experimental evidence and practical insights to empower chemists in making informed decisions.

The Critical Role of the Azetidine Nitrogen Protecting Group

The reactivity of the azetidine nitrogen, a secondary amine, necessitates protection to prevent undesired side reactions during subsequent synthetic transformations. An ideal protecting group should be easily introduced in high yield, stable to a range of reaction conditions, and readily removed chemoselectively without compromising the integrity of the often-sensitive azetidine ring. This guide will delve into the nuances of the most frequently employed protecting groups: the carbamates (Boc and Cbz), the sulfonamides (Tosyl), the alkylamines (Benzyl), and emerging alternatives, providing a framework for their strategic application.

Carbamate Protecting Groups: The Workhorses of Azetidine Chemistry

Carbamate-based protecting groups are among the most popular choices for azetidine nitrogen protection due to their general stability and well-established deprotection protocols.

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in peptide synthesis and is equally valuable in azetidine chemistry.[1] Its steric bulk effectively shields the nitrogen lone pair, rendering it less nucleophilic.

Introduction: The Boc group is typically introduced by reacting the azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Stability: The Boc group is stable to most nucleophiles and bases, making it compatible with a wide array of synthetic transformations.[2] However, it is sensitive to strong acids. Prolonged exposure to even mild acidic conditions during chromatography can lead to premature deprotection.[3]

Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] Importantly, the azetidine ring is generally stable to these deprotection conditions, with no evidence of ring-opening observed even under strongly acidic treatments.[6]

Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz or Z) group is another stalwart carbamate protecting group, offering the key advantage of orthogonal deprotection in the presence of acid-labile groups like Boc.[6]

Introduction: The Cbz group is introduced by treating the azetidine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Stability: The Cbz group is stable to acidic and most basic conditions, providing a complementary protection strategy to the Boc group.

Deprotection: The Cbz group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which yields the deprotected amine and toluene as byproducts.[7] This mild deprotection method is highly chemoselective and preserves most other functional groups.

Sulfonamide Protecting Groups: Robust and Reliable

Sulfonamides are known for their high stability, making them suitable for synthetic routes involving harsh reaction conditions.

p-Toluenesulfonyl (Tosyl) Group

The tosyl (Ts) group is a robust protecting group that significantly decreases the nucleophilicity of the azetidine nitrogen.

Introduction: N-tosylation of azetidines can be achieved by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base.[8]

Stability: N-tosyl azetidines are exceptionally stable to a wide range of reagents and reaction conditions, including strongly acidic and oxidative environments.[9]

Deprotection: The removal of the tosyl group requires strong reducing conditions, such as sodium in liquid ammonia or sodium naphthalenide, which can limit its applicability in the presence of sensitive functional groups.[10]

Alkylamine Protecting Groups: A Classic Strategy

Simple alkyl groups can also serve as effective protecting groups for the azetidine nitrogen.

Benzyl (Bn) Group

The benzyl group is a common N-alkyl protecting group that is introduced via reductive amination or by reaction with a benzyl halide.

Introduction: N-benzylation can be accomplished by treating the azetidine with benzyl bromide or a similar reagent in the presence of a base.

Stability: The N-benzyl group is stable to a wide range of non-reductive conditions, including acidic and basic environments, as well as many organometallic reagents.

Deprotection: Similar to the Cbz group, the N-benzyl group is efficiently cleaved by catalytic hydrogenolysis.[7][11] This method is mild and generally high-yielding.

Emerging Protecting Groups: Expanding the Toolbox

Research continues to yield novel protecting groups with unique reactivity profiles.

Trifluoroacetyl (TFA) Group

The trifluoroacetyl group can be used to protect the azetidine nitrogen and can be removed under mild conditions. It has been noted that the TFA protecting group can be removed in situ during certain transformations.[12]

tert-Butoxythiocarbonyl (Botc) Group

The Botc group, a sulfur analog of Boc, offers distinct advantages. It facilitates α-lithiation of the azetidine ring, a reaction that is problematic with the corresponding N-Boc derivative.[13]

Deprotection: The Botc group is more acid-labile than the Boc group and can be removed under conditions that leave the N-Boc group intact.[13] It can also be cleaved thermally.[13]

Comparative Summary of Protecting Groups

Protecting GroupIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Boc Boc₂OTFA, HClWell-established, stable to baseAcid labile
Cbz Cbz-ClH₂, Pd/COrthogonal to Boc, mild deprotectionRequires hydrogenation catalyst
Tosyl Ts-ClNa/NH₃(l), Na naphthalenideVery stable to a wide range of conditionsHarsh deprotection conditions
Benzyl Benzyl bromideH₂, Pd/CStable to many reagentsRequires hydrogenation catalyst
TFA Trifluoroacetic anhydrideMild hydrolysisCan be removed in situLess common, stability data limited
Botc O-(tert-butyl) S-potassium dithiocarbonateMild TFA, thermolysisFacilitates α-lithiation, milder deprotection than BocLess common

Experimental Protocols

General Procedure for N-Boc Protection of Azetidine
  • Dissolve azetidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.5 equiv).

  • Cool the solution to 0 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected azetidine.

General Procedure for N-Boc Deprotection of Azetidine using TFA
  • Dissolve the N-Boc protected azetidine (1.0 equiv) in DCM.

  • Add trifluoroacetic acid (TFA) (10-50 equiv) at 0 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting TFA salt of the azetidine can be used directly or neutralized with a base to obtain the free amine.[4]

General Procedure for N-Cbz Deprotection by Catalytic Hydrogenolysis
  • Dissolve the N-Cbz protected azetidine (1.0 equiv) in a suitable solvent like methanol or ethanol.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C) (5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or H₂ generator).

  • Stir the reaction vigorously at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected azetidine.

Visualizing the Protection-Deprotection Workflow

ProtectionDeprotection cluster_protection Protection cluster_deprotection Deprotection Azetidine Azetidine (Free Amine) ProtectedAzetidine N-Protected Azetidine Azetidine->ProtectedAzetidine Protection (e.g., Base) ProtectingReagent Protecting Group Reagent (e.g., Boc₂O) ProtectingReagent->ProtectedAzetidine ProtectedAzetidine_clone N-Protected Azetidine DeprotectionReagent Deprotection Reagent (e.g., TFA or H₂/Pd/C) FreeAzetidine Azetidine (Free Amine) DeprotectionReagent->FreeAzetidine ProtectedAzetidine_clone->FreeAzetidine Deprotection

Caption: A generalized workflow for the protection and deprotection of the azetidine nitrogen.

Conclusion

The selection of a protecting group for the azetidine nitrogen is a strategic choice that should be guided by the overall synthetic plan. The Boc and Cbz groups offer a versatile and often orthogonal pairing for many applications. The Tosyl group provides exceptional stability when needed, while the Benzyl group is a reliable alternative removable by hydrogenolysis. Emerging groups like Botc are expanding the synthetic chemist's toolkit, enabling novel transformations. By carefully considering the stability, orthogonality, and deprotection conditions of each group, researchers can navigate the synthesis of complex azetidine-containing molecules with greater efficiency and success.

References

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Azetidine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Azetidines and the Analytical Challenge

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry. Their presence in a molecule can impart unique conformational constraints, improve metabolic stability, and enhance biological activity. As a result, chiral azetidine derivatives are integral components of numerous FDA-approved drugs and clinical candidates. The stereochemistry of these molecules is not a trivial detail; often, one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even toxic[1][2]. This makes the precise determination of enantiomeric excess (ee) a critical, non-negotiable step in drug discovery, development, and quality control[3].

High-Performance Liquid Chromatography (HPLC) has become the gold standard for this task, offering robust, reproducible, and highly accurate quantification of enantiomers[3][4]. This guide provides an in-depth comparison of HPLC-based methodologies, focusing on the strategic selection of chiral stationary phases (CSPs) and the optimization of mobile phase conditions to achieve baseline separation of azetidine enantiomers. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to empower you in your own method development.

The Heart of the Separation: A Comparative Analysis of Chiral Stationary Phases (CSPs)

The successful separation of enantiomers by HPLC is entirely dependent on the differential, transient diastereomeric complexes formed between the analyte and the chiral selector immobilized on the stationary phase[5][6]. The choice of CSP is therefore the most critical decision in method development. While numerous CSPs exist, polysaccharide and cyclodextrin-based phases have demonstrated the broadest utility for a wide range of chiral compounds, including azetidine derivatives[4][7].

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Derived from cellulose or amylose, these CSPs feature chiral selectors made of polysaccharide derivatives (e.g., esters and phenylcarbamates) coated or immobilized on a silica support[5][8][9].

  • Mechanism of Action: The chiral recognition capability of these phases stems from the highly ordered, helical three-dimensional structure of the polysaccharide chains[10]. This structure creates chiral grooves and cavities where analyte enantiomers can interact differently through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance[5][11]. The subtle differences in how each enantiomer "fits" into these grooves lead to different retention times and, thus, separation.

  • Key Advantages: Polysaccharide-based columns are renowned for their broad enantiorecognition abilities and high loading capacity, making them suitable for both analytical and preparative-scale separations[5][8]. The development of immobilized phases (e.g., CHIRALPAK® IA, IB, IC) has further enhanced their utility by allowing for the use of a wider range of organic solvents, which can damage traditional coated phases[8][12].

  • Application to Azetidines: For many azetidine derivatives, particularly those with aromatic substituents, these columns provide excellent selectivity. For example, the separation of the enantiomers of Ezetimibe, an azetidin-2-one derivative, is routinely achieved on amylose-based CSPs like Chiralpak AS-H[1][2].

Cyclodextrin-Based CSPs: Separation by Inclusion

Cyclodextrins are chiral, torus-shaped macromolecules composed of glucose units (typically 6 for α-CD, 7 for β-CD, and 8 for γ-CD)[13][14].

  • Mechanism of Action: The primary mechanism for chiral recognition on cyclodextrin phases is inclusion complexation[5][15]. The hydrophobic interior of the cyclodextrin cavity can include a part of the analyte molecule (often an aromatic ring), while interactions (primarily hydrogen bonding) occur between the analyte's functional groups and the hydroxyl groups on the rim of the cavity. Chiral discrimination arises from the different stabilities of the diastereomeric complexes formed by the two enantiomers[15].

  • Key Advantages: The size of the cyclodextrin cavity is a critical parameter. For instance, a naphthalene-like structure might fit well into a β-cyclodextrin column, whereas a larger, multi-ring structure would be better suited for a γ-cyclodextrin column[15]. This size-based selectivity provides a complementary separation tool to polysaccharide phases.

  • Application to Azetidines: Cyclodextrin-based CSPs have proven effective for separating various nitrogen-containing heterocycles, including aziridines, which are structurally related to azetidines[7]. The success often depends on the azetidine derivative having a substituent that can fit snugly into the cyclodextrin cavity.

Comparative Performance of Key Chiral Stationary Phases

The selection of a CSP is an empirical process, but understanding the general strengths of each type can guide initial screening efforts.

CSP TypePrimary Separation MechanismTypical Mobile PhasesKey Advantages for AzetidinesLimitations
Polysaccharide (Amylose/Cellulose) H-bonding, π-π interactions, steric fit within chiral grooves[10][11]Normal-Phase, Reversed-Phase, Polar OrganicBroad applicability, high success rate, high loading capacity[5][8]. Proven success with complex azetidines like Ezetimibe[1][2].Coated phases have solvent limitations[8].
Cyclodextrin (α, β, γ) Inclusion complexation, H-bonding at the cavity rim[5][15]Reversed-Phase, Polar Organic, Normal-PhaseComplementary selectivity to polysaccharides. Effective when a substituent fits the cavity[15].Separation is highly dependent on the "fit" of the analyte in the cavity.
Pirkle-Type (π-acid/π-base) π-π interactions, H-bonding, dipole-dipole interactions[16]Normal-PhaseCovalently bonded and highly durable[16]. Useful for azetidines with aromatic rings.Generally less broad in application than polysaccharide phases.

Method Development Workflow: A Strategic Approach

A logical, systematic workflow is essential for efficiently developing a robust chiral separation method. This process involves screening a small, diverse set of columns and mobile phases to identify promising starting conditions for further optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (pKa, Solubility, UV Chromophore) ColumnScreen Column Screening (e.g., Amylose, Cellulose, Cyclodextrin) Analyte->ColumnScreen Select diverse CSPs MobilePhaseScreen Mobile Phase Screening (NP, RP, PO modes) ColumnScreen->MobilePhaseScreen Test each column Optimization Identify Promising Conditions (Partial or full separation observed) MobilePhaseScreen->Optimization Evaluate chromatograms AdditiveOpt Optimize Additives (e.g., 0.1% DEA for basic azetidines or 0.1% TFA for acidic impurities) Optimization->AdditiveOpt SolventRatioOpt Optimize Solvent Ratio & Flow Rate AdditiveOpt->SolventRatioOpt Validation Method Validation (Specificity, Linearity, Accuracy, Precision) SolventRatioOpt->Validation

Caption: A logical workflow for chiral HPLC method development.

Detailed Experimental Protocol: A Representative Method

This protocol provides a step-by-step methodology for the enantiomeric excess determination of a generic chiral azetidine derivative, based on common practices for compounds like Ezetimibe[1][2][17].

Objective: To determine the enantiomeric excess of a chiral azetidine derivative using normal-phase HPLC.

1. Materials and Instrumentation:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or PDA detector.

  • Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Chemicals: HPLC-grade n-hexane, ethanol, 2-propanol, and diethylamine (DEA).

  • Sample: Racemic standard of the azetidine derivative and the enantiomerically enriched sample to be tested.

2. Preparation of Mobile Phase and Solutions:

  • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and 2-propanol. A typical starting ratio is 85:10:5 (v/v/v).

  • Additive: Add 0.1% (v/v) of diethylamine (DEA) to the mobile phase. Causality: Azetidines are basic compounds. The amine additive suppresses the interaction of the basic nitrogen with residual acidic silanols on the silica surface, leading to improved peak shape and reproducibility[4].

  • Sample Diluent: Use the mobile phase or a mixture of hexane/isopropanol (1:1) as the diluent.

  • Standard & Sample Preparation: Prepare a stock solution of the racemic standard at ~1 mg/mL. Prepare the test sample at a similar concentration.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the analyte (e.g., 225-254 nm).

4. System Suitability and Analysis:

  • Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Racemic Standard Injection: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. The resolution (Rs) between the two peaks should ideally be greater than 1.5 for accurate quantification.

  • Test Sample Injection: Inject the enantiomerically enriched test sample.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

    • Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

Case Study: Enantiomeric Separation of Ezetimibe

Ezetimibe is an excellent case study as it contains a chiral azetidin-2-one core. The following table summarizes validated HPLC conditions for its enantiomeric resolution.

ParameterConditionReference
Column Chiralpak AS-H (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase n-hexane:ethanol:2-propanol:TFA (84:12:4:0.1 v/v/v/v)[1][2]
Flow Rate 1.0 mL/min[1][2]
Temperature Ambient (e.g., 25 °C)[17]
Detection 225 nm[17]
Resolution (Rs) > 2.0[1][2]

Note: In this specific published method for Ezetimibe, trifluoroacetic acid (TFA) was used. While basic additives are typical for basic compounds, the overall molecular properties and interactions with the specific CSP can sometimes lead to better results with an acidic modifier. This highlights the empirical nature of method development.

Alternative and Complementary Techniques: A Brief Comparison

While HPLC is dominant, other techniques offer advantages in specific scenarios.

  • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the primary mobile phase, often modified with a small amount of an organic solvent like methanol[18]. Advantages: SFC is significantly faster than HPLC, reduces organic solvent consumption (making it a "greener" alternative), and can offer unique selectivity[19][20][21]. It is rapidly becoming a preferred technique for both analytical and preparative chiral separations in the pharmaceutical industry[21].

  • Gas Chromatography (GC): Chiral GC, typically using cyclodextrin-based capillary columns, can also be used for enantiomeric excess determination[7][14]. Limitations: The primary drawback is that the analyte must be volatile and thermally stable, which may require derivatization for many complex azetidine derivatives.

Conclusion

The reliable determination of enantiomeric excess is paramount in the development of chiral azetidine-based pharmaceuticals. HPLC with chiral stationary phases remains the most robust and widely adopted method for this purpose. A strategic approach to method development, beginning with the screening of complementary CSPs like polysaccharide and cyclodextrin derivatives, is crucial for success. Understanding the underlying separation mechanisms and the role of mobile phase additives allows for logical and efficient optimization. By leveraging the principles and protocols outlined in this guide, researchers can confidently develop and validate methods to ensure the stereochemical purity of their novel azetidine derivatives.

References

Evaluating the Impact of the Azetidine Ring on Compound Lipophilicity: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the modulation of a compound's physicochemical properties is a critical lever for achieving desirable pharmacokinetic and pharmacodynamic outcomes. Among these properties, lipophilicity—quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD)—stands as a paramount determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The strategic incorporation of specific molecular scaffolds is a fundamental approach to optimizing this crucial parameter. This guide provides an in-depth evaluation of the azetidine ring, a four-membered saturated heterocycle, and its increasingly significant role in fine-tuning compound lipophilicity, particularly as a bioisosteric replacement for more conventional motifs.[2][3]

This guide will explore the fundamental principles driving azetidine's influence on lipophilicity, present comparative experimental data against other common saturated heterocycles, and offer detailed protocols for researchers to replicate and validate these findings.

The Azetidine Moiety: A Strategic Tool for Lipophilicity Reduction

Historically less utilized than its five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring has emerged as an invaluable tool for medicinal chemists.[4][5] Its unique structural and electronic characteristics offer distinct advantages in the quest to optimize drug-like properties.[6] The inherent strain of the four-membered ring alters the geometry and electronics of the nitrogen atom, resulting in a different dipole moment and hydrogen bonding capacity compared to larger, less strained rings.[7]

The primary effect of incorporating an azetidine ring is a reduction in lipophilicity.[2] This is largely attributed to the increased polarity and basicity of the nitrogen atom within the strained system. The lone pair of electrons on the azetidine nitrogen is more exposed and available for hydrogen bonding with water, thereby enhancing the compound's aqueous solubility and lowering its propensity to partition into a nonpolar environment like octanol.[2] This makes it a valuable scaffold for improving the solubility of drug candidates.[8]

Comparative Analysis: Azetidine vs. Pyrrolidine and Piperidine

To fully appreciate the utility of the azetidine ring, a direct comparison with other commonly employed saturated nitrogen heterocycles is essential. The data below, synthesized from medicinal chemistry literature, illustrates the typical impact on lipophilicity when an azetidine ring is used as a bioisosteric replacement for pyrrolidine or piperidine.[9][10]

Table 1: Comparative Lipophilicity (logP) of N-Benzoylated Saturated Heterocycles

HeterocycleExperimental logP
N-Benzoylazetidine1.39
N-Benzoylpyrrolidine1.81
N-Benzoylpiperidine2.15

Note: These logP values are derived from comparative studies and serve as a representative illustration of the trend.[9]

As demonstrated in Table 1, the incorporation of an azetidine ring consistently leads to a lower logP value compared to its pyrrolidine and piperidine analogues. This reduction in lipophilicity can be a critical advantage in drug design, where excessive lipophilicity is often linked to poor solubility, increased metabolic clearance, and off-target toxicity.[11][12]

The Underlying Causality: Why Azetidine Lowers Lipophilicity

The decision to introduce an azetidine ring is a mechanistically driven choice aimed at favorably altering a molecule's interaction with its aqueous and lipid environments. The observed decrease in lipophilicity is not coincidental but a direct consequence of the ring's unique physicochemical properties.

  • Enhanced Basicity and Hydrogen Bonding: The nitrogen atom in the azetidine ring is generally more basic than in its larger, less strained counterparts. This increased basicity, a result of the ring strain, makes the nitrogen's lone pair more available for forming hydrogen bonds with water, thus favoring the aqueous phase.[13]

  • Altered Molecular Dipole: The compact, strained geometry of the azetidine ring influences the overall molecular dipole moment in a way that often enhances interactions with polar solvents.

  • Reduced Nonpolar Surface Area: While a more subtle contributor, the smaller size of the azetidine ring compared to pyrrolidine and piperidine leads to a reduction in the van der Waals surface area, which can slightly disfavor partitioning into the nonpolar octanol phase.

The following diagram illustrates the logical relationship between the structural features of the azetidine ring and its impact on a compound's lipophilicity.

G A Azetidine Ring Incorporation B Strained 4-Membered Ring System A->B C Increased s-character of Nitrogen Lone Pair B->C G Altered Molecular Dipole Vector B->G H Smaller Nonpolar Surface Area B->H D Enhanced Basicity & H-Bond Acceptor Strength C->D E Increased Affinity for Aqueous Phase D->E F Reduced Lipophilicity (Lower logP/logD) E->F G->E H->F

Caption: The causal pathway from azetidine's structure to reduced lipophilicity.

Experimental Protocol: Determination of Lipophilicity (logP) via the Shake-Flask Method

To empirically validate the impact of an azetidine ring on lipophilicity, the shake-flask method remains the gold standard for logP determination due to its direct measurement of partitioning.[1][14][15] This protocol is designed to be a self-validating system, as the equilibrium of the compound between two immiscible phases is directly quantified.

Materials:

  • Test compound (and its pyrrolidine/piperidine analogues for comparison)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Purified Water (e.g., HPLC grade, pre-saturated with n-octanol)

  • Phosphate buffer (for logD measurements at a specific pH, e.g., pH 7.4)

  • Volumetric flasks and pipettes

  • Glass centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration analysis (e.g., HPLC-UV, LC-MS)[16]

Step-by-Step Methodology:

  • Preparation of Pre-Saturated Solvents: This initial step is critical to ensure that the partitioning is not influenced by the miscibility of the two solvents.

    • Mix equal volumes of n-octanol and purified water (or buffer) in a large separatory funnel.

    • Shake vigorously for 10-15 minutes and then allow the layers to separate completely for at least 24 hours.

    • Carefully separate the two phases. The top layer is water-saturated n-octanol, and the bottom layer is n-octanol-saturated water/buffer.

  • Preparation of Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration. The choice of solvent should allow for complete dissolution and be compatible with the analytical method.

  • Partitioning Experiment:

    • In a glass centrifuge tube, add a precise volume of the water-saturated n-octanol and n-octanol-saturated water (a 1:1 volume ratio is common).

    • Add a small, known aliquot of the compound's stock solution. The final concentration should be well within the linear range of the analytical detection method to ensure accurate quantification.[17]

    • Securely cap the tube and shake vigorously for at least 1 hour at a constant temperature (e.g., 25 °C) to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the tube at a sufficient speed (e.g., 2000-3000 rpm) for 15-20 minutes to achieve a clean and complete separation of the n-octanol and aqueous layers.

  • Concentration Analysis:

    • Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer.

    • Determine the concentration of the compound in each aliquot using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared to ensure accurate quantification.

  • Calculation of logP: The partition coefficient (P) is the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

    • P = [Compound]octanol / [Compound]aqueous

    • logP = log10(P)

The following workflow diagram provides a visual summary of the experimental protocol.

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation A Prepare Pre-Saturated n-Octanol & Water/Buffer C Combine Solvents & Spike with Compound A->C B Prepare Compound Stock Solution B->C D Shake to Reach Equilibrium C->D E Centrifuge for Complete Phase Separation D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate logP F->G

Caption: A streamlined workflow for the shake-flask logP determination method.

Conclusion and Future Perspectives

The azetidine ring provides a powerful and often superior strategy for modulating lipophilicity compared to more conventional saturated heterocycles. Its inherent structural and electronic properties reliably lead to a reduction in logP, a critical step in optimizing the ADME profile of many drug candidates.[2] The experimental protocols detailed here offer a robust framework for researchers to quantify this effect and make data-driven decisions in their molecular design efforts. As the demands for drug candidates with finely tuned properties continue to grow, the strategic use of scaffolds like azetidine will remain a cornerstone of modern medicinal chemistry.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Azetidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Strained Scaffold

To the researchers, medicinal chemists, and drug development professionals in the field, the azetidine ring needs little introduction. This four-membered saturated nitrogen heterocycle, once considered a synthetic curiosity, is now a privileged scaffold in modern pharmacology.[1] Its inherent ring strain (approx. 25.4 kcal/mol) endows it with unique conformational properties and reactivity, while simultaneously offering greater metabolic stability compared to its smaller cousin, the aziridine.[2] The azetidine motif serves as a versatile bioisostere for larger rings like piperidines or pyrrolidines, often improving key physicochemical properties such as solubility and lipophilicity, which are critical for optimizing drug candidates.[3][4]

However, the very strain that makes the azetidine ring so valuable also presents a significant synthetic challenge.[5] Constructing this four-membered ring requires overcoming considerable enthalpic and entropic barriers. This guide provides an in-depth comparative analysis of the principal synthetic routes to functionalized azetidines, moving beyond a mere recitation of protocols. Here, we will dissect the underlying logic of each method, offering field-proven insights into their respective strengths, weaknesses, and practical applications. We will explore cycloadditions, intramolecular cyclizations, ring expansions/contractions, and cutting-edge photocatalytic strategies, supported by experimental data and detailed protocols to empower your synthetic decision-making.

Synthetic_Approaches_to_Azetidines cluster_A cluster_B cluster_C cluster_D A Cycloaddition Reactions A1 [2+2] Photocycloaddition (Aza Paternò-Büchi) A->A1 A2 Ketene-Imine Cycloaddition (Staudinger) A->A2 B Intramolecular Cyclization B1 From γ-Amino Alcohols/Halides B->B1 B2 Pd-Catalyzed C-H Amination B->B2 B3 Epoxide Aminolysis B->B3 C Ring Rearrangement C1 Ring Expansion (from Aziridines) C->C1 C2 Ring Contraction (from Pyrrolidinones) C->C2 D Modern Photocatalysis D1 Radical Strain-Release (from ABBs) D->D1

Caption: Overview of major synthetic routes to functionalized azetidines.

Route 1: Building the Ring Through Cycloaddition

Cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the azetidine core, forming two bonds in a single, often stereoselective, step.

The Aza Paternò-Büchi Reaction: A Photochemical Approach

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool for assembling functionalized azetidines.[6][7][8] Historically, this method was hampered by challenges, including competing E/Z isomerization of the imine and other unproductive decay pathways upon direct UV irradiation.[4]

The modern paradigm shift has been the adoption of visible-light photocatalysis. By using a photosensitizer, typically an iridium or ruthenium complex, it's possible to selectively excite the alkene partner to its triplet state via energy transfer.[4] This excited alkene then engages with the ground-state imine in a stepwise radical mechanism to form the azetidine ring with high diastereoselectivity.[9] This approach avoids direct excitation of the imine, mitigating the side reactions that plagued earlier methods.[4]

Expertise & Causality: The choice of photocatalyst is critical. Its triplet energy must be high enough to activate the alkene but ideally lower than that of the imine to maintain selectivity. For instance, Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ is often effective because its high reduction potential and triplet energy can activate a broad range of alkenes while minimizing side reactions.[4] The reaction is often run in solvents like THF or MeCN at low concentrations (e.g., 0.01 M) to favor the intramolecular cycloaddition and prevent polymerization.

Aza_Paterno_Buchi_Mechanism PC Photocatalyst (PC) e.g., Ir(ppy)₃ PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Alkene Alkene Alkene_star Triplet Alkene* Alkene->Alkene_star Energy Transfer Biradical 1,4-Biradical Intermediate Alkene_star->Biradical Imine Imine Imine->Biradical Azetidine Functionalized Azetidine Biradical->Azetidine Ring Closure

Caption: Simplified mechanism of the visible-light aza Paternò-Büchi reaction.

The Staudinger Synthesis: A Gateway to Azetidin-2-ones

While not a direct route to azetidines, the Staudinger cycloaddition between a ketene and an imine is a cornerstone of β-lactam (azetidin-2-one) synthesis.[10][11] These β-lactams are themselves valuable targets and can be readily reduced to the corresponding azetidines using reagents like DIBAL-H or NaBH₄, making this a highly relevant two-step strategy.[12]

The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene.[10] Subsequent conrotatory electrocyclization yields the four-membered ring. Ketenes are typically generated in situ from acyl chlorides using a tertiary amine base like triethylamine (TEA).[11]

Trustworthiness & Control: The stereochemical outcome of the Staudinger synthesis is highly dependent on the substituents and the imine geometry.[10] Generally, (E)-imines favor cis-β-lactams, while (Z)-imines favor trans products.[10] The choice of solvent and base can also influence the diastereoselectivity by affecting the lifetime and conformation of the zwitterionic intermediate.[13] This predictability allows for the targeted synthesis of specific stereoisomers.

Route 2: Forging the Ring via Intramolecular Cyclization

Intramolecular strategies involve forming the final C-N or C-C bond of the ring from a pre-functionalized acyclic precursor.

Palladium-Catalyzed C-H Amination

A significant advancement in azetidine synthesis is the use of palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds.[3][14] This powerful strategy allows for the conversion of a readily available linear amine into a strained ring without pre-functionalization at the target carbon.

The reaction typically employs a directing group, such as picolinamide (PA), attached to the amine.[3] This group chelates to the palladium catalyst, positioning it to selectively activate a γ-C–H bond. An oxidant, such as PhI(OAc)₂, facilitates the C-N bond-forming reductive elimination from a Pd(IV) intermediate.[12]

Expertise & Causality: The directing group is the key to success. The picolinamide group forms a stable 6-membered palladacycle, which is crucial for bringing the γ-C-H bond into proximity with the metal center for activation.[3] The choice of oxidant and additives is also vital; for example, adding acetic acid can suppress undesired acetoxylation side products.[3] This method's high regioselectivity and functional group tolerance make it exceptionally valuable for complex molecule synthesis.

Lanthanide-Catalyzed Aminolysis of Epoxides

A novel and highly regioselective route involves the intramolecular aminolysis of cis-3,4-epoxy amines.[15] Traditional acid catalysts are often ineffective for this transformation as they are quenched by the basic amine nucleophile. Lanthanide triflates, particularly La(OTf)₃, have emerged as excellent catalysts that can activate the epoxide towards nucleophilic attack without being sequestered by the amine.[1] The reaction proceeds via a C3-selective attack, following the Baldwin rules for a 4-exo-tet cyclization, to furnish 3-hydroxyazetidines in high yields.[1]

Route 3: Rearrangements of Neighboring Rings

Ring expansion and contraction strategies leverage the strain of adjacent ring systems to construct the azetidine core.

Ring Expansion of Aziridines

The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive but challenging transformation.[5][16] Recent breakthroughs include biocatalytic approaches using engineered cytochrome P450 enzymes.[17][18] These "carbene transferase" enzymes can catalyze a highly enantioselective[6][10]-Stevens rearrangement of an in situ generated aziridinium ylide, overriding competing decomposition pathways and yielding chiral azetidines with excellent stereocontrol (e.g., 99:1 er).[17][18] Another innovative chemical method involves a gold-catalyzed 4-exo-dig cyclization of homopropargyl amines derived from the ring-opening of propargylic aziridines.[19]

Ring Contraction of Pyrrolidinones

An elegant approach to α-carbonylated N-sulfonylazetidines involves the ring contraction of α-bromo N-sulfonylpyrrolidinones.[9] This one-pot reaction is initiated by the nucleophilic attack of an alcohol or amine on the activated amide carbonyl. The resulting ring-opened intermediate, an α-bromocarbonyl derivative with a γ-amide anion, undergoes a rapid intramolecular Sₙ2 cyclization, displacing the bromide to form the azetidine ring.[9]

Route 4: Modern Methods - Radical Strain-Release Photocatalysis

One of the most exciting recent developments is the synthesis of densely functionalized azetidines from highly strained 1-azabicyclo[1.1.0]butanes (ABBs).[20] This method, termed radical strain-release (RSR) photocatalysis, utilizes the immense strain of the ABB scaffold (approx. 65 kcal/mol) as a thermodynamic driving force.[6][21]

In a typical protocol, a photocatalyst generates a radical species (e.g., from a sulfonylimine precursor), which adds to the central C-N bond of the ABB.[6][20] This triggers the homolytic cleavage of the strained bond, forming a stable β-amino radical intermediate. This intermediate is then trapped by another radical species to yield the final, di-functionalized azetidine product in a single operation.[21] Dual copper/photoredox catalysis has also been employed to achieve multicomponent allylations of ABBs.[2][22]

Trustworthiness & Control: This method is powerful due to its modularity and predictable regioselectivity. The two new functional groups are installed specifically at the N1 and C3 positions. The reaction proceeds under mild, visible-light-driven conditions and exhibits broad functional group tolerance, making it suitable for late-stage functionalization.[22]

Comparative Data Summary

Synthetic RouteKey ReagentsTypical YieldsStereocontrolKey AdvantagesKey Limitations
Aza Paternò-Büchi Imine, Alkene, Photocatalyst60-98%High (Diastereo)Atom economical, direct, mild conditions.Primarily intramolecular; requires chromophore.
Staudinger/Reduction Acyl chloride, Imine, Base; then Reducing Agent60-95% (2 steps)High (Diastereo)Well-established, versatile, predictable stereochem.Two-step process, ketene instability.
Pd-Catalyzed C-H Amination Amine-DG, Pd(OAc)₂, Oxidant50-85%High (Diastereo)High functional group tolerance, regioselective.Requires directing group (DG), expensive catalyst.
Ring Expansion (Bio) Aziridine, Diazoalkane, Enzyme70-95%Excellent (Enantio)Unparalleled enantioselectivity, green chemistry.Requires specific enzyme, substrate scope limited.
Ring Contraction α-bromo Pyrrolidinone, Nucleophile, Base70-90%Good (Diastereo)One-pot, readily available starting materials.Limited to α-carbonyl azetidines.
Strain-Release (ABB) ABB, Radical Precursor, Photocatalyst75-95%N/A (Regio)Mild, highly modular, rapid complexity generation.Requires synthesis of strained ABB precursor.

Key Experimental Protocols

Protocol 1: Pd-Catalyzed Intramolecular C-H Amination

(Adapted from He, G. et al., J. Am. Chem. Soc. 2012, 134, 3-6)[3]

  • Setup: To a 10 mL oven-dried glass vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol%), and PhI(OAc)₂ (96.6 mg, 0.3 mmol, 1.5 equiv.).

  • Solvent Addition: Add 2.0 mL of toluene to the vial.

  • Reaction: Purge the vial with argon gas and seal it with a PTFE-lined cap. Place the vial in a preheated oil bath at 100 °C.

  • Monitoring: Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired azetidine product.

Protocol_Workflow A 1. Add Reagents (Substrate, Pd(OAc)₂, PhI(OAc)₂) to Vial B 2. Add Toluene & Seal Under Ar A->B C 3. Heat at 100 °C for 24h B->C D 4. Cool & Dilute with EtOAc C->D E 5. Filter through Celite D->E F 6. Concentrate & Purify (Chromatography) E->F

Caption: Experimental workflow for Pd-catalyzed C-H amination.

Protocol 2: Visible-Light Strain-Release Synthesis from an ABB

(Adapted from Rodríguez, R. et al., ChemRxiv. 2024)[6][20][21]

  • Setup: In a nitrogen-filled glovebox, add the sulfonylimine precursor (0.05 mmol, 1.0 equiv.), the organic photosensitizer (e.g., 5TCzBN, 0.25 mol%), and trifluorotoluene (0.5 mL) to a 4 mL vial with a stir bar.

  • Substrate Addition: Add the azabicyclo[1.1.0]butane (ABB) (0.1 mmol, 2.0 equiv.) to the solution.

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a photoreactor equipped with a 50W Kessil lamp (or blue LEDs) and a cooling fan to maintain the temperature at approximately 40 °C.

  • Monitoring: Irradiate the mixture with stirring for the required time (typically 12-24 h), monitoring by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the di-functionalized azetidine.

Conclusion and Outlook

The synthesis of functionalized azetidines has evolved dramatically from classical, often low-yielding methods to a suite of sophisticated and highly efficient strategies. For directness and atom economy, photochemical [2+2] cycloadditions are unparalleled, especially for intramolecular systems. When tolerance to a wide array of functional groups is paramount, palladium-catalyzed C-H amination offers a robust, albeit catalyst-intensive, solution.

For accessing novel chemical space with maximum modularity, the strain-release functionalization of ABBs represents the current state-of-the-art, allowing for the rapid construction of complex, di-functionalized azetidines under exceptionally mild conditions. Meanwhile, ring expansion and contraction methods provide clever pathways from more common heterocyclic starting materials.

The choice of synthetic route is not arbitrary; it is a strategic decision dictated by the target molecule's substitution pattern, required stereochemistry, scalability, and the synthetic chemist's toolkit. As the demand for novel, three-dimensional pharmacophores continues to grow, the development of even more efficient, selective, and sustainable methods for azetidine synthesis will undoubtedly remain a vibrant and impactful area of chemical research.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of Azetidin-2-ylmethyl-carbamic acid tert-butyl ester. As drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that laboratory personnel can manage this compound's waste stream with confidence and precision.

Hazard Assessment and Core Chemical Characteristics

This compound is a bifunctional molecule, and its safe handling is predicated on understanding the hazards associated with its core components: the azetidine ring and the tert-butyl carbamate (Boc) protecting group .

  • The Azetidine Moiety : The azetidine ring, a four-membered nitrogen-containing heterocycle, is the primary source of concern. Azetidine itself is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1][2][3] It is also a strong base.[4] While the N-Boc group mitigates some of the reactivity of the secondary amine in the final product, the potential for decomposition or reaction to liberate azetidine-containing species necessitates treating the compound with significant caution.

  • The tert-Butyl Carbamate (Boc) Group : The Boc group is a widely used, acid-labile protecting group.[5] Its stability is pH-dependent; it is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[6][7] This cleavage generates a free amine, carbon dioxide, and a reactive tert-butyl cation intermediate.[7]

Given these characteristics, the primary guiding principle for disposal is to prevent unintentional reactions. The compound must not be mixed with acidic waste streams, which could trigger a hazardous and uncontrolled deprotection reaction.

PropertyHazard Assessment & RationaleSource(s)
Physical State Likely a solid at room temperature.[8]
Reactivity Acid Incompatibility: The Boc group is acid-labile and will decompose upon contact with strong acids, releasing CO2 gas and a reactive t-butyl cation.[5][6] This can cause pressure buildup in a sealed container.[5][6][7]
Corrosivity/Toxicity: The core azetidine structure is associated with severe skin and eye damage.[1][2][9] Assume the compound is, at a minimum, a skin and eye irritant.[1][2][9]
Flammability The parent azetidine is highly flammable.[1][2] While the final compound is a solid, it should be kept away from heat and ignition sources.[1][2]

The Primary Disposal Pathway: Segregation and Professional Disposal

The most robust and universally compliant method for disposing of this compound is to treat it as hazardous chemical waste. This approach minimizes risk to personnel and the environment by entrusting the ultimate handling to certified professionals. Attempting chemical neutralization in a standard laboratory setting is not recommended due to the hazardous nature of the potential byproducts.

Experimental Protocol: Hazardous Waste Collection

Objective: To safely collect, label, and store waste this compound for pickup by a licensed hazardous waste disposal facility.

Required Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated Hazardous Waste Container (HDPE or glass, chemically compatible)

  • Hazardous Waste Label

  • Fume Hood

  • Secondary Containment Bin

Step-by-Step Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the compound, all personnel must wear the following:

    • Eye Protection: Chemical splash goggles are mandatory.[10]

    • Hand Protection: Chemical-resistant nitrile gloves.[10][11]

    • Body Protection: A standard laboratory coat.[10]

  • Work in a Ventilated Area: All transfers of the waste material should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11]

  • Waste Segregation: This is the most critical step.

    • Designate a specific waste container for this compound and structurally similar compounds.

    • CRITICAL: Do NOT mix this waste with acidic waste. The acid-lability of the Boc group could lead to uncontrolled gas evolution (CO2) and pressure buildup.[6][7]

    • Do not mix with incompatible chemicals, particularly strong oxidizing agents.[12]

  • Container Selection and Labeling:

    • Choose a container that is chemically compatible and has a secure, leak-proof closure.[13] A high-density polyethylene (HDPE) or glass container is appropriate.

    • Immediately label the container with a "Hazardous Waste" tag. The label must include:

      • The full chemical name: "this compound"

      • The primary hazards (e.g., "Irritant," "Handle with Caution")

      • The date accumulation started.[14]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[15]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.[14]

    • The container should be placed within a secondary containment bin to mitigate potential leaks or spills.

    • The SAA must be inspected weekly for any signs of leakage or container degradation.[15]

  • Arrange for Professional Disposal:

    • Once the container is full or has been in storage for the maximum allowed time (typically six months for academic labs under EPA Subpart K rules), arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[14]

Workflow for Primary Disposal

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal ppe 1. Don PPE (Goggles, Gloves, Lab Coat) hood 2. Work in Fume Hood ppe->hood segregate 3. Segregate Waste (AVOID ACIDS) hood->segregate container 4. Select & Label Container (HDPE, 'Hazardous Waste') segregate->container store 5. Store in SAA (Secondary Containment) container->store dispose 6. Arrange EH&S Pickup store->dispose

Caption: Primary disposal workflow for this compound.

Chemical Neutralization: An Informational Overview (Not Recommended)

While chemical degradation can be a valid disposal strategy for some compounds, it is not recommended for this compound in a routine laboratory setting. The procedure would involve a two-step process, each presenting significant hazards:

  • Acidic Deprotection: The first step would be the cleavage of the Boc group using a strong acid.[5] This reaction is exothermic and produces gaseous CO2, requiring careful control of addition rates and pressure. More importantly, it generates a reactive tert-butyl cation that can lead to unwanted side reactions.[6]

  • Handling the Azetidine Salt: The product of this reaction would be an azetidinium salt. While the salt form is less volatile than free azetidine, the subsequent neutralization would regenerate the hazardous, corrosive, and flammable free base.[1][2]

Given the complexity and the hazardous nature of both the reagents and byproducts, this method introduces more risk than it mitigates. It should only be attempted by highly trained personnel in a facility specifically equipped for hazardous chemical treatment.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by using absorbent pads or other appropriate spill control materials.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS and EH&S: Refer to the Safety Data Sheet for the compound (or for its constituent parts) and contact your institution's Environmental Health & Safety department for guidance. Do not attempt to clean up a large spill without proper training and equipment.

  • Cleanup (for minor spills): For very small spills of the solid material, and only if you are trained to do so, carefully sweep it up using a dustpan and brush, avoiding dust generation. Place the material in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water. All cleanup materials must be disposed of as hazardous waste.[12]

By adhering to these rigorous, safety-first protocols, researchers can ensure that the disposal of this compound is managed in a way that protects themselves, their colleagues, and the environment.

References

Navigating the Unseen Shield: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Azetidin-2-ylmethyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher in the fast-paced world of drug development, the focus is often on the target molecule, the biological pathway, and the therapeutic outcome. However, the foundational pillar of all successful research is an unwavering commitment to safety. In this guide, we will delve into the critical, yet often overlooked, aspect of personal protective equipment (PPE) for handling a specific building block: Azetidin-2-ylmethyl-carbamic acid tert-butyl ester (CAS No. 99724-21-7).

The Rationale Behind a Proactive Stance: Understanding the Risks

This compound belongs to two chemical families that warrant careful consideration: carbamates and azetidines. Carbamates, as a class, are known to have potential effects on the nervous system.[1] Azetidine-containing compounds, on the other hand, may cause respiratory tract irritation and can be harmful if inhaled or ingested.[2][3] Therefore, our recommendations for PPE are based on a conservative approach that respects these potential hazards.

Core Principles of Protection:
  • Minimize Exposure: The primary goal of any PPE program is to create a barrier between you and the chemical, thereby minimizing all potential routes of exposure (inhalation, dermal contact, and ingestion).

  • Anticipate the Unexpected: Accidents, such as spills or splashes, can happen even in the most well-run laboratories. Your PPE is your immediate line of defense.

  • Comfort and Compliance: PPE is only effective if worn correctly and consistently. Selecting equipment that is both protective and comfortable is crucial for ensuring compliance.

Your Armor in the Lab: A Detailed Breakdown of Recommended PPE

The following table outlines the recommended PPE for handling this compound, categorized by the level of risk associated with different laboratory procedures.

Procedure Risk Level Eyes/Face Hands Body Respiratory
Weighing and preparing solutionsModerateChemical safety gogglesNitrile or neoprene glovesLaboratory coatRecommended: N95 respirator if handling powder outside of a certified chemical fume hood
Reactions and work-upsHighChemical safety goggles and a face shieldNitrile or neoprene gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatWork within a certified chemical fume hood
Spills and cleanupHighChemical safety goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator with an organic vapor cartridge

A Step-by-Step Guide to Gearing Up and Standing Down

Proper technique in donning and doffing PPE is as critical as the equipment itself to prevent cross-contamination.

Donning (Putting On) PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If a higher level of protection is required, put on a chemical-resistant apron or suit.

  • Respiratory Protection (if needed): If a respirator is required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles. If a splash hazard exists, add a face shield.

  • Gloves: Select the appropriate gloves and pull them on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE: The Art of Decontamination
  • Gloves: The most contaminated item should be removed first. Using a gloved hand, peel off the first glove from the cuff, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of the gloves in the appropriate waste container.

  • Eye and Face Protection: Remove your face shield and then your goggles by handling the straps, avoiding touching the front surfaces.

  • Body Protection: Unbutton your lab coat and remove it by folding it inward, containing any potential contaminants.

  • Respiratory Protection (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing the Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Action Start Start Assess_Procedure Assess the Experimental Procedure Start->Assess_Procedure Weighing Weighing/Solution Prep Assess_Procedure->Weighing Low-Volume Reaction Reaction/Work-up Assess_Procedure->Reaction Standard Spill Spill/Cleanup Assess_Procedure->Spill Emergency PPE_Low Goggles, Gloves, Lab Coat Weighing->PPE_Low PPE_Medium Goggles, Face Shield, Double Gloves, Apron Reaction->PPE_Medium PPE_High Full Suit, Respirator, Heavy-Duty Gloves Spill->PPE_High Proceed Proceed with Experiment PPE_Low->Proceed PPE_Medium->Proceed PPE_High->Proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.